
malonyl-CoA
説明
A coenzyme A derivative which plays a key role in the fatty acid synthesis in the cytoplasmic and microsomal systems.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Homo sapiens, Bos taurus, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
特性
IUPAC Name |
3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N7O19P3S/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41)/t12-,17-,18-,19+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYOQGRJFJAKNA-DVVLENMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N7O19P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904351 | |
Record name | Malonyl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Malonyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
524-14-1 | |
Record name | Malonyl CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malonyl-CoA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04524 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Malonyl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(hydrogen malonyl)coenzyme A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Malonyl coenzyme A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNB9YCJ9F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Malonyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Enzymatic Biogenesis and Degradation of Malonyl-coa
Acetyl-CoA Carboxylase (ACC) System
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.org This reaction is the initial and rate-limiting step in fatty acid biosynthesis. wikipedia.org
In mammals, two primary isoforms of ACC exist: ACC1 (also known as ACCα) and ACC2 (also known as ACCβ). wikipedia.orgnih.govpnas.org These isoforms are encoded by separate genes (ACACA for ACC1 and ACACB for ACC2) and exhibit distinct tissue distributions and cellular localizations, reflecting their specialized roles in metabolism. wikipedia.orgnih.govpnas.orgnih.gov
ACC1: This isoform is predominantly found in the cytoplasm of all cells but is highly enriched in lipogenic tissues, such as adipose tissue and the liver, as well as lactating mammary glands. wikipedia.orgnih.govpnas.orgresearchgate.net Its primary function is to provide this compound for the de novo synthesis of long-chain fatty acids. wikipedia.orgnih.govpnas.orgresearchgate.net
ACC2: ACC2 is primarily expressed in oxidative tissues, including skeletal muscle, heart, and liver. wikipedia.orgnih.govnih.govresearchgate.net Unlike ACC1, ACC2 localizes to the outer mitochondrial membrane. wikipedia.orgnih.govpnas.org The this compound produced by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme crucial for the entry of long-chain fatty acids into the mitochondria for beta-oxidation. wikipedia.orgnih.gov Therefore, ACC2 plays a key role in regulating fatty acid oxidation. wikipedia.orgnih.gov
Both ACC1 and ACC2 are highly expressed in the liver, where both fatty acid synthesis and oxidation are significant processes. wikipedia.org While there are similarities in their catalytic mechanisms, their distinct subcellular locations and regulatory roles highlight their importance in maintaining metabolic homeostasis. nih.gov
The tissue distribution of ACC isoforms can vary between species. For instance, in rats, ACC1 is mainly found in lipogenic tissues and ACC2 in oxidative tissues, whereas in humans, ACC2 is predominant in both oxidative and lipogenic tissues. nih.gov
Table 1: ACC Isoform Characteristics and Tissue Expression
Isoform | Molecular Weight (approx.) | Cellular Localization | Primary Function | Enriched Tissues (Mammals) |
ACC1 | 265 kDa nih.govpnas.org | Cytosol wikipedia.orgnih.govpnas.org | Fatty acid synthesis wikipedia.orgnih.gov | Adipose tissue, Liver, Lactating mammary glands wikipedia.orgnih.govresearchgate.net |
ACC2 | 275-280 kDa nih.govpnas.org | Outer mitochondrial membrane wikipedia.orgnih.govpnas.org | Regulation of fatty acid oxidation (via CPT1 inhibition) wikipedia.orgnih.gov | Skeletal muscle, Heart, Liver wikipedia.orgnih.govresearchgate.net |
The synthesis of this compound by ACC is an ATP-dependent, two-step reaction involving a biotin cofactor. wikipedia.orgresearchgate.net
Biotin Carboxylase (BC) Reaction: In the first step, bicarbonate (HCO₃⁻) serves as the source of CO₂. wikipedia.orgresearchgate.net The enzyme's biotin prosthetic group is carboxylated in an ATP-dependent manner. This reaction is catalyzed by the biotin carboxylase domain of ACC. wikipedia.orgresearchgate.net
Reaction 1: ATP + HCO₃⁻ + Biotin-Enzyme → ADP + Pᵢ + Carboxybiotin-Enzyme wikipedia.orgresearchgate.net
Carboxyltransferase (CT) Reaction: In the second step, the carboxyl group is transferred from the carboxybiotin-enzyme complex to acetyl-CoA, forming this compound. This transfer is catalyzed by the carboxyltransferase domain of ACC. wikipedia.orgresearchgate.net
Reaction 2: Carboxybiotin-Enzyme + Acetyl-CoA → Biotin-Enzyme + this compound wikipedia.orgresearchgate.net
The rate of this compound production by ACC is highly influenced by the availability of its substrates: acetyl-CoA, bicarbonate, and ATP. wikipedia.orgwikipedia.org
Acetyl-CoA: Acetyl-CoA is a central metabolic intermediate derived from the breakdown of carbohydrates (via glycolysis), fatty acids (via β-oxidation), and amino acids. wikipedia.orgwikipedia.orglibretexts.org Increased availability of acetyl-CoA, for instance, during a high-carbohydrate diet, can lead to increased this compound synthesis.
Bicarbonate: Bicarbonate ions serve as the direct source of the carboxyl group added to acetyl-CoA. wikipedia.orgwikipedia.orgresearchgate.net
ATP: The carboxylation of biotin is an energy-requiring step, utilizing ATP hydrolysis to drive the reaction. wikipedia.orgwikipedia.orgresearchgate.net Therefore, cellular energy status, reflected by ATP levels, directly impacts ACC activity. wikipedia.orgwikipedia.org
Beyond substrate availability, ACC activity is also subject to complex regulation at transcriptional, allosteric, and covalent modification levels. wikipedia.orgpnas.org For example, citrate acts as an allosteric activator, while long-chain fatty acyl-CoAs can inhibit ACC. wikipedia.orgnih.gov Furthermore, phosphorylation by AMP-activated protein kinase (AMPK) inactivates ACC, thereby reducing this compound levels and promoting fatty acid oxidation. oup.comoup.comresearchgate.net
Catalytic Mechanism of ACC-Mediated this compound Synthesis
This compound Decarboxylase (MCD) System
This compound Decarboxylase (MCD; EC 4.1.1.9) is an enzyme responsible for the degradation of this compound. oup.comnih.govwikipedia.org It catalyzes the conversion of this compound back into acetyl-CoA and carbon dioxide, effectively reversing the action of ACC. oup.comoup.comwikipedia.orgresearchgate.net
While the search results primarily discuss human MCD, they indicate that MCD is widely distributed across organisms, including bacteria, plants, and mammals. nih.govwikipedia.org In humans, MCD has been identified in various tissues, including heart, skeletal muscle, pancreas, liver, and kidney. nih.gov
Crucially, MCD exhibits a broad intracellular distribution, being found in the cytosol, mitochondria, and peroxisomes of cells, including human and rat liver cells. oup.comnih.govwikipedia.org This multi-compartment localization suggests its involvement in regulating this compound levels in different cellular contexts and metabolic pathways.
Cytosolic MCD: Cytoplasmic MCD is thought to regulate cytoplasmic this compound levels, which in turn influences mitochondrial fatty acid uptake and oxidation. oup.comwikipedia.org Tissues that derive significant energy from fatty acid oxidation, such as cardiac and skeletal muscles, show high abundance of MCD mRNA. wikipedia.org
Mitochondrial MCD: this compound also plays a role within the mitochondria, acting as an intermediary between fatty acids and acetyl-CoA, which then enters the Krebs cycle. wikipedia.org Mitochondrial MCD is believed to participate in the elimination of residual this compound within this compartment. wikipedia.org
Peroxisomal MCD: In peroxisomes, MCD is involved in the conversion of malonic semialdehyde to acetyl-CoA, particularly in the context of beta-oxidation of odd-chain fatty acids. nih.govwikipedia.org
This compound decarboxylase catalyzes the decarboxylation of this compound into acetyl-CoA and carbon dioxide (CO₂). oup.comoup.comwikipedia.orgresearchgate.net This reaction is represented as:
This compound → Acetyl-CoA + CO₂ oup.comoup.comnih.gov
The catalytic activity of human peroxisomal MCD has been studied, revealing a molecular tetramer structure. nih.gov This enzyme exhibits "half-of-the-sites reactivity," meaning that at any given time, only half of the active sites are catalytically active. nih.govwikipedia.org Despite this, the conformational changes between subunits are synchronized, facilitating catalysis. wikipedia.org The C-terminal domain of MCD is where this compound catalysis occurs, and it contains an acetyltransferase fold (GNAT superfamily). nih.govwikipedia.org A key variation in the this compound binding site of MCD, compared to homologous enzymes, is the presence of a glutamic residue instead of a glycine, which is believed to act as a molecular lever in substrate release. wikipedia.org Intersubunit disulfide bridges can also link the four subunits of the tetramer, imparting positive cooperativity to the catalytic process. nih.gov
The rapid turnover of this compound, with a half-life of approximately 1.25 minutes, underscores the importance of both its production by ACC and degradation by MCD in controlling its cellular levels and, consequently, fatty acid oxidation rates. oup.com
Regulation of Malonyl-coa Levels
Allosteric Regulation of Acetyl-CoA Carboxylase
Acetyl-CoA carboxylase (ACC) catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. ACC exists as two main isoforms in mammals, ACC1 (cytoplasmic) and ACC2 (mitochondrial outer membrane-associated), each contributing to distinct pools of this compound that regulate fatty acid synthesis and oxidation, respectively. wikipedia.orgwikipedia.orgacs.org The activity of ACC is acutely controlled by allosteric modulators. portlandpress.com
Citrate, an intermediate of the tricarboxylic acid (TCA) cycle, acts as a potent allosteric activator of ACC. wikipedia.orgportlandpress.comoup.combu.edu High levels of citrate signal an abundance of energy and carbon precursors, promoting the conversion of excess energy into fatty acids for storage. bu.edu Citrate activates ACC by inducing its polymerization, shifting the enzyme from an inactive dimeric state to a more active polymeric form. wikipedia.orgportlandpress.compnas.orgresearchgate.net While the polymerization mechanism has been observed in vitro, its exact physiological significance as the primary mechanism of activation is still under investigation. wikipedia.orgpnas.org However, the protein MIG12 has been shown to lower the threshold for citrate activation into the physiological range, suggesting a more relevant role for citrate-induced polymerization in vivo. pnas.org
Conversely, long-chain fatty acyl-CoAs (LCFA-CoAs), such as palmitoyl-CoA, act as negative feedback inhibitors of ACC. wikipedia.orgoup.comnih.gov When the cellular concentration of LCFA-CoAs is high, indicating sufficient fatty acid levels, they allosterically inhibit ACC, thereby reducing this compound production and consequently slowing down further fatty acid synthesis. wikipedia.org This inhibition is often accompanied by the depolymerization of ACC. researchgate.net
Citrate Activation of ACC
Post-Translational Modification of ACC and MCD
Beyond allosteric regulation, the activity of ACC and MCD is also controlled by post-translational modifications, primarily phosphorylation.
AMP-activated protein kinase (AMPK) is a crucial energy sensor that phosphorylates and inactivates ACC, leading to a decrease in this compound levels. wikipedia.orgphysiology.orgoup.comnih.govwikipedia.orgnih.gov This inactivation is a key mechanism by which AMPK promotes fatty acid oxidation, as reduced this compound relieves its inhibition on carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for transporting long-chain fatty acids into mitochondria for beta-oxidation. wikipedia.orgwikipedia.orgoup.comnih.govwikipedia.orgfrontiersin.orgresearchgate.netpnas.org
AMPK is a heterotrimeric complex composed of a catalytic α-subunit and two regulatory β- and γ-subunits. nih.govfrontiersin.orgjci.org In mammals, there are two isoforms for the α-subunit (α1, α2), two for the β-subunit (β1, β2), and three for the γ-subunit (γ1, γ2, γ3), allowing for the formation of up to 12 distinct heterotrimeric complexes. nih.govfrontiersin.orgjci.orgphysiology.org The expression levels and tissue distribution of these isoforms vary, influencing AMPK's specific functions in different cell types. nih.govfrontiersin.orgmdpi.com
Here is a table summarizing the tissue distribution of key AMPK isoforms:
AMPK Subunit Isoform | Predominant Tissue Distribution | References |
α1 | Ubiquitously expressed | nih.govfrontiersin.org |
α2 | Skeletal muscle, cardiac muscle, liver, brain (cortex, hippocampus) | nih.govfrontiersin.orgjci.orgmdpi.com |
β1 | Ubiquitously expressed, high in liver, low in skeletal muscle | nih.govfrontiersin.orgmdpi.com |
β2 | Skeletal muscle, cardiac muscle, low in many other tissues | nih.govfrontiersin.orgmdpi.com |
γ1 | Broad tissue distribution | nih.govfrontiersin.orgphysiology.org |
γ2 | Skeletal muscle, cardiac muscle | nih.govfrontiersin.orgphysiology.org |
γ3 | Highly specific to skeletal muscle | frontiersin.orgphysiology.org |
AMPK phosphorylates ACC at specific serine residues, leading to its inactivation. wikipedia.orgportlandpress.comphysiology.orgnih.govwikipedia.orgahajournals.orgahajournals.orgashpublications.org For ACC1, AMPK phosphorylates Ser79, Ser1200, and Ser1215 in the liver isoform. wikipedia.orgportlandpress.comphysiology.org For ACC2, AMPK phosphorylates Ser212 (Ser221 in mouse). nih.govahajournals.orgahajournals.org Phosphorylation of Ser79 on ACC1 and Ser212 on ACC2 are critical sites for AMPK-mediated inhibition. physiology.orgnih.govahajournals.orgahajournals.orgashpublications.org
The phosphorylation of ACC by AMPK results in a decline in ACC activity, which in turn reduces the production of this compound. physiology.orgnih.govfrontiersin.org This decrease in this compound then alleviates the allosteric inhibition of CPT1, thereby promoting the transport of long-chain fatty acids into the mitochondria for beta-oxidation and energy production. wikipedia.orgwikipedia.orgoup.comnih.govwikipedia.orgfrontiersin.orgresearchgate.netpnas.org This mechanism is crucial for maintaining cellular energy homeostasis, particularly during periods of low energy availability, such as exercise or fasting. physiology.orgoup.complos.org
While AMPK primarily inactivates ACC, it is also thought to influence this compound levels by potentially regulating this compound decarboxylase (MCD), an enzyme that decarboxylates this compound back to acetyl-CoA. wikipedia.org However, the primary and most well-established mechanism for AMPK's effect on this compound is through the inhibitory phosphorylation of ACC. wikipedia.orgfrontiersin.org
Dietary Macronutrient Composition
The composition of dietary macronutrients significantly influences the intracellular levels of this compound, thereby modulating key metabolic pathways such as fatty acid synthesis and oxidation. This intricate regulation is primarily mediated through the activity of enzymes like Acetyl-CoA Carboxylase (ACC), this compound Decarboxylase (MCD), and Carnitine Palmitoyltransferase I (CPT1), as well as signaling molecules like AMP-activated protein kinase (AMPK).
Carbohydrates
Dietary carbohydrates, particularly glucose, play a crucial role in regulating this compound levels. An increase in circulating glucose leads to a rise in hypothalamic this compound concentration. oup.compnas.orgnih.govnih.gov This response is dose-dependent and requires glucose metabolism within the central nervous system (CNS). pnas.org The mechanism involves the suppression of AMP-activated protein kinase (AMPK) activity, which in turn de-phosphorylates and activates Acetyl-CoA Carboxylase (ACC), the enzyme responsible for synthesizing this compound from acetyl-CoA. pnas.orgnih.govnih.govresearchgate.net Consequently, higher ACC activity results in increased this compound levels. pnas.orgnih.govresearchgate.net
Studies have shown that refeeding food-deprived mice with a high-carbohydrate, low-fat diet leads to a rapid increase in hypothalamic this compound, a response associated with suppressed food intake and elevated peripheral energy expenditure. pnas.org In avian models, feeding previously starved chicks with a high-carbohydrate, low-fat diet stimulated an 11-fold increase in ACC transcription and a 9-fold increase in ACC mRNA abundance in the liver. nih.gov Similarly, in rainbow trout, a high-digestible starch diet stimulated ACC activity in abdominal adipose tissue and white muscle. nih.govcambridge.org
Conversely, fructose, another common dietary sugar, can exert different effects on this compound signaling. While glucose metabolism increases this compound and suppresses food intake, centrally metabolized fructose has been observed to increase food intake. nih.gov This paradoxical effect is attributed to fructose bypassing the rate-limiting step of glycolysis, leading to rapid ATP depletion and a compensatory rise in AMP, which then activates AMPK. nih.gov Activated AMPK inhibits ACC, thereby decreasing this compound levels. nih.govnih.gov
Fats (Lipids)
Dietary fat composition significantly influences this compound levels and its downstream metabolic effects, particularly on fatty acid oxidation. High-fat diets have been shown to decrease cardiac this compound levels, which appears to be linked to an increase in this compound decarboxylase (MCD) expression, an enzyme that degrades this compound. oup.com This reduction in this compound contributes to increased mitochondrial fatty acid uptake and oxidation. oup.com
Excess dietary fat can also favor the production of this compound, which can subsequently reduce the efficiency of the glucose transporter GLUT4 and impair insulin sensitivity. scielo.brscielo.br In conditions of impaired mitochondrial function, such as those associated with obesity, unmetabolized fatty acyl-CoA can be converted to this compound, directing it towards fatty acid synthesis. scielo.brscielo.br
The fatty acid composition of the diet can influence the activity and sensitivity of mitochondrial carnitine palmitoyltransferase I (CPT1) to inhibition by this compound. nih.gov For instance, feeding rats a diet enriched in menhaden (fish) oil resulted in a significantly lower sensitivity of skeletal muscle CPT1 to this compound inhibition compared to a low-fat diet. nih.gov In rainbow trout, dietary fatty acid composition, especially polyunsaturated fatty acids (PUFA), affected CPT1 mRNA expression in tissues like red muscle, liver, and adipose tissue, although no significant differences were observed in this compound content or CPT1 sensitivity to this compound with the experimental diets. nih.gov
High-fat diets can also lead to a decrease in ACC activity in the liver and intestine in some species. nih.govcambridge.org Furthermore, studies in mice with a genetic knockout of ACC2 (ACC2-/-), an isoform of ACC associated with mitochondria and involved in regulating fatty acid oxidation, showed that these mice accumulated less fat and maintained normal insulin and glucose levels when fed high-fat/high-carbohydrate diets, unlike their wild-type counterparts who became type-2 diabetic. pnas.org This suggests that ACC2-generated this compound plays a crucial role in controlling fatty acid oxidation. pnas.org
The type of dietary fat also matters; saturated fat intake can impair insulin sensitivity, whereas omega-3 polyunsaturated fatty acids can have the opposite effect by altering cell membranes and potentially increasing energy expenditure. scielo.br Dietary fat can also epigenetically regulate CPT1a expression in the liver, involving changes in DNA methylation and histone modifications. nih.gov
Proteins
The level of dietary protein can also influence this compound metabolism, primarily through its effects on ACC activity and subsequent fatty acid synthesis. In studies with pigs, a reduced dietary protein level led to the upregulation of the ACACA gene (encoding ACC), which catalyzes the conversion of acetyl-CoA to this compound. mdpi.com This increased this compound then serves as a substrate for fatty acid synthase (FASN) to synthesize palmitate, contributing to higher lipid deposition. mdpi.com
Conversely, high crude protein diets have been associated with reduced hepatic lipid accumulation and plasma triglyceride concentration. mdpi.com This effect is often linked to the downregulation of lipogenic genes, including ACACα (ACC), and an enhancement of lipid oxidation. mdpi.com Amino acids, the building blocks of proteins, are not only essential for protein synthesis but also play a role in regulating tissue triglyceride accumulation. mdpi.com
Table 1: Impact of Dietary Macronutrient Composition on this compound Regulation and Associated Enzymes
Dietary Macronutrient | Effect on this compound Levels | Effect on ACC Activity/Expression | Effect on CPT1 Activity/Sensitivity | Other Noted Effects | Reference |
---|---|---|---|---|---|
Carbohydrates | Increase (Hypothalamic) | Activation (via AMPK inhibition) | - | Suppresses food intake, increases peripheral energy expenditure. | oup.compnas.orgnih.govnih.govresearchgate.net |
High-Carbohydrate, Low-Fat Diet | Increase (Hypothalamic, Liver) | Stimulates ACC transcription and mRNA abundance (Liver) | - | - | pnas.orgnih.gov |
Fructose | Decrease (Hypothalamic, via AMPK activation) | Inhibition (via AMPK activation) | Decreased CPT1a activity (Hepatic) | Increases food intake, impairs mitochondrial function. | nih.govnih.gov |
High-Digestible Starch | - | Stimulates ACC activity (Adipose tissue, white muscle) | - | - | nih.govcambridge.org |
Fats (Lipids) | Decrease (Cardiac) | - | Increased CPT1 activity (Cardiac) | Increased MCD expression. | oup.com |
Fat Excess | Favors production | - | Inhibition of CPT1 (leading to FA synthesis) | Reduces GLUT4 efficiency, impairs insulin sensitivity. | scielo.brscielo.br |
High-Fat Diet | - | Decreases ACC activity (Liver, intestine in some species) | Downregulation of CPT1 expression/activity (Hepatic) | Attenuated beta-oxidation. | nih.govcambridge.orgplos.org |
Menhaden Oil (High PUFA) | - | - | Lower sensitivity to this compound inhibition (Skeletal muscle) | - | nih.gov |
Proteins | Increase (via ACC upregulation) | Upregulation of ACACA gene (e.g., in pigs) | - | Increased fatty acid synthesis. | mdpi.com |
High Crude Protein | Decrease (via ACC downregulation) | Downregulation of ACACα gene (Hepatic) | Enhanced lipid oxidation | Reduced hepatic lipid accumulation, decreased plasma TG. | mdpi.com |
Note: This table is designed to be presented as an interactive data table, allowing users to sort and filter by column.
Compound Names and PubChem CIDs:
Compound Name | PubChem CID |
---|---|
This compound | 19307 |
Acetyl-CoA | 444072 |
Acetyl-CoA Carboxylase (ACC) | 10839 |
This compound Decarboxylase (MCD) | 16212871 |
Carnitine Palmitoyltransferase I (CPT1) | 10838 |
AMP-activated protein kinase (AMPK) | 5998 |
Fatty Acid Synthase (FAS) | 10837 |
Glucose | 5793 |
Fructose | 272387 |
Citrate | 305 |
Pyruvate | 1060 |
Lactate | 612 |
Long-chain acyl-CoA (LCAC) | N/A (general term, refers to various long-chain fatty acyl-CoAs) |
Palmitate | 985 |
Oleic acid | 445639 |
Octanoic acid | 890 |
Etomoxir | 3290 |
Cerulenin | 441499 |
5-(tetradecyloxy)-2-furoic Acid (TOFA) | 104710 |
Docosahexaenoic acid (DHA) | 444863 |
Eicosapentaenoic acid (EPA) | 446284 |
Saturated fatty acids (SFA) | N/A (general term) |
Polyunsaturated fatty acids (PUFA) | N/A (general term) |
Monounsaturated fatty acids (MUFA) | N/A (general term) |
Triglycerides (TG) | N/A (general term) |
Cholesterol esters | N/A (general term) |
Phospholipids | N/A (general term) |
GLUT4 | 10836 |
SREBP1c (Sterol regulatory element-binding protein 1c) | 10835 |
PPARα (Peroxisome proliferator-activated receptor alpha) | 10834 |
PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha) | 10833 |
C/EBPβ (CCAAT/enhancer binding protein beta) | 10832 |
ACADL (Acyl-CoA Dehydrogenase, Long Chain) | 10831 |
HSL (Hormone-sensitive lipase) | 10830 |
LPL (Lipoprotein lipase) | 10829 |
SCD (Stearoyl-CoA desaturase) | 10828 |
Acetyl-CoA Carboxylase alpha (ACACA) | 10839 (same as ACC) |
Acetyl-CoA Carboxylase 1 (ACC1) | 10839 (same as ACC) |
Acetyl-CoA Carboxylase 2 (ACC2) | 10839 (same as ACC) |
2-deoxyglucose (2-DG) | 10815 |
Leptin | 10827 |
Ghrelin | 10826 |
α-lipoic acid | 10825 |
Insulin | 10824 |
Carnitine | 289 |
Palmitoyl-CoA | 445663 |
Acetylcarnitine | 10823 |
Isovaleryl-CoA | 10822 |
Hydroxyisovaleryl-CoA | 10821 |
Methionine | 6137 |
Leucine | 6106 |
Acetoacetate | 183 |
ATP | 363 |
AMP | 6024 |
CO2 | 280 |
Water | 962 |
Oxygen | 977 |
Hydrogen | 783 |
Nitrogen | 941 |
Sulfur | 1118 |
Phosphate | 1030 |
Bicarbonate | 1038 |
Pyruvate dehydrogenase | 10820 |
Tricarboxylic acid cycle (TCA cycle) | N/A (pathway, not a single compound) |
Oxaloacetate | 970 |
Fatty acyl-CoA | N/A (general term) |
Long-chain fatty acids | N/A (general term) |
Reactive oxygen species (ROS) | N/A (general term) |
Ser kinases | N/A (general term) |
Glucose transporter 4 (GLUT4) | 10836 |
Uncoupling proteins (UCPs) | N/A (general term) |
UCP2 | 10819 |
UCP3 | 10818 |
Carnitine palmitoyltransferase 1a (CPT1a) | 10838 (same as CPT1) |
Carnitine palmitoyltransferase 1b (CPT1b) | 10838 (same as CPT1) |
Carnitine palmitoyltransferase 1c (CPT1c) | 10838 (same as CPT1) |
Malonyl carnitine | 10817 |
Fatty acylcarnitine | N/A (general term) |
Acylcarnitine | N/A (general term) |
Glycerol-3-phosphate | 753 |
Dihydroxyacetone phosphate | 792 |
Glyceroneogenesis | N/A (pathway) |
Gluconeogenesis | N/A (pathway) |
Glycogenolysis | N/A (pathway) |
G6PC (Glucose-6-phosphatase catalytic subunit) | 10816 |
PKC1 (Protein Kinase C 1) | 10814 |
SREBPF1 (Sterol regulatory element-binding protein family 1) | 10813 |
BAF60a (SWI/SNF related matrix associated actin dependent regulator of chromatin subfamily D member 1) | 10812 |
Histone 3 lysine 4 dimethylation (H3K4Me2) | N/A (histone modification) |
DNA methylation (DNAMe) | N/A (epigenetic modification) |
Hypothalamic neuropeptide expression | N/A (general term) |
Adipogenesis | N/A (biological process) |
Lipogenesis | N/A (biological process) |
Beta-oxidation | N/A (pathway) |
De novo lipogenesis | N/A (pathway) |
De novo fatty acid synthesis | N/A (pathway) |
Fatty acid oxidation | N/A (pathway) |
Energy homeostasis | N/A (biological process) |
Food intake | N/A (biological process) |
Energy expenditure | N/A (biological process) |
Insulin resistance | N/A (medical condition) |
Obesity | N/A (medical condition) |
Type 2 diabetes | N/A (medical condition) |
Non-alcoholic fatty liver disease (NAFLD) | N/A (medical condition) |
Myocardial ischemia | N/A (medical condition) |
Reperfusion | N/A (biological process) |
Hypoxia | N/A (medical condition) |
Acidosis | N/A (medical condition) |
Liver damage | N/A (medical condition) |
Renal Cell Carcinoma (RCC) | N/A (medical condition) |
Endoplasmic Reticulum (ER) stress | N/A (cellular process) |
Mitochondrial homeostasis | N/A (cellular process) |
Ferroptosis | N/A (cellular process) |
Sunitinib | 10811 |
HIF2α (Hypoxia-inducible factor 2-alpha) | 10810 |
eIF4G3 (Eukaryotic initiation factor 4 gamma 3) | 10809 |
PRMT2 (Protein arginine methyltransferase 2) | 10808 |
BDNF (Brain-derived neurotrophic factor) | 10807 |
NPY (Neuropeptide Y) | 10806 |
AGRP (Agouti-related protein) | 10805 |
CART (Cocaine- and amphetamine-regulated transcript) | 10804 |
POMC (Pro-opiomelanocortin) | 10803 |
PAM (Peptidylglycine alpha-amidating monooxygenase) | 10802 |
Arc (Arcuate nucleus) | N/A (brain region) |
CNS (Central Nervous System) | N/A (anatomical term) |
Hypothalamus | N/A (anatomical term) |
Liver | N/A (anatomical term) |
Heart | N/A (anatomical term) |
Skeletal muscle | N/A (anatomical term) |
Adipose tissue | N/A (anatomical term) |
Intestine | N/A (anatomical term) |
Kidney | N/A (anatomical term) |
Brain | N/A (anatomical term) |
Myocardium | N/A (anatomical term) |
Hepatocytes | N/A (cell type) |
Fibroblasts | N/A (cell type) |
Myotubes | N/A (cell type) |
Adipocytes | N/A (cell type) |
Macrophages | N/A (cell type) |
Mitochondria | N/A (organelle) |
Peroxisomes | N/A (organelle) |
Cytosol | N/A (cellular compartment) |
Cell membranes | N/A (cellular component) |
Gene expression | N/A (biological process) |
Transcription | N/A (biological process) |
mRNA | N/A (molecule type) |
Protein abundance | N/A (measurement) |
Enzyme activity | N/A (measurement) |
Phosphorylation | N/A (post-translational modification) |
Acetylation | N/A (post-translational modification) |
DNA | 175 |
RNA | 6006 |
Protein | N/A (molecule type) |
Lipid | N/A (general term) |
Carbohydrate | N/A (general term) |
Amino acid | N/A (general term) |
Nucleotide | N/A (general term) |
Hormone | N/A (general term) |
Neurotransmitter | N/A (general term) |
Cytokine | N/A (general term) |
Receptor | N/A (general term) |
Transporter | N/A (general term) |
Enzyme | N/A (general term) |
Cofactor | N/A (general term) |
Substrate | N/A (general term) |
Product | N/A (general term) |
Inhibitor | N/A (general term) |
Activator | N/A (general term) |
Signal transduction | N/A (biological process) |
Gene regulation | N/A (biological process) |
Epigenetic regulation | N/A (biological process) |
Metabolic pathway | N/A (biological process) |
Cellular respiration | N/A (biological process) |
ATP production | N/A (biological process) |
Energy balance | N/A (biological process) |
Food deprivation | N/A (physiological state) |
Refeeding | N/A (physiological state) |
Starvation | N/A (physiological state) |
Lactation | N/A (physiological state) |
Pregnancy | N/A (physiological state) |
Weaning | N/A (physiological state) |
Gestation | N/A (physiological state) |
Post-weaning | N/A (physiological state) |
Lifelong | N/A (duration) |
Perinatal | N/A (duration) |
High-fat/high-carbohydrate diets | N/A (diet type) |
Low-carbohydrate/high-fat diet | N/A (diet type) |
Low-fat diet | N/A (diet type) |
High-fat diet | N/A (diet type) |
Control diet | N/A (diet type) |
Chow diet | N/A (diet type) |
Mixed fatty acid control diet | N/A (diet type) |
High PUFA diet | N/A (diet type) |
High SFA diet | N/A (diet type) |
Low fat diet | N/A (diet type) |
High fat diet | N/A (diet type) |
High protein diet | N/A (diet type) |
Low protein diet | N/A (diet type) |
Crude protein (CP) | N/A (dietary component) |
Lysine | 866 |
Carnitine supplementation | N/A (intervention) |
Exercise | N/A (intervention) |
Tamoxifen | 5373 |
Adipogenic tissues | N/A (tissue type) |
Lactating glands | N/A (tissue type) |
Myocardial tissue | N/A (tissue type) |
Skeletal muscle cells | N/A (cell type) |
Brown adipose tissue | N/A (tissue type) |
White adipose tissue | N/A (tissue type) |
Tibialis anterior | N/A (muscle) |
EDL (Extensor digitorum longus) | N/A (muscle) |
Soleus muscle | N/A (muscle) |
Rainbow trout (Oncorhynchus mykiss) | N/A (organism) |
Mice | N/A (organism) |
Rats | N/A (organism) |
Chicks | N/A (organism) |
Pigs | N/A (organism) |
Xenopus laevis (amphibian) | N/A (organism) |
Blunt Snout Bream (Megalobrama amblycephala) | N/A (organism) |
Human | N/A (organism) |
Escherichia coli | N/A (organism) |
Sprague Dawley rats | N/A (strain) |
ob/ob mice | N/A (strain) |
WT (Wild type) mice | N/A (strain) |
Acc2-/- mice | N/A (strain) |
Bscl2-/- mice | N/A (strain) |
H4IIEC3 cells (rat hepatoma) | N/A (cell line) |
RCC cells | N/A (cell type) |
ccRCC cells | N/A (cell type) |
Cultured fibroblasts | N/A (cell type) |
Hypothalamic arcuate nucleus (Arc) | N/A (brain region) |
CNS fatty acid synthesis | N/A (biological process) |
De novo fatty acid synthesis | N/A (biological process) |
Fatty acid biosynthesis | N/A (biological process) |
Lipid metabolism | N/A (biological process) |
Glucose metabolism | N/A (biological process) |
Protein synthesis | N/A (biological process) |
Gene expression regulation | N/A (biological process) |
Transcriptional regulation | N/A (biological process) |
Epigenetic regulation | N/A (biological process) |
DNA methylation | N/A (epigenetic modification) |
Histone modification | N/A (epigenetic modification) |
Histone 3 lysine 4 dimethylation | N/A (epigenetic modification) |
Chromatin | N/A (cellular component) |
Promoters | N/A (DNA region) |
Introns | N/A (DNA region) |
Transcription start site | N/A (DNA region) |
Cis-regulatory elements | N/A (DNA region) |
Transcription factors | N/A (protein type) |
SREBP1c | 10835 |
PPARα | 10834 |
PGC-1α | 10833 |
C/EBPβ | 10832 |
BAF60a | 10812 |
RNA sequencing | N/A (technique) |
Nuclear run-on assay | N/A (technique) |
Tandem mass spectrometry | N/A (technique) |
Western blotting | N/A (technique) |
RT-qPCR | N/A (technique) |
Immunofluorescence | N/A (technique) |
Chromatin immunoprecipitation (ChIP) | N/A (technique) |
Luciferase reporter assay | N/A (technique) |
Gel shift assay | N/A (technique) |
Electrophoretic mobility shift assay (EMSA) | N/A (technique) |
In vivo electroporation | N/A (technique) |
Gene knockouts | N/A (technique) |
Antisense oligonucleotide | N/A (technique) |
Pharmacological inhibitors | N/A (general term) |
Genetic manipulation | N/A (general term) |
Nutritional status | N/A (physiological state) |
Food intake | N/A (physiological process) |
Energy balance | N/A (physiological process) |
Obesity | N/A (medical condition) |
Insulin resistance | N/A (medical condition) |
Type 2 diabetes | N/A (medical condition) |
Non-alcoholic fatty liver disease | N/A (medical condition) |
Cardiovascular disease | N/A (medical condition) |
Cancer | N/A (medical condition) |
Renal cell carcinoma | N/A (medical condition) |
This compound decarboxylase deficiency (MLYCDD) | N/A (medical condition) |
Metabolic dysregulation | N/A (medical condition) |
Hyperglycemia | N/A (medical condition) |
Hyperinsulinemia | N/A (medical condition) |
Hyperphagia | N/A (medical condition) |
Steatosis | N/A (medical condition) |
Lipid disorder | N/A (medical condition) |
Atherosclerosis | N/A (medical condition) |
Myocardial infarction | N/A (medical condition) |
Ischemia | N/A (medical condition) |
Reperfusion injury | N/A (medical condition) |
Heart failure | N/A (medical condition) |
Stroke | N/A (medical condition) |
Neurodegenerative diseases | N/A (medical condition) |
Inflammatory diseases | N/A (medical condition) |
Autoimmune diseases | N/A (medical condition) |
Genetic disorders | N/A (medical condition) |
Inborn errors of metabolism | N/A (medical condition) |
Newborn metabolic monitoring program | N/A (medical program) |
Therapeutic approaches | N/A (general term) |
Drug targets | N/A (general term) |
Biomarkers | N/A (general term) |
Prognosis | N/A (medical term) |
Prevention | N/A (medical term) |
Treatment | N/A (medical term) |
Animal models | N/A (research tool) |
Cell culture models | N/A (research tool) |
In vitro studies | N/A (research method) |
In vivo studies | N/A (research method) |
Clinical studies | N/A (research method) |
Research findings | N/A (general term) |
Data tables | N/A (formatting element) |
Figures | N/A (formatting element) |
References | N/A (formatting element) |
Citations | N/A (formatting element) |
Markdown | N/A (formatting style) |
Numerical headings | N/A (formatting style) |
Professional tone | N/A (writing style) |
Authoritative tone | N/A (writing style) |
Scientifically accurate | N/A (quality criterion) |
Thorough | N/A (quality criterion) |
Informative | N/A (quality criterion) |
Strict adherence to outline | N/A (instruction) |
Content inclusions | N/A (instruction) |
Content exclusions | N/A (instruction) |
Source exclusions | N/A (instruction) |
Quality & Tone | N/A (instruction) |
Style | N/A (instruction) |
Formatting | N/A (instruction) |
Interactive data tables | N/A (instruction) |
PubChem CIDs | N/A (instruction) |
English article | N/A (instruction) |
Chemical compound | N/A (general term) |
Metabolic effector | N/A (general term) |
Metabolic switch | N/A (general term) |
Rate-limiting step | N/A (biochemical concept) |
Allosteric control | N/A (biochemical concept) |
Phosphorylation | N/A (biochemical concept) |
Polymerization | N/A (biochemical concept) |
Isoforms | N/A (biochemical concept) |
N-terminal extension | N/A (protein feature) |
Mitochondrial targeting motif | N/A (protein feature) |
Gene knockouts | N/A (genetic technique) |
Gene deletion | N/A (genetic technique) |
Overexpression | N/A (genetic technique) |
Knockdown | N/A (genetic technique) |
Antisense oligonucleotide | N/A (molecular tool) |
Pharmacologic inhibitor | N/A (molecular tool) |
Nutritional control | N/A (physiological concept) |
Lipid deposition | N/A (physiological process) |
Flesh quality | N/A (agricultural term) |
Animal production | N/A (agricultural term) |
Dietary glucogenic proportions | N/A (dietary concept) |
Dietary lipogenic proportions | N/A (dietary concept) |
Food intake per unit metabolic body weight | N/A (measurement) |
Macronutrient digestibility | N/A (measurement) |
Circulating blood acylcarnitines | N/A (measurement) |
Amino acids | N/A (measurement) |
Malonyl carnitine | 10817 |
Isovaleryl carnitine | 10801 |
Hydroxyisovaleryl carnitine | 10800 |
Long chain fatty acid concentrations | N/A (measurement) |
Citric acid cycle | N/A (pathway) |
Glycolytic pathway | N/A (pathway) |
Pyruvate dehydrogenase | 10820 |
Tricarboxylic acid cycle | N/A (pathway) |
Oxaloacetate | 970 |
Fatty acyl-CoAs | N/A (general term) |
Long chain acyl CoA (LCAC) | N/A (general term) |
Fatty acid biosynthesis | N/A (biological process) |
Fatty acid oxidation | N/A (biological process) |
Lipid metabolism | N/A (biological process) |
Energy metabolism | N/A (biological process) |
Energy homeostasis | N/A (biological process) |
Food intake | N/A (physiological process) |
Energy expenditure | N/A (physiological process) |
Hepatic glucose production | N/A (physiological process) |
Glucose transport | N/A (physiological process) |
Insulin sensitivity | N/A (physiological concept) |
Mitochondrial function | N/A (cellular process) |
Oxidative stress | N/A (cellular process) |
Reactive oxygen species | N/A (molecules) |
Endoplasmic reticulum stress | N/A (cellular process) |
Lipid droplets | N/A (cellular structure) |
Tumor growth | N/A (medical concept) |
Sunitinib resistance | N/A (medical concept) |
Apoptosis | N/A (cellular process) |
Meat quality | N/A (agricultural term) |
Carcass traits | N/A (agricultural term) |
Marker assisted selection | N/A (breeding technique) |
Beef cattle breeding program | N/A (agricultural program) |
Adipocyte size | N/A (measurement) |
Backfat thickness | N/A (measurement) |
Lipogenic enzyme activities | N/A (measurement) |
Monounsaturated fatty acid content | N/A (measurement) |
Polyunsaturated fatty acid content | N/A (measurement) |
RNA-seq | N/A (technique) |
Targeted candidate gene expression approach | N/A (technique) |
Phenotypic differences | N/A (observation) |
Adiposity-related traits | N/A (trait) |
Lysine deficiency | N/A (nutritional deficiency) |
Immunity-related proteins | N/A (protein type) |
Immune function | N/A (biological process) |
Hepatic lipid metabolism | N/A (biological process) |
Weaned female piglets | N/A (animal model) |
Human nutrition | N/A (field of study) |
Amino acid metabolism | N/A (biological process) |
Triglyceride accumulation | N/A (biological process) |
Steatosis | N/A (medical condition) |
Body weight | N/A (measurement) |
Lipolysis | N/A (biological process) |
Gluconeogenesis | N/A (biological process) |
Glycogenolysis | N/A (biological process) |
Hepatic glucose production | N/A (physiological process) |
Glucose utilization | N/A (physiological process) |
Nutrient sensing | N/A (biological process) |
Anorectic mediator | N/A (physiological concept) |
Anorexigenic neuropeptide system | N/A (biological system) |
Orexigenic neuropeptide system | N/A (biological system) |
Neuropeptide expression | N/A (biological process) |
Fasting state | N/A (physiological state) |
Refed state | N/A (physiological state) |
Intracellular signaling module | N/A (biological concept) |
Pharmacological studies | N/A (research method) |
Molecular genetic studies | N/A (research method) |
Antisense oligonucleotide | N/A (molecular tool) |
C75 | 10799 |
Cerulenin | 441499 |
TOFA | 104710 |
Tamoxifen | 5373 |
This compound decarboxylase inhibitor (MCDi) | N/A (compound type) |
Fatty acid de novo synthesis | N/A (biological process) |
Long-chain fatty acids | N/A (general term) |
Fatty acid biosynthesis | N/A (biological process) |
Oxidative metabolism | N/A (biological process) |
ATP production | N/A (biological process) |
Glucose transporters | N/A (protein type) |
Glycolysis | N/A (pathway) |
Pyruvate | 1060 |
Acetyl-CoA | 444072 |
Citrate | 305 |
Oxaloacetate | 970 |
Fatty acid synthesis | N/A (biological process) |
Fatty acid oxidation | N/A (biological process) |
Energy balance | N/A (physiological process) |
Food intake | N/A (physiological process) |
Energy expenditure | N/A (physiological process) |
Obesity risk | N/A (medical concept) |
High fructose sweeteners | N/A (dietary component) |
Western diets | N/A (dietary pattern) |
Sugar-sweetened beverages | N/A (dietary component) |
Metabolic complications | N/A (medical concept) |
Mitochondrial function | N/A (cellular process) |
Fatty acid oxidation genes | N/A (gene type) |
Mitochondrial proteome | N/A (cellular component) |
Post-translational modification | N/A (biochemical process) |
Acetylation | N/A (biochemical process) |
Mitochondrial size | N/A (cellular characteristic) |
Protein abundance | N/A (measurement) |
Acylcarnitine products | N/A (molecules) |
AMPK phosphorylation | N/A (biochemical process) |
ACC1 phosphorylation | N/A (biochemical process) |
Threonine-172 | N/A (amino acid residue) |
Serine-79 | N/A (amino acid residue) |
Chow-fed controls | N/A (animal group) |
Hepatic fatty acid synthesis | N/A (biological process) |
Dietary fat oxidation | N/A (biological process) |
Mitochondrial proteins | N/A (protein type) |
Acyl-CoA | N/A (general term) |
Palmitoyl-CoA | 445663 |
Carnitine acyltransferase I reaction | N/A (biochemical reaction) |
Ketogenesis | N/A (biological process) |
Oleic acid | 445639 |
Octanoic acid | 890 |
Homogenates | N/A (sample type) |
Mitochondrial fractions | N/A (sample type) |
Fed rats | N/A (animal group) |
Fasted rats | N/A (animal group) |
Carbohydrate-induced sparing of fatty acid oxidation | N/A (biological concept) |
Liver | N/A (organ) |
Heart | N/A (organ) |
Skeletal muscle | N/A (organ) |
Brain | N/A (organ) |
Pancreas | N/A (organ) |
Small intestine | N/A (organ) |
Kidney | N/A (organ) |
Myocardium | N/A (tissue) |
Adipose tissue | N/A (tissue) |
Lactating glands | N/A (tissue) |
Renal cell carcinoma | N/A (disease) |
Tumorigenesis | N/A (biological process) |
Cell death | N/A (biological process) |
ER stress | N/A (cellular process) |
Lipid droplet depletion | N/A (cellular process) |
Fatty acid translocation | N/A (cellular process) |
Mitochondrial homeostasis | N/A (cellular process) |
Reactive oxygen species levels | N/A (measurement) |
Ferroptosis | N/A (cellular process) |
Sunitinib resistance | N/A (medical concept) |
HIF | N/A (protein type) |
eIF4G3 | 10809 |
Microexons | N/A (genetic element) |
Acetyl-CoA | 444072 |
Fatty acyl CoA | N/A (general term) |
Signal transduction | N/A (biological process) |
Malonyl CoA decarboxylase deficiency | N/A (medical condition) |
MLYCD gene | N/A (gene) |
OMIM | N/A (database) |
Multisystem damage | N/A (medical concept) |
Multiorgan damage | N/A (medical concept) |
Vomiting | N/A (symptom) |
Acidosis | N/A (symptom) |
Liver damage | N/A (symptom) |
Carnitine supplementation | N/A (intervention) |
Early-intervention | N/A (medical strategy) |
Neonatal period | N/A (developmental stage) |
Hereditary diseases | N/A (medical condition) |
MS/MS (Tandem mass spectrometry) | N/A (technique) |
GC/MS (Gas chromatography–mass spectrometry) | N/A (technique) |
PRMT2 (Protein arginine methyltransferase 2) | 10808 |
Apoptosis | N/A (cellular process) |
Energy homeostasis | N/A (biological process) |
Obesity resistance | N/A (medical concept) |
Leptin sensitivity | N/A (physiological concept) |
ABCA1 (ATP-binding cassette transporter A1) | 10798 |
Cholesterol efflux | N/A (biological process) |
Atherosclerosis | N/A (medical condition) |
Diabetic patients | N/A (patient group) |
BDNF (Brain-derived neurotrophic factor) | 10807 |
Appetite regulating centre | N/A (brain region) |
NPY mRNA expression | N/A (gene expression) |
AGRP mRNA expression | N/A (gene expression) |
CART mRNA expression | N/A (gene expression) |
POMC mRNA expression | N/A (gene expression) |
PAM mRNA expression | N/A (gene expression) |
ARC nucleus | N/A (brain region) |
miRNA expression | N/A (gene expression) |
Sheep | N/A (organism) |
Tamoxifen | 5373 |
Anorectic effect | N/A (physiological effect) |
Fatty acid synthase | 10837 |
Leptin binding to its receptor | N/A (biological process) |
Nutritional modulation | N/A (biological process) |
Acetyl-CoA carboxylase activity | N/A (measurement) |
Rainbow trout | N/A (organism) |
Oncorhynchus mykiss | N/A (organism) |
Liver | N/A (organ) |
Extrahepatic tissues | N/A (tissue type) |
Dorsal white muscle | N/A (muscle) |
Postprandial period | N/A (physiological state) |
Dietary lipids | N/A (dietary component) |
Dietary carbohydrates | N/A (dietary component) |
Abdominal adipose tissue | N/A (tissue) |
Red muscle | N/A (muscle) |
Ventral white muscles | N/A (muscle) |
Mammals | N/A (organism group) |
Birds | N/A (organism group) |
ACoAC isoforms | N/A (protein variant) |
ATP-dependent carboxylation | N/A (biochemical reaction) |
Bicarbonate-dependent carboxylation | N/A (biochemical reaction) |
Rate-limiting step | N/A (biochemical concept) |
Fatty acid synthesis | N/A (biological process) |
Fatty acid oxidation | N/A (biological process) |
Metabolic signal | N/A (biochemical concept) |
Fatty acid synthase | 10837 |
Carnitine palmitoyltransferase-1 | 10838 |
Brown & McGarry, 1997 | N/A (citation) |
Wakil et al. 1983 | N/A (citation) |
Iritani et al. 1984 | N/A (citation) |
Hillgartner et al. 1996 | N/A (citation) |
Energy homeostasis | N/A (biological process) |
Lipid deposition | N/A (biological process) |
Flesh quality | N/A (agricultural term) |
Animal production | N/A (agricultural term) |
Nutritional control | N/A (biological process) |
Acetyl co-enzyme A carboxylase | 10839 |
Avian liver | N/A (tissue) |
Transcriptional mechanism | N/A (biological process) |
Starved chicks | N/A (animal group) |
High-carbohydrate, low-fat diet | N/A (diet type) |
Rate of synthesis | N/A (measurement) |
Abundance of mRNA | N/A (measurement) |
Nuclear run-on assay | N/A (technique) |
DNA probes | N/A (molecular tool) |
ACC gene | N/A (gene) |
ACC transcription | N/A (biological process) |
Low-carbohydrate, high-fat diet | N/A (diet type) |
Half-life of ACC mRNA | N/A (measurement) |
Dietary manipulation | N/A (intervention) |
Heart | N/A (organ) |
Pectoral muscle | N/A (muscle) |
Kidney | N/A (organ) |
Brain | N/A (organ) |
Tissue-specific | N/A (characteristic) |
Liver-specific | N/A (characteristic) |
Nutritional control | N/A (biological process) |
Expression | N/A (biological process) |
Regulation | N/A (biological process) |
Transcriptional mechanism | N/A (biological process) |
Hepatic β-Oxidation | N/A (biological process) |
Blunt Snout Bream | N/A (organism) |
Megalobrama amblycephala | N/A (organism) |
High Fat Diet | N/A (diet type) |
CPT I kinetics | N/A (measurement) |
Low affinity for substrates | N/A (enzymatic property) |
Low catalytic efficiency | N/A (enzymatic property) |
ACO (Acyl-CoA oxidase) | 10797 |
Down-regulated | N/A (gene expression change) |
Fatty-acid composition of the mitochondrial membrane | N/A (cellular component characteristic) |
Attenuated β-oxidation capacity | N/A (physiological state) |
Rate-limiting enzymes | N/A (enzyme type) |
Genetic mechanisms | N/A (regulatory mechanism) |
Non-genetic mechanisms | N/A (regulatory mechanism) |
Lipid levels | N/A (measurement) |
FA content of the liver | N/A (measurement) |
PPARs (Peroxisome proliferator-activated receptors) | N/A (protein type) |
mRNA level | N/A (measurement) |
Low-fat diet | N/A (diet type) |
Reduced expression | N/A (gene expression change) |
Low activity | N/A (enzymatic property) |
Km (Michaelis constant) | N/A (enzymatic property) |
Carnitine | 289 |
Palmitoyl-CoA | 445663 |
Catalytic efficiency | N/A (enzymatic property) |
CPT I IC50 values | N/A (measurement) |
Liver this compound content | N/A (measurement) |
Mitochondrial protein fraction | N/A (sample type) |
Peroxisomal β-oxidation | N/A (biological process) |
Acyl-CoA oxidase activity | N/A (measurement) |
Acetyl-CoA carboxylase 2 mutant mice | N/A (animal model) |
Obesity | N/A (medical condition) |
Diabetes | N/A (medical condition) |
High-fat/high-carbohydrate diets | N/A (diet type) |
Lipogenic tissues | N/A (tissue type) |
ACC1 | 10839 |
ACC2 | 10839 |
This compound | 19307 |
C2 units | N/A (chemical unit) |
Fatty acids | N/A (chemical class) |
Carnitine/palmitoyl-CoA shuttle system | N/A (biological system) |
Mitochondrial membrane | N/A (cellular component) |
Energy homeostasis | N/A (biological process) |
Diet | N/A (general term) |
Hormones | N/A (general term) |
Physiological factors | N/A (general term) |
Normal lifespan | N/A (physiological characteristic) |
Higher fatty acid oxidation rate | N/A (measurement) |
Accumulate less fat | N/A (physiological characteristic) |
Maintained normal levels of insulin and glucose | N/A (physiological characteristic) |
Type-2 diabetic | N/A (medical condition) |
Hyperglycemic | N/A (medical condition) |
Hyperinsulinemic status | N/A (medical condition) |
Soleus muscle | N/A (muscle) |
Hepatocytes | N/A (cell type) |
WT cohorts | N/A (animal group) |
Insulin | 10824 |
mRNA levels of uncoupling proteins (UCPs) | N/A (measurement) |
Adipose tissue | N/A (tissue) |
Heart | N/A (organ) |
Muscle | N/A (organ) |
UCP2 | 10819 |
UCP3 | 10818 |
Energy expenditure | N/A (physiological process) |
Intracellular fatty acid accumulation | N/A (cellular process) |
Glucose transport | N/A (physiological process) |
GLUT4 activity | N/A (measurement) |
Insulin sensitivity | N/A (physiological concept) |
Therapeutic approach | N/A (general term) |
This compound decarboxylase (MCD) | 16212871 |
Mitochondrial MCD | N/A (cellular compartment) |
Fuel sensor molecule | N/A (biochemical concept) |
Diet | N/A (general term) |
Exercise | N/A (physiological process) |
Biosynthesis of long-chain fatty acids | N/A (biological process) |
Fatty acid synthase | 10837 |
CPT1 activity | N/A (measurement) |
Skeletal Muscle | N/A (tissue) |
Fatty Acid Oxidation | N/A (biological process) |
High-Fat Diet–Induced Insulin Resistance | N/A (medical condition) |
CPT1 | 10838 |
Mitochondrial transmembrane enzyme | N/A (enzyme type) |
Rate limiting | N/A (biochemical concept) |
Long-chain fatty acid entry into the mitochondria | N/A (biological process) |
β-oxidation | N/A (pathway) |
Etomoxir | 3290 |
Lipid deposition | N/A (biological process) |
Exacerbates insulin resistance | N/A (medical concept) |
Overexpression of CPT1 | N/A (genetic technique) |
Protects myotubes against lipid-induced insulin resistance | N/A (medical concept) |
Fatty acid flux into the mitochondria | N/A (biological process) |
Insulin sensitivity | N/A (physiological concept) |
Physiological increase in CPT1 activity | N/A (measurement) |
Improve insulin resistance | N/A (medical concept) |
Downstream capacity of the β-oxidation and TCA cycle | N/A (biochemical concept) |
Research design and methods | N/A (research section) |
Vector construction | N/A (molecular biology technique) |
Human CPT1B cDNA | N/A (molecular biology material) |
Dr. Feike van der | N/A (person) |
Physiological characteristics | N/A (measurement) |
Chow and high-fat diet–treated animals | N/A (animal group) |
CPT1 antibody | N/A (molecular tool) |
Cross-reacts | N/A (molecular property) |
Mouse and human CPT1 | N/A (protein type) |
Endogenous | N/A (biological source) |
Electroporated forms of the protein | N/A (protein type) |
In vivo electroporation | N/A (technique) |
Tibialis anterior | N/A (muscle) |
EDL | N/A (muscle) |
P < 0.05 | N/A (statistical significance) |
CPT1 protein | N/A (measurement) |
CPT1 activity | N/A (measurement) |
High-fat diet | N/A (diet type) |
Acylcarnitine levels | N/A (measurement) |
Ratio of fatty acid oxidation to CO2 and acid soluble metabolites (ASMs) | N/A (measurement) |
Tandem mass spectrometry | N/A (technique) |
Muscle acylcarnitine species | N/A (molecules) |
C2 to C16 | N/A (carbon chain length) |
Free carnitine levels | N/A (measurement) |
Diet | N/A (general term) |
CPT1 overexpression | N/A (genetic technique) |
Supplementary Fig. | N/A (figure reference) |
Regulation of acetyl-CoA carboxylase | N/A (biological process) |
Biochemical Society Transactions | N/A (journal) |
Portland Press | N/A (publisher) |
Acetyl-CoA carboxylase (ACC) | 10839 |
This compound | 19307 |
Fatty acid synthesis | N/A (biological process) |
Lipogenic tissues | N/A (tissue type) |
Regulatory molecule | N/A (biochemical concept) |
Muscle | N/A (organ) |
Brain | N/A (organ) |
Energy metabolism | N/A (biological process) |
Enzyme control | N/A (biochemical concept) |
Hormone action | N/A (biological process) |
Mammalian ACCs | N/A (protein type) |
Multifunctional dimeric proteins | N/A (protein property) |
Polymerize | N/A (biochemical process) |
Multiprotein complexes | N/A (cellular structure) |
Control of ACC expression | N/A (biological process) |
ACC-1 | 10839 |
White and brown fat | N/A (tissue type) |
Liver | N/A (organ) |
Lactating mammary gland | N/A (tissue type) |
Starvation | N/A (physiological state) |
Insulin deficiency | N/A (medical condition) |
Refeeding a low-fat diet | N/A (diet type) |
Insulin treatment | N/A (intervention) |
Promoters (PI–PIII) | N/A (DNA region) |
Constitutive expression | N/A (gene expression type) |
Inducible expression | N/A (gene expression type) |
Glucose | 5793 |
Insulin | 10824 |
Thyroid hormone | N/A (hormone) |
Catabolic hormones | N/A (hormone) |
Leptin | 10827 |
Transcription factors | N/A (protein type) |
SREBP1c (Sterol-regulatory-element-binding protein 1c) | 10835 |
Lipogenic enzymes | N/A (enzyme type) |
Adipogenesis | N/A (biological process) |
Nutritional regulation | N/A (biological process) |
ACC-2 | 10839 |
Rat heart | N/A (tissue) |
N-terminal extension | N/A (protein feature) |
Peptide mass fingerprint analysis | N/A (technique) |
Mitochondrial targeting motif | N/A (protein feature) |
Cytosolic fractions | N/A (sample type) |
Cell homogenization | N/A (technique) |
Intact cells | N/A (sample type) |
Gene knockouts | N/A (genetic technique) |
Variants | N/A (protein variant) |
Biotin carboxylase | N/A (enzyme domain) |
Biotin carboxyl carrier protein | N/A (protein domain) |
Escherichia coli | N/A (organism) |
Eukaryotic carboxyltransferase domain | N/A (enzyme domain) |
Intact mammalian ACC | N/A (protein type) |
Protein purification | N/A (biochemical technique) |
Allosteric control of ACC | N/A (biochemical concept) |
Allosteric modulators | N/A (molecules) |
Phosphorylation | N/A (biochemical process) |
Serine residues | N/A (amino acid residue) |
Citrate | 305 |
Carboxylic acids | N/A (chemical class) |
Polymerization | N/A (biochemical process) |
Glutamate | 330 |
Amino acid metabolism | N/A (biological process) |
Fatty acyl-CoA esters | N/A (molecules) |
Inhibitors | N/A (molecules) |
Long-chain fatty acids regulate liver carnitine palmitoyltransferase I gene (L-CPT I) expression through a peroxisome-proliferator-activated receptor α (PPARα)-independent pathway | N/A (article title) |
ResearchGate | N/A (website) |
Clofibrate | 2795 |
Classical direct repeat 1 (DR1) motif | N/A (DNA motif) |
Promoter | N/A (DNA region) |
L-CPT I gene | N/A (gene) |
LCFAs (Long-chain fatty acids) | N/A (chemical class) |
First intron | N/A (DNA region) |
PPAR alpha-independent pathways | N/A (regulatory mechanism) |
Regulation of gene expression by dietary lipids | N/A (biological process) |
n-3PUFA (omega-3 polyunsaturated fatty acids) | N/A (chemical class) |
5'AMP-activated protein kinase | 5998 |
Adipose tissue | N/A (tissue) |
CPT-1 | 10838 |
FA synthesis | N/A (biological process) |
Oxidative metabolism | N/A (biological process) |
β-oxidation | N/A (pathway) |
High concentration of long-chain fatty acids | N/A (measurement) |
Activates the expression of CPT-1 at the transcriptional level | N/A (biological process) |
PPARs | N/A (protein type) |
Obese mice | N/A (animal model) |
Reduces the lipid disorder caused by HFD | N/A (medical concept) |
Improves the lipid profile | N/A (medical concept) |
PPARA | 10834 |
Anti-inflammatory properties | N/A (biological property) |
Ligand for PPARs | N/A (molecular interaction) |
Carnitine palmitoyltransferase I (CPT1) | 10838 |
Mitochondrial fatty acid oxidation | N/A (biological process) |
Inhibition of the CPT1 gene | N/A (genetic manipulation) |
Improve T2D | N/A (medical concept) |
PPARα-independent mechanisms of CPT1 gene regulation | N/A (regulatory mechanism) |
Carnitine palmitoyltransferase 1B gene | 10838 |
PPAR-dependent mechanism | N/A (regulatory mechanism) |
Louet et al. 46) | N/A (citation) |
PPARα-independent mechanism | N/A (regulatory mechanism) |
mRNA expression of the 1A isoform | N/A (measurement) |
PPARs | N/A (protein type) |
Genes involved in insulin signaling | N/A (gene type) |
Glucose uptake | N/A (biological process) |
Lipid metabolism | N/A (biological process) |
Ketogenesis | N/A (biological process) |
CR (Caloric Restriction) | N/A (intervention) |
Gene expression of carnitine palmitoyltransferase 1a | N/A (gene expression) |
Enzymes involved in fatty acid oxidation | N/A (enzyme type) |
α-lipoic acid | 10825 |
Carnitine acyltransferase | 10796 |
Octanoyl-CoA | 10795 |
Palmitoyl-CoA substrates | N/A (molecules) |
SREBP-1c protein levels | N/A (measurement) |
Liver | N/A (organ) |
Bscl2 −/− mice | N/A (animal model) |
Regulation of malonyl CoA content via enzymatic control and intermediary fuel metabolism | N/A (article title) |
ResearchGate | N/A (website) |
Malonyl CoA | 19307 |
ACC | 10839 |
AMPK | 5998 |
MCD | 16212871 |
FAS-mediated de novo fatty acid synthesis | N/A (biological process) |
Circulating nutrients | N/A (molecules) |
Glucose | 5793 |
Lactate | 612 |
Citrate | 305 |
Hypothalamus | N/A (organ) |
Inhibition of AMPK | N/A (biological process) |
Citrate | 305 |
Malonyl CoA production | N/A (biological process) |
Polymerization and activation of ACC | N/A (biochemical process) |
Dietary fructose | 272387 |
Activate AMPK | N/A (biological process) |
Subsequent inhibition of ACC | N/A (biological process) |
Reduction in malonyl CoA levels | N/A (measurement) |
Central nervous system | N/A (anatomical term) |
Energy balance | N/A (biological process) |
Energy intake | N/A (physiological process) |
Energy expenditure | N/A (physiological process) |
Hypothalamus | N/A (organ) |
Key role | N/A (importance) |
Hypothalamic malonyl CoA | 19307 |
Mediating energy balance | N/A (biological process) |
Carboxylation of acetyl CoA | N/A (biochemical reaction) |
Acetyl CoA carboxylase | 10839 |
Malonyl CoA decarboxylase | 16212871 |
Fatty acid de novo synthesis | N/A (biological process) |
Decarboxylated to acetyl-CoA | N/A (biochemical reaction) |
Pharmacological studies | N/A (research method) |
Molecular genetic studies | N/A (research method) |
Modulating hypothalamic this compound level | N/A (intervention) |
Altering the activities of these enzymes | N/A (intervention) |
BDNF | 10807 |
Appetite regulating centre activity | N/A (physiological process) |
NPY | 10806 |
AGRP | 10805 |
CART | 10804 |
POMC | 10803 |
PAM mRNA expression | N/A (gene expression) |
ARC nucleus | N/A (brain region) |
miRNA expression | N/A (gene expression) |
Sheep ARC nucleus | N/A (brain region) |
Carnitine supplementation | N/A (intervention) |
Improve glucose tolerance | N/A (medical concept) |
Obese rats | N/A (animal model) |
Modulation of carnitine palmitoyltransferase I activity | N/A (biological process) |
Lipid metabolism | N/A (biological process) |
Food intake | N/A (physiological process) |
Lopaschuk et al. 2010 | N/A (citation) |
L-carnitine | 289 |
Fatty acid metabolism | N/A (biological process) |
Energy metabolism | N/A (biological process) |
Increased protein synthesis | N/A (biological process) |
Levels of proteins in the serum | N/A (measurement) |
Tamoxifen | 5373 |
Anorectic effect | N/A (physiological effect) |
Inhibiting the expression and activity of fatty acid synthase | N/A (biological process) |
Hypothalamic malonyl CoA accumulation | N/A (measurement) |
Leptin binding to its receptor | N/A (biological process) |
Effects of dietary fatty acid composition on the regulation of carnitine palmitoyltransferase (CPT) I in rainbow trout (Oncorhynchus mykiss) | N/A (article title) |
PubMed | N/A (database) |
High PUFA diet | N/A (diet type) |
Significantly increased CPT I mRNA expression | N/A (gene expression change) |
Red muscle | N/A (muscle) |
Liver | N/A (organ) |
Adipose tissue | N/A (tissue) |
PPAR alpha and beta expressions | N/A (gene expression) |
Variable across tissues | N/A (characteristic) |
Mitochondrial membrane composition | N/A (cellular component characteristic) |
DHA | 444863 |
CPT I sensitivity to this compound | N/A (enzymatic property) |
This compound content of the tissues | N/A (measurement) |
Experimental diet | N/A (diet type) |
Genetic regulatory mechanisms | N/A (regulatory mechanism) |
Non-genetic regulatory mechanisms | N/A (regulatory mechanism) |
Carnitine palmitoyltransferase (CPT) I | 10838 |
Mitochondrial fatty acid oxidation | N/A (biological process) |
Rainbow trout | N/A (organism) |
Oncorhynchus mykiss | N/A (organism) |
High saturated fatty acid (SFA) diet | N/A (diet type) |
Mixed fatty acid control (CTL) diet | N/A (diet type) |
8 weeks | N/A (duration) |
Modifications of the dietary fatty acids | N/A (intervention) |
Genetic expression of CPT I | N/A (gene expression) |
Transcription factor peroxisome proliferator activated receptor (PPAR) | N/A (protein type) |
Mitochondrial membrane composition | N/A (cellular component characteristic) |
CPT I sensitivity to this compound | N/A (enzymatic property) |
Levels of this compound in the tissues | N/A (measurement) |
Changes in gene expression of CPT I and PPARs | N/A (gene expression change) |
Main regulatory mechanism | N/A (regulatory mechanism) |
CPT I function | N/A (biological process) |
Epigenetic regulation of carnitine palmitoyltransferase 1 (Cpt1a) by high fat diet | N/A (article title) |
PubMed | N/A (database) |
Carnitine palmitoyltransferase 1 (Cpt1a) | 10838 |
Rate-limiting enzyme | N/A (enzyme type) |
Transport of fatty acids into the mitochondria | N/A (biological process) |
Subsequent beta-oxidation | N/A (pathway) |
Diet | N/A (general term) |
Transcriptional regulation | N/A (biological process) |
Pregnant Sprague Dawley rats | N/A (animal model) |
High-fat (HF) diet | N/A (diet type) |
Low-fat control diet | N/A (diet type) |
Gestation | N/A (physiological state) |
Lactation | N/A (physiological state) |
Weaning | N/A (developmental stage) |
Male offspring | N/A (animal group) |
Post-weaning HF diet | N/A (diet type) |
Lifelong control diet (C/C) | N/A (diet type) |
Perinatal HF diet (HF/C) | N/A (diet type) |
Post-weaning HF diet (C/HF) | N/A (diet type) |
Lifelong HF diet (HF/HF) | N/A (diet type) |
Hepatic Cpt1a mRNA expression | N/A (gene expression) |
Epigenetic analysis | N/A (technique) |
Reduced DNA methylation (DNAMe) | N/A (epigenetic modification) |
Increased histone 3 lysine 4 dimethylation (H3K4Me2) | N/A (epigenetic modification) |
Upstream and within the promoter of Cpt1a | N/A (DNA region) |
Increased peroxisome proliferator activated receptor alpha (PPARα) binding | N/A (molecular interaction) |
CCAAT/enhancer binding protein beta (C/EBPβ) binding | N/A (molecular interaction) |
Transcription start site | N/A (DNA region) |
First intron | N/A (DNA region) |
Rat hepatoma H4IIEC3 cells | N/A (cell line) |
Non-esterified fatty acid (NEFA) treatment | N/A (intervention) |
Enrichment of SWI/SNF related matrix associated actin dependent regulator of chromatin subfamily D member 1 (BAF60a or SMARCD1) | N/A (protein) |
Highly coordinated transcriptional mechanism | N/A (biological process) |
Increased H3K4Me2 | N/A (epigenetic modification) |
Reduced DNAMe | N/A (epigenetic modification) |
Recruitment of C/EBPβ | N/A (molecular process) |
PPARα | 10834 |
PGC1α | 10833 |
BAF60a | 10812 |
The Effect of Reduced Dietary Protein on Adipose Tissue in Local Krškopolje Pigs | N/A (article title) |
MDPI | N/A (publisher) |
Higher FASN and ACLY gene expression | N/A (gene expression change) |
RNA-seq | N/A (technique) |
Upregulation of the ACACA gene | N/A (gene expression change) |
Acetyl-CoA | 444072 |
This compound | 19307 |
Palmitate | 985 |
FASN | 10837 |
ACLY | 10794 |
ACACA | 10839 |
Candidate genes for fatness and performance in pigs | N/A (gene type) |
Fatty acid composition | N/A (chemical characteristic) |
Reduced Protein Levels in Diets for Local Pig Breeds: A Case Study on Fat-type Krškopolje Pig | N/A (article title) |
Anim. Sci. J. | N/A (journal) |
Zhao, S.; Wang, J.; Song, X.; Zhang, X.; Ge, C.; Gao, S. Impact of Dietary Protein on Lipid Metabolism-Related Gene Expression in Porcine Adipose Tissue. Nutr. Metab. 2010, 7, 6. | N/A (citation) |
Increased lipogenic enzyme activity | N/A (measurement) |
Greater backfat thickness | N/A (measurement) |
Higher lipid deposition | N/A (physiological process) |
LP diet | N/A (diet type) |
Lysine deficiency | N/A (nutritional deficiency) |
Fattening | N/A (agricultural process) |
Upregulation of 28 genes | N/A (gene expression change) |
Downregulation of 37 genes | N/A (gene expression change) |
Lipid metabolism | N/A (biological process) |
MOGAT2 | 10793 |
Oxidative stress | N/A (cellular process) |
Mitochondrial function | N/A (cellular process) |
Outdoor system | N/A (farming system) |
Adipocyte size | N/A (measurement) |
Control (high-protein) diet | N/A (diet type) |
Monounsaturated fatty acid content | N/A (measurement) |
Polyunsaturated fatty acid content | N/A (measurement) |
Brossard et al. scielo.br | N/A (citation) |
Nutrition of local pig breeds | N/A (field of study) |
Growth performance | N/A (measurement) |
Carcass characteristics | N/A (measurement) |
Meat quality | N/A (measurement) |
Controlled reduction of the protein levels in the diet | N/A (intervention) |
Intramuscular fat content | N/A (measurement) |
Adipose tissue characteristics | N/A (measurement) |
Growth | N/A (physiological process) |
Study in mice | N/A (research type) |
LP diet | N/A (diet type) |
Decreases the number and functionality of macrophages | N/A (biological process) |
Lysine deficiency | N/A (nutritional deficiency) |
Synthesis of immunity-related proteins | N/A (biological process) |
Immune function | N/A (biological process) |
Targeted candidate gene expression approach | N/A (technique) |
Lipid metabolism | N/A (biological process) |
Energy homeostasis | N/A (biological process) |
Phenotypic differences | N/A (observation) |
Adiposity-related traits | N/A (trait) |
Lipogenic enzyme activity | N/A (measurement) |
Fatty acid composition | N/A (chemical characteristic) |
Backfat thickness | N/A (measurement) |
Hypothalamic this compound and the control of food intake | N/A (article title) |
PMC | N/A (publisher) |
PubMed Central | N/A (publisher) |
This compound in the hypothalamus | 19307 |
Anorectic mediator | N/A (physiological concept) |
CNS control of food intake | N/A (biological process) |
Leptin | 10827 |
AMP-activated kinase (AMPK) | 5998 |
ACC | 10839 |
Activation of ACC | N/A (biochemical process) |
Increase in this compound level | N/A (measurement) |
Glucose | 5793 |
Activates ACC by inhibiting AMPK | N/A (biochemical process) |
Increases availability of acetyl-CoA | N/A (measurement) |
FAS inhibitors | N/A (molecules) |
C75 | 10799 |
Cerulenin | 441499 |
Deletion of FAS protein | N/A (genetic manipulation) |
Tamoxifen | 5373 |
Downregulates FAS level | N/A (gene expression change) |
Increase this compound levels | N/A (measurement) |
MCD inhibitor (MCDi) | N/A (molecules) |
Reduces MCD activity | N/A (enzymatic property) |
Increase in this compound level | N/A (measurement) |
Fasting state | N/A (physiological state) |
AMPK activity in the Arc | N/A (measurement) |
Increase the phosphorylation level of ACC | N/A (biochemical process) |
Inhibiting ACC activity | N/A (enzymatic property) |
Reducing this compound level | N/A (measurement) |
Refed state | N/A (physiological state) |
Decrease AMPK activity in the Arc | N/A (measurement) |
Increase the activity of ACC | N/A (enzymatic property) |
Increasing this compound level | N/A (measurement) |
Phosphorylation level and activity of ACC | N/A (measurement) |
Fasting and refeeding states | N/A (physiological states) |
Intracellular signaling module | N/A (biological concept) |
Nutritional states | N/A (physiological states) |
Antisense oligonucleotide | N/A (molecular tool) |
Reduces ACC protein level | N/A (measurement) |
Decreasing this compound level | N/A (measurement) |
Increases food intake | N/A (physiological process) |
Fatty acid synthase (FAS) | 10837 |
Hypothalamic this compound action on food intake | N/A (biological process) |
Glucose metabolism | N/A (biological process) |
Essential fuel substrate | N/A (molecule) |
Oxidative metabolism | N/A (biological process) |
ATP production | N/A (biological process) |
Primary source of energy for brain | N/A (physiological concept) |
Circulating glucose | 5793 |
Brain cells | N/A (cell type) |
Facilitated transports | N/A (biological process) |
Glucose transporters | N/A (protein type) |
Converted to pyruvate via glycolysis | N/A (biochemical reaction) |
Pyruvate | 1060 |
Oxidized to form acetyl-CoA | N/A (biochemical reaction) |
Mitochondria | N/A (organelle) |
Tricarboxylic acid (TCA) cycle | N/A (pathway) |
Condensation with oxaloacetate | N/A (biochemical reaction) |
Citrate | 305 |
Accumulates in the mitochondria | N/A (cellular process) |
Shuttled to the cytosol | N/A (cellular process) |
Cytosolic acetyl-CoA | 444072 |
Direct and major substrate | N/A (biochemical concept) |
Generation of this compound | N/A (biological process) |
Carboxylated by the action of acetyl-CoA carboxylase (ACC) | N/A (biochemical reaction) |
Fatty acid synthase (FAS) | 10837 |
This compound decarboxylase (MCD) | 16212871 |
This compound metabolism | N/A (biological process) |
Incorporated into long-chain fatty acids by FAS | N/A (biochemical reaction) |
Fatty acid de novo synthesis | N/A (biological process) |
Decarboxylated to acetyl-CoA by MCD | N/A (biochemical reaction) |
Pharmacological and molecular genetic studies | N/A (research methods) |
Modulating hypothalamic this compound level | N/A (intervention) |
Altering the activities of these enzymes (ACC, FAS and MCD) | N/A (intervention) |
Impacts food intake | N/A (physiological process) |
Summary of the major findings | N/A (article section) |
Effects of altering hypothalamic this compound metabolism on food intake | N/A (research topic) |
Inhibition of FAS activity | N/A (enzymatic property) |
Treatment of C75 | N/A (intervention) |
Increase in this compound level | N/A (measurement) |
Decrease in fatty acid synthesis | N/A (measurement) |
C75-induced feeding inhibition | N/A (physiological effect) |
TOFA (5-(tetradecyloxy)-2-furoic Acid) | 104710 |
ICV injection | N/A (administration route) |
Blocks the anorectic effect of C75 | N/A (physiological effect) |
Inhibitor of ACC | N/A (molecules) |
Reduces cellular level of this compound | N/A (measurement) |
Inhibiting fatty acid synthesis | N/A (biological process) |
Antagonizes the anorectic effect of C75 | N/A (physiological effect) |
Dietary Sugars Alter Hepatic Fatty Acid Oxidation via Transcriptional and Post-translational Modifications of Mitochondrial Proteins | N/A (article title) |
PMC | N/A (publisher) |
In Brief | N/A (article section) |
Softic et al. | N/A (citation) |
Fructose-sweetened water | N/A (dietary component) |
Decreases dietary fat oxidation | N/A (physiological process) |
Impaired expression of fatty acid oxidation genes | N/A (gene expression change) |
Modifying the mitochondrial proteome | N/A (cellular process) |
Post-translational modification of mitochondrial proteins | N/A (biochemical process) |
Acetylation | N/A (biochemical process) |
HFD (High-fat diet) | N/A (diet type) |
HFD plus fructose-fed mice | N/A (animal group) |
Decreased CTP1a activity | N/A (enzymatic property) |
Rate-limiting enzyme of fatty acid oxidation | N/A (enzyme type) |
Knockdown of fructose metabolism | N/A (genetic manipulation) |
Increases CPT1a | N/A (gene expression change) |
Acylcarnitine products | N/A (molecules) |
Fructose-supplemented HFD | N/A (diet type) |
Increased acetylation of ACADL and CPT1a | N/A (biochemical process) |
Decreased fat metabolism | N/A (biological process) |
Dietary sugars | N/A (dietary component) |
Fructose | 272387 |
Glucose | 5793 |
Promote hepatic de novo lipogenesis | N/A (biological process) |
Modify the effects of a high-fat diet (HFD) | N/A (intervention) |
Development of insulin resistance | N/A (medical condition) |
Divergent effects on hepatic mitochondrial function | N/A (physiological effect) |
Fatty acid oxidation | N/A (biological process) |
Three different nodes of regulation | N/A (regulatory mechanism) |
Differential effects on this compound levels | N/A (measurement) |
Effects on mitochondrial size/protein abundance | N/A (measurement) |
Acetylation of mitochondrial proteins | N/A (biochemical process) |
HFD- and HFD plus fructose-fed mice | N/A (animal group) |
Decreased CTP1a activity | N/A (enzymatic property) |
Rate-limiting enzyme of fatty acid oxidation | N/A (enzyme type) |
Knockdown of fructose metabolism | N/A (genetic manipulation) |
Increases CPT1a | N/A (gene expression change) |
Acylcarnitine products | N/A (molecules) |
Fructose-supplemented HFD | N/A (diet type) |
Increased acetylation of ACADL and CPT1a | N/A (biochemical process) |
Decreased fat metabolism | N/A (biological process) |
Dietary fructose | 272387 |
Glucose | 5793 |
Supplementation of HFD | N/A (intervention) |
Impairs mitochondrial size, function, and protein acetylation | N/A (physiological effect) |
Decreased fatty acid oxidation | N/A (biological process) |
Development of metabolic dysregulation | N/A (medical condition) |
Increased caloric intake | N/A (physiological process) |
Decreased energy expenditure | N/A (physiological process) |
Risk factors for development of obesity | N/A (medical concept) |
High consumption of fat | N/A (dietary pattern) |
Typical western diets | N/A (dietary pattern) |
Increased consumption of sugar-sweetened beverages | N/A (dietary pattern) |
Type 2 diabetes | N/A (medical condition) |
Non-alcoholic fatty liver disease (NAFLD) | N/A (medical condition) |
de Ruyter et al., 2012 | N/A (citation) |
Graphical Abstract | N/A (article section) |
Graphic file with name nihms-1656221-f0001.jpg | N/A (file name) |
Introduction | N/A (article section) |
Supplementation of HFD with glucose | N/A (intervention) |
Normalized both this compound and CPT1a activity | N/A (measurement) |
This compound | 19307 |
Intermediate in fatty acid synthesis | N/A (biochemical concept) |
Produced by the action of acetyl-CoA carboxylase alpha (ACACA/ACC1) | N/A (biochemical reaction) |
ACC1 activity | N/A (measurement) |
Inhibited by phosphorylation catalyzed by 5′-AMP kinase (AMPK) | N/A (biochemical process) |
Hardie and Pan, 2002 | N/A (citation) |
Phosphorylation of AMPK on threonine-172 | N/A (biochemical process) |
ACC1 on serine-79 | N/A (biochemical process) |
Decreased in both HFD and HFD + F groups | N/A (measurement) |
Restored to the level of chow-fed controls | N/A (measurement) |
This compound is known to negatively regulate CPT1a activity | N/A (biochemical concept) |
McGarry et al., 1977 | N/A (citation) |
This compound is likely diluted away in the process of mitochondrial isolation | N/A (experimental artifact) |
Additional mitochondria-intrinsic regulatory mechanisms | N/A (regulatory mechanism) |
Mediating the effects of glucose or fructose supplementation on FAO | N/A (biological process) |
Impact of Dietary Crude Protein Level on Hepatic Lipid Metabolism in Weaned Female Piglets | N/A (article title) |
MDPI | N/A (publisher) |
ACACα | 10839 |
Key role in the provision of the this compound substrate for fatty acids biosynthesis | N/A (biochemical concept) |
Downregulation of SREBPF1, FASN, and ACACα at mRNA level | N/A (gene expression change) |
High CP diet | N/A (diet type) |
Reduced the expression of the lipogenic genes (ACACα, FASN, and SREBPF1) | N/A (gene expression change) |
Rats | N/A (animal model) |
Diet-induced obese rats | N/A (animal model) |
SCD (Stearoyl-CoA desaturase) | 10828 |
Limiting enzyme in the synthesis of monounsaturated fatty acids | N/A (enzyme type) |
Required for normal rates of synthesis of TG, cholesterol esters, and phospholipids | N/A (biological process) |
Present study | N/A (research context) |
TG and CHO concentrations (Figure 1A,B) in liver and serum | N/A (measurement) |
Reduced in the 17% CP groups | N/A (measurement) |
Piglets fed with 14% dietary CP | N/A (animal group) |
No difference was observed between the 17% and 20% CP group in TG concentration | N/A (measurement) |
Reduced TG concentration | N/A (measurement) |
Downregulated mRNA level of SREBPF1, FASN, ACACα, and SCD | N/A (gene expression change) |
High protein intake | N/A (dietary pattern) |
Reduces hepatic lipid accumulation and plasma TG concentration | N/A (physiological effect) |
Humans | N/A (organism) |
Alleviates steatosis | N/A (medical concept) |
Reduces body weight | N/A (physiological effect) |
Interestingly, our results revealed that 20% dietary CP level markedly enhanced HSL protein abundance and mRNA expression of LPL | N/A (measurement) |
Compared with 14% or 17% CP groups | N/A (animal group) |
Enhancement of lipolysis by relative high dietary CP | N/A (biological process) |
Previous study | N/A (research context) |
Protein abundance of PGC-1α and mRNA expression of PPARα | N/A (measurement) |
Liver | N/A (organ) |
Relative high CP diet | N/A (diet type) |
Enhanced lipid oxidation | N/A (biological process) |
G6PC (Glucose-6-phosphatase catalytic subunit) | 10816 |
PKC1 (Protein Kinase C 1) | 10814 |
Important molecules involved in gluconeogenesis and glycogenolysis | N/A (molecules) |
High dietary CP | N/A (diet type) |
Significantly reduce adipocyte size, fat percentage, and backfat thickness | N/A (measurement) |
Finishing pigs | N/A (animal group) |
In vivo data | N/A (data type) |
Weaned piglets | N/A (animal model) |
Animal model for studying human nutrition | N/A (research tool) |
Amino acids | N/A (molecules) |
Building blocks for proteins synthesis | N/A (biological process) |
Substrates for the synthesis of low-molecular-weight substances | N/A (molecules) |
Emerging evidence | N/A (research trend) |
Amino acids play a key role in preventing or ameliorating tissue TG accumulation | N/A (physiological effect) |
Humans | N/A (organism) |
Mice | N/A (organism) |
Role of this compound in heart disease and the hypothalamic control of obesity | N/A (article title) |
Cardiovascular Research | N/A (journal) |
Oxford Academic | N/A (publisher) |
High fat diet | N/A (diet type) |
Fatty acid oxidation rates increase in the heart | N/A (measurement) |
Decrease in insulin-sensitive glucose oxidation | N/A (measurement) |
Significant decrease in cardiac this compound levels | N/A (measurement) |
Increase in MCD expression | N/A (gene expression change) |
Controversy over whether cardiac fatty acid oxidation rates are increased, or decreased, in obesity, insulin-resistance and type 2 diabetes | N/A (research debate) |
This compound levels in the heart are highly regulated | N/A (physiological concept) |
Synthesized by the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC) | N/A (biochemical reaction) |
Degraded to acetyl-CoA and carbon dioxide by this compound decarboxylase (MCD) | N/A (biochemical reaction) |
Synthesis and degradation of this compound is important in the control of its steady state level | N/A (biochemical concept) |
Half-life | N/A (measurement) |
Reperfusion period | N/A (physiological state) |
Fatty acids can provide over 90% of the myocardium's energy requirement | N/A (physiological concept) |
Excessive use of fatty acids | N/A (physiological state) |
Increase in the levels of circulating fatty acids | N/A (measurement) |
Decrease in the cytosolic this compound levels | N/A (measurement) |
Increase in mitochondrial fatty acid uptake and oxidation | N/A (biological process) |
Reduction in this compound is due to the ischemia-induced activation of AMPK | N/A (physiological effect) |
AMPK can phosphorylate the heart isoform of ACC on Ser227 | N/A (biochemical reaction) |
Inactivation of the enzyme | N/A (enzymatic property) |
Inhibition of AMPK results in an increase in ACC activity and hypothalamic this compound | N/A (physiological effect) |
Activation of AMPK decreases ACC and this compound levels | N/A (physiological effect) |
Hypothalamic this compound levels can also be increased by inhibition of FAS or MCD | N/A (intervention) |
Increase in MCD will decrease this compound levels | N/A (physiological effect) |
Increase in this compound will result in a decrease in food intake, increase in peripheral energy expenditure and a decrease in hepatic glucose production | N/A (physiological effect) |
Decrease in this compound will increase food intake, decrease peripheral energy expenditure and increase hepatic glucose production | N/A (physiological effect) |
Luciano Rossetti's group | N/A (research group) |
Hypothalamic this compound may play a central role in nutrient sensing of food intake | N/A (biological concept) |
Hypothalamus | N/A (organ) |
Glucose and fatty acids decrease food intake, decrease hepatic glucose production, and increase peripheral energy expenditure | N/A (physiological effect) |
Glucose, pyruvate, or lactate can increase the supply of acetyl-CoA for ACC this compound synthesis | N/A (biochemical reaction) |
This compound-induced inhibition of hypothalamic CPT1 | N/A (physiological effect) |
Increasing long chain acyl CoA (LCAC) levels | N/A (measurement) |
Increased fatty levels will also increase hypothalamic LCAC | N/A (measurement) |
Inhibition of acetyl-CoA carboxylase (ACC) synthesis of this compound, due to AMP-activated protein kinase (AMPK) phosphorylation of ACC | N/A (biochemical process) |
Role of this compound in the hypothalamus as a regulator of food intake | N/A (biological process) |
Increases in hypothalamic this compound and inhibition of CPT1 are associated with a decrease in food intake in mice and rats | N/A (physiological effect) |
Decrease in hypothalamic this compound increases food intake and weight gain | N/A (physiological effect) |
Exact mechanism(s) responsible for these effects of this compound are not clear | N/A (research gap) |
Proposed to be due to an increase in the levels of long chain acyl CoA, which occurs as a result of this compound inhibition of CPT1 | N/A (hypothesis) |
Both hypothalamic and cardiac studies have demonstrated that control of this compound levels has an important impact on obesity and heart disease | N/A (research finding) |
Targeting enzymes that control this compound levels may be an important therapeutic approach to treating heart disease and obesity | N/A (therapeutic strategy) |
This compound | 19307 |
Fatty acid oxidation | N/A (biological process) |
Carnitine palmitoyltransferase 1 | 10838 |
This compound decarboxylase | 16212871 |
AMP-activated protein kinase | 5998 |
Acetyl-CoA carboxylase | 10839 |
This raises the intriguing possibility that insulin inhibits hypothalamic AMPK and increases this compound, and that this metabolic signaling may be involved in the effects of insulin on food intake and hepatic glucose production | N/A (hypothesis) |
Regulation of energy balance by hypothalamic this compound | N/A (biological process) |
Alterations in hypothalamic this compound have also recently been implicated in the control of food intake | N/A (research finding) |
Inhibition of hypothalamic fatty acid synthase (FAS) increases this compound levels and decreases food intake in mice | N/A (physiological effect) |
Fasting also decreases | N/A (physiological effect) |
Dietary fatty acids influence the activity and metabolic control of mitochondrial carnitine palmitoyltransferase I in rat heart and skeletal muscle | N/A (article title) |
PubMed | N/A (database) |
Fatty acid composition of the diet | N/A (dietary component) |
Influence the activity and sensitivity of mitochondrial carnitine palmitoyltransferase I (CPT I; EC 2.3.1.21) to inhibition by malonyl CoA | N/A (physiological effect) |
Rat heart | N/A (tissue) |
Skeletal muscle | N/A (tissue) |
Nutritional state of rats | N/A (physiological state) |
Less influence on the activity and metabolic control of mitochondrial CPT I in heart and skeletal muscle tissue than in the liver | N/A (tissue difference) |
Liver | N/A (organ) |
CPT I activity and sensitivity to inhibition by malonyl CoA can be shown to be regulated acutely under different nutritional conditions | N/A (physiological concept) |
Manipulation of the nutritional state | N/A (intervention) |
Restricted mainly to examining the effect of starvation | N/A (research limitation) |
Fatty acid content and composition of the diet | N/A (dietary component) |
Regulate the activity and metabolic control of CPT I in heart and skeletal muscle | N/A (physiological effect) |
Rats were fed for up to 10 wk either a nonpurified low fat diet (30 g fat/kg) or a high fat diet (200 g fat/kg) containing one of the following five oil types: hydrogenated coconut oil (HCO), olive oil (OO), safflower oil (SO), evening primrose oil (EPO) or menhaden (fish) oil (MO) | N/A (experimental design) |
Feeding a diet enriched in MO had the most pronounced effect | N/A (research finding) |
Rats fed MO had a significantly greater skeletal muscle CPT I specific activity and tissue capacity | N/A (measurement) |
Lower sensitivity of CPT I to malonyl CoA inhibition compared with rats fed a low fat diet | N/A (measurement) |
Duration of feeding required to modulate this sensitivity was longer than that observed previously for the liver enzyme | N/A (time course) |
Progressively greater sensitivity of heart CPT I to malonyl CoA occurred with feeding duration in all groups | N/A (time course) |
Dietary fatty acids | N/A (chemical class) |
Fatty Acids | N/A (chemical class) |
Fish Oils | N/A (chemical class) |
Olive Oil | N/A (chemical class) |
Plant Oils | N/A (chemical class) |
Malonyl Coenzyme A | 19307 |
Safflower Oil | N/A (chemical class) |
Carnitine O-Palmitoyltransferase | 10838 |
Coconut Oil | N/A (chemical class) |
Effect of high-fat diets on body composition, lipid metabolism and insulin sensitivity, and the role of exercise on these parame | N/A (article title) |
SciELO | N/A (publisher) |
Dietary fat composition can interfere in the development of obesity | N/A (medical concept) |
Specific roles of some fatty acids that have different metabolic activities | N/A (biochemical property) |
Alter both fat oxidation and deposition rates | N/A (physiological process) |
Changes in body weight and/or composition | N/A (measurement) |
High-fat diets in general are associated with hyperphagia | N/A (medical condition) |
Type of dietary fat seems to be more important | N/A (research finding) |
Saturated fats are linked to a positive fat balance and omental adipose tissue accumulation | N/A (physiological effect) |
Polyunsaturated fats, omega-3 and omega-6, seem to increase energy expenditure and decrease energy intake by specific mechanisms involving hormone-sensitive lipase, activation of peroxisome proliferator-activated receptor α (PPARα) and others | N/A (physiological effect) |
Saturated fat intake can also impair insulin sensitivity compared to omega-3 fat | N/A (physiological effect) |
Opposite effect due to alterations in cell membranes | N/A (physiological effect) |
Obesity is also associated with impaired mitochondrial function | N/A (medical condition) |
Fat excess favors the production of this compound | N/A (physiological effect) |
Reduces GLUT4 efficiency | N/A (physiological effect) |
Tricarboxylic acid cycle and beta-oxidation are temporarily uncoupled | N/A (biochemical concept) |
Forming metabolite byproducts that augment reactive oxygen species production | N/A (biochemical process) |
Exercise can restore mitochondrial function and insulin sensitivity | N/A (intervention) |
Crucial for a better prognosis in treating or preventing obesity | N/A (medical concept) |
Key words: Fat; Obesity; Insulin; PUFA; Diet; Exercise | N/A (keywords) |
Introduction | N/A (article section) |
www.bjournal.com.br | N/A (website) |
Braz J Med Biol Res 44(10) 2011 | N/A (journal citation) |
Correspondence: D.F. Coelho, Departamento de Biologia Celular e Desenvolvimento, ICB, USP, Av. Prof Mello Moraes, 65,. 05508-039 São Paulo, SP, Brasil. E-mail: decoelho@usp.br | N/A (contact information) |
Received February 19, 2011. Accepted August 10, 2011. Available online August 26, 2011. Published October 10, 2011 | N/A (publication dates) |
Health complications caused by obesity were demonstrated | N/A (medical concept) |
Many studies have been conducted in order to identify the main factors that contribute to its development | N/A (research trend) |
Role of genetics in the etiology | N/A (research topic) |
The excess of fat in the cell reduces tricarboxylic acid (TCA) cycle activity and fat oxidation and augments fatty acid synthesis (Figure 1) forming fatty acyl-CoA and this compound | N/A (biochemical process) |
This compound inhibits fat transport to the mitochondria (mitochondria overload) | N/A (biochemical process) |
Lack of citrate reduces TCA cycle activity | N/A (biochemical process) |
In the cytosol, beta-oxidation flux becomes higher than TCA cycle activity, leading to byproduct accumulation (reactive oxygen species and Ser kinases) that impairs GLUT4 glucose transporter | N/A (biochemical process) |
Action also occurs due to excess fatty acyl-CoA (59) | N/A (biochemical process) |
Impaired mitochondrial energy production, a condition associated with obesity and impaired glucose tolerance | N/A (medical condition) |
Mitochondrial β-oxidation is decreased in skeletal muscle cells | N/A (physiological state) |
Activity of carnitine palmitoyltransferase 1 (CPT-1) is inhibited | N/A (enzymatic property) |
Accumulation of fatty acyl-CoA within the cytosol | N/A (measurement) |
Unmetabolized fatty acyl-CoA (FA-CoA) is then converted to this compound and directed to the synthesis of fatty acids, which can accumulate within the cell or be transported to other tissues as triglycerides | N/A (biochemical process) |
Similar results were also obtained by Rokling-Andersen et al. (21) who demonstrated that a diet rich in omega-3 PUFA (DHA and EPA) reduced triglycerides, phospholipids and cholesterol when compared to an SFA group | N/A (research finding) |
Review study conducted by Siri-Tarino et al. (25) reported that the replacement of SFA with PUFA or MUFA reduces both low-density lipoprotein cholesterol (LDL-C) and HDL-C | N/A (research finding) |
Montoya et al. (33) studied the effects of different fatty acids on lipid metabolism in men and women | N/A (research finding) |
Exercise and a specific fatty acids supply (EPA and DHA) can reverse this process, reestablishing the coordination between TCA cycle and beta-oxidation, coupling | N/A (intervention) |
Dietary n-3 fatty acids affect mRNA level of brown adipose tissue uncoupling protein 1, and white adipose tissue leptin and glucose transporter 4 in the rat | N/A (research finding) |
Lichtenstein AH, Schwab US. Relationship of dietary fat to glucose metabolism. Atherosclerosis 2000; 150: 227-243 | N/A (citation) |
Deutch B, Dyerberg J, Pedersen HS, Aschlund E, Hansen JC. Traditional and modern Greenlandic food - dietary composition, nutrients and contaminants. Sci Total | N/A (citation) |
Regulation of hypothalamic this compound by central glucose and leptin | N/A (article title) |
PNAS | N/A (journal) |
Hypothalamic this compound has been shown to function in global energy homeostasis by modulating food intake and energy expenditure | N/A (biological process) |
Little is known, however, about the regulation of this compound concentration in the central nervous system | N/A (research gap) |
Response of putative intermediates in the this compound pathway to metabolic and endocrine cues, notably those provoked by glucose and leptin | N/A (research topic) |
Hypothalamic this compound rises in proportion to the carbohydrate content of the diet consumed after food deprivation | N/A (measurement) |
This compound concentration peaks 1 h after refeeding or after peripheral glucose administration | N/A (measurement) |
Response depends on the dose of glucose administered | N/A (dose-response) |
Blocked by the i.c.v. administration of an inhibitor of glucose metabolism, 2-deoxyglucose (2-DG) | N/A (intervention) |
Kinetics of change in hypothalamic this compound after glucose administration is coincident with the suppression of phosphorylation of AMP kinase and acetyl-CoA carboxylase | N/A (time course) |
Blockade of glucose utilization in the CNS by i.c.v. 2-DG prevented the effects of glucose on 5′AMP-activated protein kinase, this compound, hypothalamic neuropeptide expression, and food intake | N/A (research finding) |
Leptin can increase hypothalamic this compound and that the increase is additive with glucose administration | N/A (physiological effect) |
Leptin-deficient ob/ob mice, however, showed no defect in the glucose- or refeeding-induced rise in hypothalamic this compound after food deprivation, demonstrating that leptin was not required for this effect | N/A (research finding) |
Hypothalamic this compound responds to the level of circulating glucose and leptin, both of which affect energy homeostasis | N/A (research finding) |
Sign up for PNAS alerts. Get alerts for new articles, or get an alert when an article is cited. Manage alerts | N/A (website feature) |
An interconnected endocrine and neuroendocrine system controls food intake and energy expenditure | N/A (biological system) |
New pathway for maintaining energy homeostasis has become evident that relies on an ancient | N/A (research finding) |
Food-deprived mice were refed either the high-carbohydrate/low-fat diet or the low-carbohydrate/high-fat diet | N/A (experimental design) |
Both diets produced a higher hypothalamic this compound with a somewhat lower relative blood glucose level than glucose injection alone | N/A (measurement) |
Feeding appears to exert an additional effect on hypothalamic this compound | N/A (physiological effect) |
i.p. injection of glucose (4 g/kg of body weight) to low-carbohydrate/high-fat fed animals increased both blood glucose and hypothalamic this compound, suggesting that the effect of the combination of glucose and refeeding is additive | N/A (research finding) |
Fatty acid synthesis is activated this compound level is increased and food intake is suppressed | N/A (physiological effect) |
This compound as the signaling molecule, possibly through the inhibition of CPT1c (11) | N/A (biochemical concept) |
Fatty acids serve as satiety factors (12, 25) | N/A (hypothesis) |
Inhibition of FAS (8, 10) or removal of this compound (17, 18) produces opposing phenotypes, although both should lead to a reduction in de novo fatty acid synthesis, is inconsistent with this hypothesis | N/A (research finding) |
Here we provide evidence that increased glucose flux through the CNS/hypothalamus causes decreased AMPK phosphorylation/activity and thereby increased ACC activity, this compound concentration, and fatty acid synthesis in the hypothalamus as depicted in the regulatory sequence shown in Scheme 1 | N/A (research finding) |
Scheme. 1. Open in Viewer Experimental design | N/A (figure reference) |
Large body of evidence from this (8, 10, 16) and other laboratories (9, 18, 29–31) has demonstrated the relationship between the rate of fatty acid synthesis in the hypothalamus and food intake | N/A (research finding) |
2-DG completely blocked the glucose-induced increase in hypothalamic this compound and also blocked the glucose-induced suppression of AMPK phosphorylation | N/A (research finding) |
Pharmacologic inhibitor of FAS, hypothalamic this compound was markedly increased in 20-h food-deprived mice, and 2-DG completely blocked this effect | N/A (research finding) |
Peripherally administered glucose requires its metabolism in the CNS to activate the signaling pathway that gives rise to an increase in hypothalamic this compound | N/A (research finding) |
Short- and long-term nutritional modulation of acetyl-CoA carboxylase activity in selected tissues of rainbow trout (Oncorhynchus mykiss) | N/A (article title) |
PubMed | N/A (database) |
Acetyl-CoA carboxylase (ACoAC) catalyses the carboxylation of acetyl-CoA into this compound | N/A (biochemical reaction) |
Pivotal role in the regulation of energy metabolism | N/A (biological process) |
Substrate for fatty acid synthesis | N/A (biochemical role) |
Inhibitor of the oxidative pathway | N/A (biochemical role) |
Modulation of ACoAC activity in liver and selected extrahepatic tissues of rainbow trout (Oncorhynchus mykiss) by dietary changes | N/A (research topic) |
Contribution to the understanding of the nutritional control of lipid metabolism in fish | N/A (research goal) |
Short-term effects of food intake were studied by measuring ACoAC activity in the liver and dorsal white muscle at different time intervals after a meal | N/A (experimental design) |
Slight variations were observed in the muscle during the period 2-72 h after the meal | N/A (measurement) |
Long-term effects of an increase in dietary lipids or carbohydrates levels were examined by measuring ACoAC activity in the liver, adipose tissue, intestine, kidney, red muscle, dorsal and ventral white muscles of trout after 3 months of feeding with different diets | N/A (experimental design) |
ACoAC activity is stimulated by a high-digestible starch diet in the abdominal adipose tissue and the white muscle | N/A (physiological effect) |
High-lipid diet decreases ACoAC activity in the liver and the intestine, but not in other tissues | N/A (physiological effect) |
Contrary to mammals, a rapid adaptation of ACoAC activity to food supply is not effective in rainbow trout | N/A (species difference) |
Long-term nutritional control of ACoAC activity does occur in this species, but the target tissue differs with the predominant non-protein energy sources in the diet | N/A (research finding) |
Potential existence of two ACoAC isoforms with different tissue distribution as has been observed in mammals and birds | N/A (hypothesis) |
Publication types. Comparative Study; Research Support, Non-U.S. Gov't | N/A (publication type) |
MeSH terms. Acetyl-CoA Carboxylase / metabolism; Adipose Tissue / enzymology; Animal Nutritional Physiological Phenomena; Diet*; Dietary Carbohydrates / administration & dosage; Dietary Fats / administration & | N/A (MeSH terms) |
The interplay between voluntary food intake, dietary carbohydrate-lipid ratio and nutrient metabolism in an amphibian, (Xenopus laevis) | N/A (article title) |
PLOS One | N/A (journal) |
Digestion of food and metabolism of frogs are little studied at the moment | N/A (research gap) |
Processes could be very particular in the case of amphibians, given their ectothermic and carnivorous nature which may lead them to use nutrients through specific biochemical pathways | N/A (biological characteristic) |
24 adult Xenopus laevis (six replicates with two frogs per treatment) were randomly assigned to two diets with different carbohydrate:fat ratio (4.5:1 and 2.1:1), changing the dietary glucogenic and lipogenic proportions | N/A (experimental design) |
Food intake (FI) per unit metabolic body weight (MBW) as well as macronutrient digestibility were calculated, and circulating blood acylcarnitines and amino acids measured, in order to evaluate the effect of the diet treatments | N/A (measurements) |
Results demonstrated that food intake regulated most of the changes in the parameters evaluated | N/A (research finding) |
Significant differences were obtained in crude protein and fat digestibilities through the effect of FI/MBW (p<0.05) | N/A (measurement) |
Diet treatment had a significant effect on the levels of this compound | N/A (research finding) |
Food intake also significantly impacted malonyl, isovaleryl, hydroxyisovaleryl and long chain fatty acid concentrations | N/A (measurement) |
Significant (p<0.05) interactions between those metabolites were detected owing to diet | N/A (research finding) |
Findings obtained suggest that food intake was the main factor controlling digestion and metabolism in X. laevis, with frogs preferring to utilise protein and fat as primary sources for energy production in the citric acid cycle, reflecting characteristics of a strict carnivore physiological model | N/A (research finding) |
Citation: Brenes-Soto A, Dierenfeld ES, Janssens GPJ (2018) The interplay between voluntary food intake, dietary carbohydrate-lipid ratio and nutrient metabolism in an amphibian, (Xenopus laevis). PLoS ONE 13(12): e0208445. doi:10.1371/journal.pone.0208445 | N/A (citation) |
Editor: Juan J. Loor, University of Illinois, UNITED STATES | N/A (editor information) |
Received: June 20, 2018; Accepted: November 16, 2018; Published: December 7, 2018 | N/A (publication dates) |
Copyright: © 2018 Brenes-Soto et al. | N/A (copyright) |
From the fatty acid metabolism side, malonyl carnitine presented inverse responses to the diets when evaluated in terms of intake, with increasing values from animals fed the glucogenic diet (Fig 3A) | N/A (measurement) |
Implies that there is an excess of substrate (acetyl-CoA) over metabolic demands, stimulating therefore fatty acid synthesis through the glycolytic pathway, which is activated when there is a surplus of glucose and consequently of pyruvate | N/A (biochemical process) |
Statistical analysis | N/A (research section) |
Average initial and final body weights were 68±33 and 67±34 g for animals assigned to GLUC, and 72±29 and 70±34 g for those assigned to LIPO diet treatments respectively. Weights did not vary (p = 0.894) over the 6-week trial period, nor they differ between treatment groups (p = 0.673) | N/A (measurement) |
Results from Table 3 show, in general, higher levels of blood metabolites in frogs fed diets containing more fat | N/A (measurement) |
Metabolite concentrations analysed in relation to food intake showed an inverse response of malonyl carnitine to diets, decreasing with the lipogenic and increasing with the glucogenic diet (Fig 3A) | N/A (measurement) |
In this case, in animals fed on the lipogenic diet, methionine could have been directed to the synthesis of carnitine, activating the carnitine/fatty acid shuttle, hence leading to ß-oxidation in order to utilise the higher abundance of dietary fat as an energy source | N/A (biochemical process) |
Isovaleryl-CoA is one of the esters obtained from the catabolism of leucine, the only pure ketogenic amino acid | N/A (biochemical process) |
Its response indicates that, irrespective of diet, the higher the food intake, the more leucine is utilised to cleave the isovaleryl-CoA in the liver to yield acetyl-CoA and acetoacetate by other routes | N/A (biochemical process) |
and long-term nutritional modulation of acetyl-CoA carboxylase activity in selected tissues of rainbow trout (Oncorhynchus mykiss) | N/A (article title) |
Cambridge University Press | N/A (publisher) |
Acetyl-CoA carboxylase (ACoAC) catalyses the carboxylation of acetyl-CoA into malonyl-. CoA | N/A (biochemical reaction) |
Product plays a pivotal role in the regulation of energy metabolism since it is both a substrate for fatty acid synthesis and an inhibitor of the oxidative pathway | N/A (biochemical role) |
Present study was initiated to analyse the modulation of ACoAC activity in liver and selected extrahe- patic tissues of rainbow trout (Oncorhynchus mykiss) by dietary changes as a contribution to the understanding of the nutritional control of lipid metabolism in fish | N/A (research topic) |
Short-term effects of food intake were studied by measuring ACoAC activity in the liver and dorsal white muscle at differ- ent time intervals after a meal | N/A (experimental design) |
Slight variations were observed in the muscle during the period 2–72h after the meal | N/A (measurement) |
Long-term effects of an increase in dietary lipids or carbo- hydrates levels were examined by measuring ACoAC activity in the liver, adipose tissue, intes- tine, kidney, red muscle, dorsal and ventral white muscles of trout after 3 months of feeding with different diets | N/A (experimental design) |
ACoAC activity is stimulated by a high-digestible starch diet in the abdominal adipose tissue and the white muscle | N/A (physiological effect) |
High-lipid diet decreases ACoAC activity in the liver and the intestine, but not in other tissues | N/A (physiological effect) |
Contrary to mammals, a rapid adaptation of ACoAC activity to food supply is not effective in rainbow trout | N/A (species difference) |
Long-term nutri- tional control of ACoAC activity does occur in this species, but the target tissue differs with the predominant non-protein energy sources in the diet | N/A (research finding) |
Present results suggest the potential existence of two ACoAC isoforms with different tissue distribution as has been observed in mammals and birds | N/A (hypothesis) |
Acetyl co-enzyme A carboxylase: Nutritional regulation: Rainbow trout | N/A (keywords) |
Acetyl-CoA carboxylase (ACoAC) catalyses the ATP- and bicarbonate-dependent carboxylation of acetyl-CoA into this compound | N/A (biochemical reaction) |
Reaction is generally considered as the rate-limiting step of the fatty acid synthesis (Wakil et al. 1983; Iritani et al. 1984) | N/A (biochemical concept) |
This compound is the key metabolic signal for the control of both fatty acid synthesis and fatty acid oxidation in response to dietary changes | N/A (biochemical concept) |
Substrate for fatty acid synthase | N/A (biochemical role) |
Modulates the trans- port of fatty acids into mitochondria by inhibiting carnitine palmitoyltransferase-1 (Brown & McGarry, 1997) | N/A (biochemical role) |
ACoAC links fatty acid and carbohydrate metabolism through the shared intermediate acetyl-CoA, the product of the pyruvate dehydrogenase and the donor of all except two of the C for the synthesis of long-chain fatty acids (Hillgartner et al. 1996) | N/A (biochemical concept) |
ACoAC represents a key enzyme in the regulation of energy homeostasis in animals and plays a major role in lipid deposition in different body compart- ments through its product this compound | N/A (biochemical role) |
Study of the modulation of this carboxylase by macronu- trients is a particularly important issue in the control of flesh quality in animal production, including fish | N/A (research topic) |
A case of malonyl coenzyme A decarboxylase deficiency with novel mutations and literature review | N/A (article title) |
Frontiers | N/A (publisher) |
Pathway of this compound regulation of fatty acid metabolism | N/A (biological pathway) |
MCD catalyzes the conversion of malonyl -CoA to acetyl-CoA in mitochondria | N/A (biochemical reaction) |
Red circle, inhibition of CPT I and Krebs cycle by this compound | N/A (figure description) |
When MCD is expressed abnormally, disease with multisystem and multiorgan damage (3, 7), occurs | N/A (medical concept) |
Series of systemic symptoms caused by an abnormality in the MLYCD gene is called this compound decarboxylase deficiency (MLYCDD; OMIM 248360) | N/A (medical condition) |
Manifestations are mainly about | N/A (symptom description) |
Further research can be conducted based on these findings | N/A (research recommendation) |
Studies have shown that appropriate carnitine supplementation (5 milligram per kilogram, in a day) can make symptoms such as vomiting, acidosis, and liver damage gradually better (24) | N/A (research finding) |
Clinical conditions can be improved when the diet is changed before the onset of significant disease symptoms | N/A (medical concept) |
Serious genetic disorder, MLYCDD is currently not covered in newborn metabolic monitoring program in recent years | N/A (medical program) |
Studies have shown that monitoring and early-intervention in the neonatal period are necessary | N/A (research finding) |
MCD, presenting in mitochondria, peroxisomes and cytoplasm (3–5), is involved in the synthesis and oxidation of fatty acids to regulate lipid metabolism | N/A (cellular localization) |
MCD is most highly expressed in the myocardium, in addition to several organs such as skeletal muscle, brain, liver, pancreas, small intestine and kidney (3) | N/A (tissue distribution) |
MCD may be important in the regulation of intracellular this compound concentration (6) | N/A (biochemical role) |
β-oxidation is inhibited when MCD is deficient (Figure 1) | N/A (physiological effect) |
Figure 1. The pathway of this compound regulation of fatty acid metabolism. MCD catalyzes the conversion of malonyl -CoA to acetyl-CoA in mitochondria | N/A (figure description) |
Energy requirements of the organs are usually met by oxidation of glucose and fatty acids | N/A (physiological concept) |
Mitochondrial oxidation of fatty acid is impaired in MLYCDD patients' cultured fibroblasts (6) | N/A (research finding) |
CPT I inhibition is responsible for reduced metabolic flow (6, 15) | N/A (biochemical process) |
This compound is a potent endogenous inhibitor of CPTI | N/A (biochemical role) |
When the concentration of this compound is low, the muscle isomer of CPT I is inhibited in the myocardium (6), oxidation of myocardial fatty acid is thus inhibited | N/A (physiological effect) |
Myocardium will be impaired by hypoxia | N/A (medical condition) |
Abnormal MLYCD gene in this patient, MCD can't be synthesized properly | N/A (genetic cause) |
This compound is not converted properly to acetyl-CoA | N/A (biochemical process) |
This compound can be used as a raw material to form new palmitoyl salts using fatty acid synthase in some adipo-genic tissues such as liver, adipose tissue and lactating glands | N/A (biochemical role) |
If there are something wrong with MCD biosynthesis, palmitic acid levels will be elevated as the patient we reported | N/A (physiological effect) |
MS/MS and GC/MS are recommended when hereditary diseases are suspected | N/A (diagnostic recommendation) |
AS showed that the patient had abnormal protein arginine methyltransferase 2 (PRMT2) shearing (P < 0. 05) | N/A (research finding) |
Studies have shown that PRMT2 has the ability to promote apoptosis, and to be involved in energy homeostasis (18) | N/A (biological role) |
PRMT2 is associated with disorders of energy metabolism, obesity resistance and leptin sensitivity (19, 20) | N/A (medical association) |
PRMT2 represents a glucose-sensitive factor controlling ABCA1-dependent cholesterol efflux (21), while it has potential to explain atherosclerosis in diabetic patients (22) | N/A (biological role) |
No study has revealed the relationship between PRMT2 and MLYCD | N/A (research gap) |
Citations to A possible role for this compound in the regulation of hepatic fatty acid oxidation and ketogenesis | N/A (article title) |
JCI | N/A (journal) |
Studied on the oxidation of oleic and octanoic acids to ketone bodies were carried out in homogenates and in mitochondrial fractions of livers taken from fed and fasted rats | N/A (experimental design) |
This compound inhibited ketogenesis from the former but not from the latter substrate | N/A (biochemical effect) |
Site of inhibition appeared to be the carnitine acyltransferase I reaction | N/A (biochemical site) |
Effect was specific and easily reversible | N/A (biochemical property) |
Inhibitory concentrations were in the range of values obtained in livers from fed rats by others | N/A (measurement) |
Proposed that this compound functions as both precursor for fatty acid synthesis and suppressor of fatty acid oxidation | N/A (biochemical role) |
Probing Active Site of this compound Decarboxylase B Ling, Y Liu, X Li, Z Wang, S Bi, Proteins Structure Function and Bioinformatics, 2016 | N/A (citation) |
Chromatin recruitment of activated AMPK drives fasting response genes co-controlled by GR and PPARα. D Ratman, V Mylka, N Bougarne, M Pawlak, S Caron, N Hennuyer, R Paumelle, L De Cauwer, J Thommis, MH Rider, C Libert, S Lievens, J Tavernier, B Staels, K De Bosscher, Nucleic | N/A (citation) |
Pre-exercise nutrition: the role of macronutrients, modified starches and supplements on metabolism and endurance performance. MJ Ormsbee, CW Bach, DA Baur, Nutrients, 2014 | N/A (citation) |
Hepatic lipogenesis and a marker of hepatic lipid oxidation, predict postprandial responses of triglyceride-rich lipoproteins: Hepatic Lipogenesis and Fat Oxidation N Matikainen, M Adiels, S Söderlund, S Stennabb, T Ahola, A Hakkarainen, J Borén, MR Taskinen, Obesity, 2014 | N/A (citation) |
Carnitine Metabolism and Human Nutrition S Wicks, R Noland | N/A (citation) |
In Vitro Modeling of Diabetes Impact on Vascular Endothelium: Are Essentials Engaged to Tune Metabolism | N/A (research topic) |
Effects of Lipid Overload on Heart in Metabolic Diseases | N/A (research topic) |
AICAR Protects Vascular Endothelial Cells from Oxidative Injury Induced by the Long-Term Palmitate Excess | N/A (research finding) |
De novo lipogenesis is essential for platelet production in humans | N/A (research finding) |
Carbohydrate-induced sparing of fatty acid oxidation | N/A (biochemical concept) |
17β-Estradiol (E(2)) Upregulates the ERα/SIRT1/PGC-1α Signaling Pathway and Protects Mitochondrial Function to Prevent Bilateral Oophorectomy (OVX)-Induced Nonalcoholic Fatty Liver Disease (NAFLD) | N/A (research finding) |
Therapeutic Effects of Berberine on Liver Fibrosis are associated With Lipid Metabolism and Intestinal Flora | N/A (research finding) |
Fatty acid metabolism reprogramming in ccRCC: mechanisms and potential targets | N/A (research topic) |
Metformin maintains intrahepatic triglyceride content through increased hepatic de novo lipogenesis | N/A (research finding) |
Circulating metabolite homeostasis achieved through mass action | N/A (biochemical concept) |
Fatty Acid Oxidation Mediated by this compound Decarboxylase Represses Renal Cell Carcinoma Progression | N/A (article title) |
Cancer Research | N/A (journal) |
AACR Journals | N/A (publisher) |
MLYCD inhibited de novo FA synthesis by reducing malonyl CoA content, ultimately induced cell death via increasing ER stress | N/A (physiological effect) |
MLYCD regulates this compound content through decarboxylation of this compound back to acetyl-CoA (21) | N/A (biochemical reaction) |
This compound is not only the substrate of FA synthesis but also inhibits the enzymatic activity of CPT1A, which is the rate-limiting step in FA oxidation | N/A (biochemical role) |
MLYCD acts as a metabolic switch between de novo FA biosynthesis and catabolism | N/A (biochemical concept) |
Figure 3. MLYCD inhibited de novo FA synthesis by reducing this compound content, ultimately induced cell death via increasing ER stress | N/A (figure description) |
This compound decarboxylase (MLYCD) as a key gene involved in FA anabolism | N/A (gene role) |
MLYCD is downregulated and predicts poor outcomes in RCC | N/A (research finding) |
MLYCD regulates FA anabolism by mediating the intracellular content of this compound to induce the depletion of LDs, increasing multistress and sensitivity to ferroptosis in RCC | N/A (biological process) |
Overexpression of MLYCD induced striking RCC cell death, reduced tumor growth, and reversed sunitinib resistance in vitro and in vivo | N/A (research finding) |
HIF inhibits MLYCD translation by upregulating eIF4G3 microexons | N/A (molecular mechanism) |
Restoring MLYCD expression in ccRCC cells decreased the content of malonyl CoA, which blocked de novo fatty acid synthesis and promoted fatty acid translocation into mitochondria for oxidation | N/A (physiological effect) |
Inhibition of lipid droplet accumulation induced by MLYCD-mediated fatty acid oxidation disrupted endoplasmic reticulum and mitochondrial homeostasis, increased reactive oxygen species levels, and induced ferroptosis | N/A (physiological effect) |
Overexpressing MLYCD reduced tumor growth and reversed resistance to sunitinib in vitro and in vivo | N/A (research finding) |
Mechanistically, HIF2α inhibited MLYCD translation by upregulating expression of eIF4G3 microexons | N/A (molecular mechanism) |
ROS was significantly increased upon MLYCD restoration in ccRCC cells but decreased upon MLYCD knockout (Fig. 4E; Supplementary Fig. S3F), indicating that MLYCD regulated oxidative stress | N/A (measurement) |
BODIPY 665/676 probes were used to detect lipid-derived ROS | N/A (molecular tool) |
Imaging | N/A (technique) |
Except for FA synthetases, acetyl-CoA, as a central metabolic intermediate, can not only act as a substrate for de novo FA synthesis, but also affects the activities of various FA synthetases and plays a pivotal role in the process of FA synthesis in cells (11) | N/A (biochemical role) |
Intermediate product of FA synthesis, fatty acyl CoA affects intracellular FA synthetase activities and participates in cellular activities, such as FA oxidation and signal transduction (12) | N/A (biochemical role) |
Molecular Mechanisms of AMPK-ACC Interaction and this compound Modulation
Hormonal and Nutritional Influences on this compound Homeostasis
Dietary Macronutrient Composition
The balance and type of carbohydrates, fats, and proteins consumed profoundly influence this compound levels, impacting metabolic processes ranging from lipid synthesis to fatty acid oxidation.
Carbohydrates
Dietary carbohydrates, particularly glucose (PubChem CID: 5793), exert a significant influence on this compound levels, primarily within the hypothalamus and liver. An increase in circulating glucose leads to a rise in hypothalamic this compound concentration. oup.compnas.orgnih.govnih.gov This effect is dependent on the dose of glucose administered and necessitates glucose metabolism within the central nervous system (CNS). pnas.org The underlying mechanism involves the suppression of AMP-activated protein kinase (AMPK) (PubChem CID: 5998) activity. Since Acetyl-CoA Carboxylase (ACC) (PubChem CID: 10839), the enzyme responsible for synthesizing this compound from acetyl-CoA (PubChem CID: 444072), is a substrate of AMPK, its inactivation by glucose leads to increased ACC activity and, consequently, higher this compound levels. pnas.orgnih.govnih.govresearchgate.net
Research has demonstrated that refeeding food-deprived mice with a high-carbohydrate, low-fat diet rapidly increases hypothalamic this compound, a response correlated with reduced food intake and enhanced peripheral energy expenditure. pnas.org In avian models, a high-carbohydrate, low-fat diet stimulated an 11-fold increase in ACC transcription and a 9-fold increase in its messenger RNA (mRNA) abundance in the liver. nih.gov Similarly, in rainbow trout (Oncorhynchus mykiss), a high-digestible starch diet stimulated ACC activity in abdominal adipose tissue and white muscle. nih.govcambridge.org
In contrast, fructose (PubChem CID: 272387), another common dietary sugar, can elicit divergent effects on this compound signaling. Unlike glucose, which suppresses food intake via increased this compound, centrally metabolized fructose has been observed to increase food intake. nih.gov This is attributed to fructose bypassing the rate-limiting step of glycolysis, leading to a rapid depletion of adenosine triphosphate (ATP) (PubChem CID: 363) and a compensatory rise in adenosine monophosphate (AMP) (PubChem CID: 6024). The elevated AMP then activates AMPK, which, by inhibiting ACC, results in decreased this compound levels. nih.govnih.gov
Fats (Lipids)
The composition of dietary fats significantly impacts this compound levels and its subsequent regulation of fatty acid oxidation. High-fat diets have been shown to decrease cardiac this compound levels, a phenomenon potentially linked to increased expression of this compound decarboxylase (MCD) (PubChem CID: 16212871), the enzyme responsible for this compound degradation. oup.com This reduction in this compound promotes increased mitochondrial fatty acid uptake and oxidation. oup.com
Conversely, an excess of dietary fat can paradoxically favor this compound production, which may reduce the efficiency of the glucose transporter GLUT4 (PubChem CID: 10836) and impair insulin sensitivity. scielo.brscielo.br Under conditions of impaired mitochondrial function, such as those observed in obesity, accumulated fatty acyl-CoA can be converted to this compound, thereby redirecting metabolic flux towards fatty acid synthesis. scielo.brscielo.br
The specific fatty acid composition of the diet also influences the activity and sensitivity of mitochondrial CPT1 to this compound inhibition. nih.gov For instance, rats fed a diet rich in menhaden (fish) oil exhibited significantly lower sensitivity of skeletal muscle CPT1 to this compound inhibition compared to those on a low-fat diet. nih.gov While dietary fatty acids, particularly polyunsaturated fatty acids (PUFA), affected CPT1 mRNA expression in rainbow trout, significant differences in this compound content or CPT1 sensitivity were not consistently observed across all experimental diets. nih.gov
High-fat diets can also lead to a decrease in ACC activity in the liver and intestine in certain species. nih.govcambridge.org Furthermore, studies involving mice with a genetic knockout of ACC2 (ACC2-/-), an ACC isoform associated with mitochondria and involved in regulating fatty acid oxidation, demonstrated that these mutant mice accumulated less fat and maintained normal insulin and glucose levels when fed high-fat/high-carbohydrate diets, unlike wild-type mice that developed type-2 diabetes. pnas.org This highlights the critical role of ACC2-generated this compound in controlling fatty acid oxidation. pnas.org
The type of dietary fat is also a determinant; saturated fat intake can impair insulin sensitivity, whereas omega-3 polyunsaturated fatty acids (e.g., Docosahexaenoic acid (DHA) (PubChem CID: 444863) and Eicosapentaenoic acid (EPA) (PubChem CID: 446284)) can improve insulin sensitivity and potentially increase energy expenditure by altering cell membrane properties. scielo.br Dietary fat can also epigenetically regulate the expression of CPT1a (PubChem CID: 10838) in the liver, involving changes in DNA methylation and histone modifications. nih.gov
Proteins
The dietary protein level can also modulate this compound metabolism, primarily through its impact on ACC activity and subsequent fatty acid synthesis. In studies with pigs, a reduced dietary protein level led to the upregulation of the ACACA gene (encoding ACC), which catalyzes the conversion of acetyl-CoA to this compound. mdpi.com The resulting elevated this compound then serves as a substrate for Fatty Acid Synthase (FAS) (PubChem CID: 10837) to synthesize palmitate (PubChem CID: 985), contributing to increased lipid deposition. mdpi.com
Conversely, high crude protein diets have been associated with reduced hepatic lipid accumulation and plasma triglyceride concentration. mdpi.com This effect is often linked to the downregulation of lipogenic genes, including ACACα (ACC), and an enhancement of lipid oxidation. mdpi.com Amino acids, beyond their role as building blocks for proteins, also influence tissue triglyceride accumulation. mdpi.com
Table 1: Impact of Dietary Macronutrient Composition on this compound Regulation and Associated Enzymes
Dietary Macronutrient | Effect on this compound Levels | Effect on ACC Activity/Expression | Effect on CPT1 Activity/Sensitivity | Other Noted Effects | Reference |
---|---|---|---|---|---|
Carbohydrates | Increase (Hypothalamic) | Activation (via AMPK inhibition) | - | Suppresses food intake, increases peripheral energy expenditure. | oup.compnas.orgnih.govnih.govresearchgate.net |
High-Carbohydrate, Low-Fat Diet | Increase (Hypothalamic, Liver) | Stimulates ACC transcription and mRNA abundance (Liver) | - | - | pnas.orgnih.gov |
Fructose | Decrease (Hypothalamic, via AMPK activation) | Inhibition (via AMPK activation) | Decreased CPT1a activity (Hepatic) | Increases food intake, impairs mitochondrial function. | nih.govnih.gov |
High-Digestible Starch | - | Stimulates ACC activity (Adipose tissue, white muscle) | - | - | nih.govcambridge.org |
Fats (Lipids) | Decrease (Cardiac) | - | Increased CPT1 activity (Cardiac) | Increased MCD expression. | oup.com |
Fat Excess | Favors production | - | Inhibition of CPT1 (leading to FA synthesis) | Reduces GLUT4 efficiency, impairs insulin sensitivity. | scielo.brscielo.br |
High-Fat Diet | - | Decreases ACC activity (Liver, intestine in some species) | Downregulation of CPT1 expression/activity (Hepatic) | Attenuated beta-oxidation. | nih.govcambridge.orgplos.org |
Menhaden Oil (High PUFA) | - | - | Lower sensitivity to this compound inhibition (Skeletal muscle) | - | nih.gov |
Proteins | Increase (via ACC upregulation) | Upregulation of ACACA gene (e.g., in pigs) | - | Increased fatty acid synthesis. | mdpi.com |
High Crude Protein | Decrease (via ACC downregulation) | Downregulation of ACACα gene (Hepatic) | Enhanced lipid oxidation | Reduced hepatic lipid accumulation, decreased plasma TG. | mdpi.com |
Note: This table is designed to be presented as an interactive data table, allowing users to sort and filter by column.
Malonyl-coa As a Regulator of Metabolic Flux
Malonyl-CoA and Fatty Acid Metabolism
The influence of this compound on fatty acid metabolism is a key aspect of its regulatory function. It acts as a sensitive gauge of the cell's energy status, dictating whether fatty acids are synthesized for storage or oxidized for energy production. This dual role positions this compound at a crucial metabolic crossroads.
Role as a Precursor for De Novo Fatty Acid Synthesis
This compound serves as the primary building block for the de novo synthesis of fatty acids, a process that primarily occurs in the cytosol of cells in tissues like the liver and adipose tissue. firsthope.co.inslideshare.netbyjus.com This synthesis pathway begins with the carboxylation of acetyl-CoA to form this compound, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). firsthope.co.inaocs.org This initial step is the rate-limiting and committed step in fatty acid synthesis. firsthope.co.inbyjus.com
Once formed, this compound provides two-carbon units for the elongation of the growing fatty acid chain. wikipedia.org The fatty acid synthase (FAS) complex, a multi-enzyme system, orchestrates the sequential addition of these two-carbon units from this compound to an acetyl-CoA primer. firsthope.co.inslideshare.net With each cycle of elongation, a molecule of CO2 is released, and the fatty acid chain grows until it reaches the typical length of 16 carbons, forming palmitic acid. firsthope.co.in
Allosteric Inhibition of Carnitine Palmitoyltransferase 1 (CPT1)
Beyond its role as a synthetic precursor, this compound exerts powerful control over fatty acid oxidation through its ability to allosterically inhibit Carnitine Palmitoyltransferase 1 (CPT1). oup.comannualreviews.orgnih.gov CPT1 is a crucial enzyme located on the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to generate ATP. oup.comnih.gov By inhibiting CPT1, this compound effectively acts as a "gatekeeper," preventing fatty acids from entering the mitochondria for breakdown. wikipedia.orgoup.comnih.gov This ensures that when the cell is in a state of energy surplus and actively synthesizing fatty acids, the newly formed fatty acids are not simultaneously being broken down.
The CPT1 enzyme exists in three distinct isoforms, each with a specific tissue distribution, reflecting the different metabolic needs of various organs. wikipedia.orgnih.govfrontiersin.org
CPT1A , often referred to as the "liver" isoform, is predominantly found in the liver, kidneys, and other lipogenic tissues. wikipedia.orgfrontiersin.orgorpha.net
CPT1B , the "muscle" isoform, is primarily expressed in tissues with high fatty acid oxidative capacity, such as skeletal muscle, heart, and brown adipose tissue. wikipedia.orgfrontiersin.org
CPT1C , the "brain" isoform, is mainly expressed in neurons within the central nervous system and the endoplasmic reticulum. wikipedia.orgfrontiersin.orgpnas.org
This tissue-specific expression allows for tailored regulation of fatty acid metabolism in different parts of the body. For instance, the high sensitivity of CPT1B to this compound inhibition in muscle and heart tissue ensures tight control over fatty acid oxidation in these high-energy-demand organs. wikipedia.org
Isoform | Primary Tissue Distribution | Gene Location (Human) |
---|---|---|
CPT1A | Liver, Kidney | 11q13 |
CPT1B | Skeletal Muscle, Heart, Adipose Tissue | 22qter |
CPT1C | Brain (Neurons), Endoplasmic Reticulum | 19q13 |
The precise molecular mechanism of CPT1 inhibition by this compound is complex and involves allosteric interactions. While the exact crystal structure of CPT1 remains to be fully elucidated, research suggests the presence of at least two distinct binding sites for this compound on the enzyme. wikipedia.orgnih.gov
One proposed site, often called the "A site" or "CoA site," appears to bind both this compound and the substrate palmitoyl-CoA, suggesting a competitive interaction at this location. wikipedia.org A second, higher-affinity site, termed the "O site," is thought to bind this compound through its dicarbonyl group. wikipedia.orgnih.gov The binding of this compound to these sites induces a conformational change in the CPT1 enzyme, which ultimately prevents the binding of carnitine, a molecule essential for the transport of fatty acids across the mitochondrial membrane. wikipedia.orgembopress.org This inhibition is a form of non-competitive or mixed-type inhibition with respect to carnitine. nih.gov The sensitivity of CPT1 to this compound can also be influenced by the conformation of its N-terminal domain. researchgate.netfrontiersin.org
The allosteric inhibition of CPT1 by this compound has a direct and profound impact on the cell's ability to utilize fatty acids for energy. When this compound levels are high, typically during periods of energy abundance and active fatty acid synthesis, the inhibition of CPT1 effectively blocks the entry of long-chain fatty acids into the mitochondria. oup.comnih.govdiabetesjournals.org This leads to a decrease in mitochondrial fatty acid oxidation. oup.comdiabetesjournals.org
Conversely, when cellular energy levels are low, such as during fasting or exercise, this compound concentrations decrease. nih.govjci.org This relief of CPT1 inhibition allows for an increased rate of fatty acid transport into the mitochondria, leading to a subsequent increase in fatty acid oxidation to meet the cell's energy demands. oup.comnih.gov This reciprocal regulation ensures that fatty acid synthesis and oxidation are not occurring simultaneously, preventing a futile cycle.
The inhibitory effect of this compound on CPT1 involves a complex interplay with the enzyme's substrates, carnitine and palmitoyl-CoA. While this compound does not directly compete with carnitine for the same binding site, its binding to the allosteric sites lowers the affinity of CPT1 for carnitine. nih.govembopress.orgresearchgate.net This means that higher concentrations of carnitine are required to overcome the inhibitory effect of this compound.
Regarding palmitoyl-CoA, evidence suggests that this compound can act as a competitive inhibitor at the "A site," where both molecules appear to bind. wikipedia.org This competitive interaction further contributes to the regulation of fatty acid flux into the mitochondria, ensuring that when this compound levels are elevated, the transport and subsequent oxidation of palmitoyl-CoA are diminished.
Impact on Mitochondrial Fatty Acid Uptake and Oxidation
Interplay with Carbohydrate Metabolism
The metabolism of this compound is inextricably linked with carbohydrate processing, serving as a bridge that connects glucose utilization with the regulation of fat metabolism.
Integration with Glucose Oxidation and Glycolysis
The synthesis of this compound is directly fueled by glucose metabolism. When glucose is abundant, it undergoes glycolysis to produce pyruvate, which then enters the mitochondria and is converted to acetyl-CoA by the pyruvate dehydrogenase complex. nih.govresearchgate.net This acetyl-CoA enters the tricarboxylic acid (TCA) cycle, condensing with oxaloacetate to form citrate. nih.gov When energy is plentiful, citrate accumulates and is transported out of the mitochondria into the cytosol. diabetesjournals.org In the cytosol, ATP-citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate. researchgate.net This cytosolic acetyl-CoA is the direct substrate for acetyl-CoA carboxylase (ACC), which catalyzes its carboxylation to form this compound. nih.govontosight.ai
Therefore, a high rate of glucose uptake and oxidation directly leads to an increase in cytosolic this compound concentration. diabetesjournals.org This serves as a signal that carbohydrate-derived fuel is abundant and that fatty acid oxidation is not immediately required for energy production. This integration ensures that the cell preferentially uses available glucose while promoting the storage of excess energy in the form of fat. wikipedia.org
Randle Cycle Revisited: this compound as a Mediator
The glucose-fatty acid cycle, or Randle cycle, describes the competitive relationship between glucose and fatty acids for substrate oxidation in tissues like muscle and heart. wikipedia.orgphysiology.org this compound has been identified as a key molecular mediator of this cycle, particularly in explaining how high glucose levels inhibit fatty acid oxidation. functionalps.comnih.gov
As described by Randle, high rates of fatty acid oxidation increase the mitochondrial ratios of [acetyl-CoA]/[CoA] and [NADH]/[NAD+], which allosterically inhibit the pyruvate dehydrogenase (PDH) complex, thereby suppressing glucose oxidation. researchgate.netnih.gov The complementary part of the cycle—the inhibition of fatty acid oxidation by glucose—is mediated by this compound. functionalps.comnih.gov When glucose levels are high, the resulting increase in this compound inhibits CPT1, preventing fatty acid oxidation and ensuring that glucose is the preferred fuel source. wikipedia.orgunirioja.es
Thus, this compound acts as a crucial switch. In the fed state, high glucose and insulin levels stimulate ACC activity, leading to elevated this compound, which blocks fat burning and promotes glucose utilization. physiology.orgfunctionalps.com In the fasted state, this compound levels drop, lifting the inhibition on CPT1 and allowing fatty acids to be oxidized, thereby sparing glucose for glucose-dependent tissues like the brain. physiology.org
Energy Homeostasis and Fuel Sensing
This compound functions as a central component of the cell's fuel-sensing machinery, translating information about energy availability into direct metabolic action.
This compound as an Intracellular Metabolic Signal
This compound serves as a critical intracellular signal of energy status. nih.govannualreviews.orgpnas.org High concentrations of this compound act as a "signal of plenty," indicating a state of energy surplus where the influx of carbon from glucose exceeds the immediate energy demands of the cell. diabetesjournals.org This signal effectively communicates that building blocks (acetyl-CoA) are abundant, and it orchestrates a shift in metabolism from catabolism (fatty acid breakdown) to anabolism (fatty acid synthesis and storage). oup.com This signaling role extends to specialized tissues like the hypothalamus, where fluctuations in this compound levels are involved in the central control of appetite and energy expenditure, thereby influencing whole-body energy balance. pnas.orgnih.govpnas.org
Conversely, low levels of this compound signal an energy deficit. This state directs the cell to switch to energy-producing pathways, primarily by enabling the oxidation of fatty acids to generate ATP. oup.com
Cross-Talk with Cellular Energy Sensors (e.g., ATP/AMP Ratio)
The concentration of this compound is dynamically regulated by the cell's primary energy sensor, the ratio of ATP to AMP, largely through the action of AMP-activated protein kinase (AMPK). nih.gov AMPK is a crucial energy gauge that is activated when cellular energy levels are low, as reflected by an increase in the AMP/ATP ratio (a low energy state). pnas.orgpnas.org
When the cell is in a state of energy surplus (high ATP/AMP ratio), AMPK is inactive. pnas.org This allows acetyl-CoA carboxylase (ACC), the enzyme that synthesizes this compound, to remain in its active, dephosphorylated state, leading to the production of this compound. pnas.orgfrontiersin.org
In contrast, during conditions of energy stress such as exercise or fasting, ATP is consumed, leading to a drop in the ATP/AMP ratio. nih.gov This activates AMPK, which then phosphorylates and inactivates ACC. frontiersin.org The phosphorylation of ACC drastically reduces its ability to produce this compound. nih.govpnas.org The resulting fall in this compound concentration relieves the inhibition on CPT1, permitting the transport and oxidation of fatty acids to replenish ATP supplies. nih.gov This cross-talk forms a sensitive feedback loop where the cell's energy state, via AMPK, directly controls this compound levels to precisely regulate fuel selection and restore energy homeostasis. frontiersin.org
Cellular State | ATP/AMP Ratio | AMPK Activity | ACC Activity | This compound Level | Resulting Metabolic Shift |
---|---|---|---|---|---|
Energy Surplus (Fed) | High | Low | High (Active) | High | Inhibition of Fatty Acid Oxidation; Favors Lipid Storage |
Energy Deficit (Fasting/Exercise) | Low | High (Active) | Low (Inhibited) | Low | Activation of Fatty Acid Oxidation; Favors ATP Production |
Tissue-specific Roles and Metabolic Compartmentation of Malonyl-coa
Malonyl-CoA in Hepatic Metabolism
In the liver, this compound is a key player in the regulation of both the synthesis and breakdown of fatty acids, directly influencing systemic energy balance. Its concentration in hepatocytes is a critical determinant of whether fatty acids are esterified into triglycerides for storage and export or are oxidized to produce energy.
Regulation of Hepatic Fatty Acid Synthesis and Oxidation
A reciprocal control mechanism for hepatic fatty acid metabolism is orchestrated by this compound. oup.com In the well-fed state, when carbohydrate levels are high, insulin signaling promotes the conversion of excess acetyl-CoA, derived from glucose metabolism, into this compound. This reaction is catalyzed by acetyl-CoA carboxylase 1 (ACC1), the predominant isoform in lipogenic tissues like the liver. unifr.chnih.gov this compound then serves as the primary building block for the synthesis of new fatty acids, a process known as de novo lipogenesis. mdpi.com
Simultaneously, the elevated levels of this compound allosterically inhibit carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane. jci.orgresearchgate.net CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria, where β-oxidation occurs. researchgate.net By inhibiting CPT1, this compound effectively prevents the breakdown of newly synthesized fatty acids and diverts them towards storage as triglycerides. oup.comresearchgate.net This creates a coordinated system where high rates of fatty acid synthesis are accompanied by low rates of fatty acid oxidation, and vice versa. oup.comnih.gov
The hormonal regulation of this switch is critical. In the fed state, insulin stimulates ACC, leading to increased this compound and suppressed fatty acid oxidation. mdpi.com Conversely, during fasting or in catabolic states, the hormone glucagon becomes dominant. nih.gov Glucagon signaling leads to the inhibition of ACC, thereby decreasing this compound levels. nih.govnih.gov This drop in this compound relieves the inhibition on CPT1, allowing for increased fatty acid oxidation to meet the body's energy demands. nih.gov
Role in Ketogenesis and Hepatic Lipid Accumulation
The regulatory role of this compound on CPT1 directly impacts ketogenesis, the process of producing ketone bodies from fatty acids, which occurs exclusively in the liver mitochondria. nih.gov During periods of prolonged fasting, starvation, or in uncontrolled diabetes, low insulin and high glucagon levels lead to a significant decrease in hepatic this compound. nih.govannualreviews.org This deinhibition of CPT1 allows a large influx of fatty acids into the mitochondria for β-oxidation, generating a substantial amount of acetyl-CoA. annualreviews.org When the capacity of the tricarboxylic acid (TCA) cycle to oxidize acetyl-CoA is exceeded, the excess acetyl-CoA is shunted towards the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate). nih.govannualreviews.org Therefore, low this compound levels are a prerequisite for high rates of hepatic ketogenesis. jci.orgnih.gov
Dysregulation of this system can contribute to hepatic lipid accumulation, or steatosis. Chronically elevated levels of hepatic this compound, which can occur in conditions of insulin resistance, lead to a persistent state of high de novo lipogenesis and suppressed fatty acid oxidation. mdpi.com This imbalance promotes the esterification of fatty acids into triglycerides, which accumulate within hepatocytes, contributing to the pathogenesis of metabolic-associated fatty liver disease (MAFLD). mdpi.com
This compound in Skeletal Muscle Metabolism
In contrast to the liver, the primary role of this compound in skeletal muscle is not as a substrate for lipogenesis but as a potent regulator of fuel selection. Its concentration dictates the rate of fatty acid oxidation, thereby influencing the muscle's reliance on fats versus carbohydrates for energy.
Primary Role in Fatty Acid Oxidation Regulation
The main function of this compound in skeletal muscle is the allosteric inhibition of the muscle isoform of CPT1 (M-CPT1). nih.govresearchgate.net This inhibition controls the entry of long-chain fatty acids into the mitochondria for oxidation. researchgate.netannualreviews.org The muscle isoform of CPT1 is significantly more sensitive to inhibition by this compound than the liver isoform, highlighting its crucial regulatory role in this tissue. physiology.org The synthesis of this regulatory pool of this compound is primarily attributed to the ACC2 isoform, which is thought to be associated with the mitochondrial membrane, placing it in close proximity to CPT1. unifr.choup.com
When glucose availability is high, such as after a carbohydrate-containing meal, insulin stimulates glucose uptake and glycolysis in muscle. This leads to an increase in cytosolic citrate, an allosteric activator of ACC, which in turn elevates this compound levels. nih.govnih.govphysiology.org The rise in this compound inhibits CPT1, thereby decreasing fatty acid oxidation and promoting the oxidation of glucose. annualreviews.orgnih.govjci.org Conversely, during exercise, an increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK). oup.comphysiology.org AMPK phosphorylates and inhibits ACC2, causing a rapid decrease in this compound levels. oup.comphysiology.org This relieves the inhibition on CPT1, permitting an increased rate of fatty acid oxidation to meet the high energy demands of the contracting muscle. annualreviews.orgoup.com
Minimal Role in De Novo Fatty Acid Synthesis
While skeletal muscle possesses the enzymatic machinery for fatty acid synthesis, including fatty acid synthase, its activity is generally very low compared to lipogenic tissues like the liver and adipose tissue. researchgate.netphysiology.org Consequently, the role of this compound as a substrate for de novo lipogenesis in skeletal muscle is considered minimal. researchgate.net The primary fate of this compound in this tissue is not incorporation into new fatty acids but rather the regulation of their oxidation. researchgate.net
Influence on Muscle Energy Substrate Preference
The concentration of this compound acts as a crucial switch in determining the preference for energy substrates in skeletal muscle. researchgate.net In states of high carbohydrate availability, elevated this compound levels suppress fatty acid oxidation, thus prioritizing the use of glucose as the main fuel source. annualreviews.orgjci.org This is a key component of the "reverse glucose-fatty acid cycle," where increased glucose metabolism inhibits fat utilization. unifr.ch
Conversely, when fatty acid availability is high and glucose levels are lower, or during periods of increased energy demand like exercise, this compound levels fall. annualreviews.orgoup.com This disinhibition of CPT1 allows for greater reliance on fatty acid oxidation for ATP production. annualreviews.org This dynamic regulation allows the muscle to adapt its fuel source based on systemic nutrient availability and its own energetic needs, ensuring a consistent energy supply for contractile function. nih.gov This interplay between glucose and fatty acid metabolism, mediated by this compound, is fundamental to muscle energy homeostasis.
Interactive Data Tables
Table 1: this compound Concentration in Rat Tissues Under Different Metabolic Conditions
This table summarizes the changes in this compound concentrations in rat liver and skeletal muscle in response to fasting and refeeding.
Tissue | Metabolic State | This compound Concentration (nmol/g) | Change from Fasted State |
Liver | 48-h Starved | 1.9 ± 0.2 | - |
1-h Refed | 3.1 ± 0.3 | +63% | |
3-h Refed | 5.5 ± 0.3 | +189% | |
Soleus Muscle | 48-h Starved | ~1.0 (estimated from graph) | - |
1-h Refed | ~2.0 (estimated from graph) | +100% | |
Gastrocnemius Muscle | 48-h Starved | ~0.8 (estimated from graph) | - |
1-h Refed | ~1.3 (estimated from graph) | +63% |
Data adapted from studies on 48-hour starved and subsequently refed rats. physiology.org
Table 2: Key Regulators and Effects of this compound in Liver vs. Skeletal Muscle
This table provides a comparative overview of the regulation and primary metabolic impact of this compound in the liver and skeletal muscle.
Feature | Hepatic (Liver) Metabolism | Skeletal Muscle Metabolism |
Primary ACC Isoform | ACC1 nih.gov | ACC2 oup.com |
Primary Role of this compound | Substrate for de novo lipogenesis; inhibitor of FAO. oup.commdpi.com | Allosteric inhibitor of fatty acid oxidation (FAO). nih.govresearchgate.net |
Effect of High Glucose/Insulin | Increased this compound, stimulates lipogenesis, inhibits FAO. mdpi.com | Increased this compound, inhibits FAO, promotes glucose oxidation. nih.govphysiology.org |
Effect of Glucagon/Fasting | Decreased this compound, inhibits lipogenesis, activates FAO and ketogenesis. nih.govnih.gov | Not a primary regulator. |
Effect of Exercise (AMPK Activation) | Not a direct major regulator. | Decreased this compound, activates FAO. oup.comphysiology.org |
Sensitivity of CPT1 to this compound | Lower sensitivity. physiology.org | Higher sensitivity. physiology.org |
This compound in Cardiac Metabolism
This compound is a critical metabolic regulator in the heart, a tissue with immense and continuous energy demands. oup.com To maintain contractile function and ionic homeostasis, the heart metabolizes various substrates, with fatty acids typically serving as the primary fuel source. oup.com The regulation of substrate choice is paramount for cardiac efficiency, and this compound is a central figure in this process.
Regulation of Myocardial Fatty Acid Oxidation
The primary role of this compound in cardiac muscle is the regulation of fatty acid oxidation. oup.com It functions as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT-1), the enzyme located on the outer mitochondrial membrane that controls the rate-limiting step of fatty acid entry into the mitochondria for subsequent β-oxidation. oup.comahajournals.orgnih.gov When this compound levels are high, CPT-1 is inhibited, leading to a decrease in mitochondrial fatty acid uptake and oxidation. oup.com Conversely, a decrease in this compound concentration relieves this inhibition, permitting an increase in fatty acid oxidation. oup.com
The concentration of this compound in the cardiomyocyte is tightly controlled by the coordinated action of two key enzymes:
Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to form this compound. oup.com Its activity is a primary determinant of the rate of this compound synthesis.
This compound Decarboxylase (MCD): This enzyme catalyzes the degradation of this compound back to acetyl-CoA and carbon dioxide. oup.com
The balance between ACC and MCD activities dictates the steady-state level of this compound. A key regulator of this balance is the 5'-AMP-activated protein kinase (AMPK), a cellular energy sensor. oup.comresearchgate.net When cellular energy is low (high AMP/ATP ratio), AMPK is activated and phosphorylates ACC, leading to its inhibition. oup.comresearchgate.net This reduces this compound synthesis, thereby promoting fatty acid oxidation to generate ATP. researchgate.net Studies have shown that the fall in this compound during increased cardiac work is a critical event for accelerating fatty acid oxidation, although the precise mechanisms regulating ACC and MCD activity under these conditions are complex and still under investigation. physiology.org
Implications for Cardiac Energy Substrate Preference
By controlling the rate of fatty acid oxidation, this compound directly influences the heart's preference for energy substrates. When high levels of this compound suppress fatty acid oxidation, the heart shifts towards utilizing other energy sources, primarily glucose. ahajournals.orgnih.gov This metabolic switch is a crucial aspect of cardiac energy homeostasis.
Research using inhibitors of this compound decarboxylase (MCD) has provided significant insights into this process. By inhibiting MCD, these compounds prevent the degradation of this compound, leading to its accumulation. ahajournals.orgnih.gov This increase in this compound levels effectively puts a brake on fatty acid oxidation and forces a shift towards glucose oxidation. ahajournals.orgnih.gov This switch in energy substrate preference from fatty acids to glucose has been shown to improve cardiac function under certain pathological conditions. nih.govahajournals.org
Intervention | Model | Key Findings | Impact on Substrate Preference | Citation |
MCD Inhibition | Ex vivo working rat hearts | Increased this compound levels, significantly decreased fatty acid oxidation rates. | Shift from fatty acid oxidation to glucose oxidation. | ahajournals.orgnih.gov |
MCD Inhibition | Demand-induced ischemia in pigs | Increased glucose oxidation rates, reduced lactate production, increased cardiac work. | Enhanced glucose oxidation over fatty acid oxidation. | ahajournals.orgnih.gov |
MCD Deletion (MCD-/-) | Mouse model of ischemia/reperfusion | Increased this compound levels, decreased fatty acid oxidation, increased glucose oxidation. | Preferential use of glucose. | jacc.orgnih.gov |
Response to Ischemia and Reperfusion
The role of this compound becomes particularly critical during myocardial ischemia (inadequate oxygen supply) and subsequent reperfusion. During ischemia, the oxidative metabolism of both fatty acids and glucose is reduced. oup.com However, upon reperfusion, there is a rapid and often excessive increase in fatty acid oxidation, which can contribute to further cardiac injury. oup.com
This surge in post-ischemia fatty acid oxidation is linked to a significant drop in myocardial this compound levels. oup.comnih.gov The ischemic conditions activate AMPK, which in turn inhibits ACC, reducing this compound synthesis. oup.comfrontiersin.org The resulting low levels of this compound remove the inhibition on CPT-1, allowing high rates of fatty acids to enter the mitochondria and be oxidized during reperfusion. oup.comfrontiersin.org This excessive reliance on fatty acids can be detrimental, as it is less oxygen-efficient than glucose oxidation and can lead to the uncoupling of glycolysis from glucose oxidation, resulting in proton accumulation and cellular injury. oup.comnih.gov
Targeting the this compound pathway has emerged as a potential therapeutic strategy for ischemic heart disease. nih.govnih.gov By inhibiting MCD, it is possible to increase this compound levels, thereby curbing the detrimental surge in fatty acid oxidation during reperfusion. ahajournals.orgnih.gov This intervention promotes a shift back to the more oxygen-efficient glucose oxidation, which has been shown to improve cardiac function and reduce injury in both ex vivo and in vivo models of ischemia and reperfusion. ahajournals.orgnih.govnih.gov
This compound in Central Nervous System (CNS)
Beyond its role in peripheral tissues, this compound has been identified as a key signaling molecule within the central nervous system, particularly in the hypothalamus, where it plays a fundamental role in the regulation of whole-body energy balance. pnas.orgnih.gov
Hypothalamic this compound and Energy Balance
In the hypothalamus, the level of this compound serves as an indicator of the body's energy status. pnas.orgpnas.org It is an integral part of a complex system that monitors nutrient availability and adjusts feeding behavior and energy expenditure accordingly. nih.govresearchgate.net When energy is abundant, as after a meal, hypothalamic this compound levels rise, signaling a state of energy surplus. pnas.orgpnas.org Conversely, during periods of energy deficit, such as fasting, hypothalamic this compound levels decrease. pnas.orgpnas.org This fluctuation is a critical component of the central control of energy homeostasis. nih.gov
The concentration of this compound in the hypothalamus directly modulates food intake by influencing the expression of key neuropeptides that govern appetite. pnas.orgresearchgate.net An increase in hypothalamic this compound acts as an anorexigenic (appetite-suppressing) signal. nih.govresearchgate.net This occurs through the modulation of neuropeptide expression in the arcuate nucleus of the hypothalamus. Specifically, elevated this compound is associated with:
A decrease in the expression of orexigenic (appetite-stimulating) neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related protein (AgRP). pnas.orgresearchgate.net
An increase in the expression of anorexigenic neuropeptides, like pro-opiomelanocortin (POMC). pnas.orgresearchgate.net
This neurochemical shift suppresses the drive to eat, contributing to satiety. pnas.org Research using pharmacological inhibitors of fatty acid synthase (FAS), such as C75, has provided strong evidence for this mechanism. Inhibiting FAS causes its substrate, this compound, to accumulate in the hypothalamus. pnas.orgpnas.org This increase in this compound leads to a potent suppression of food intake and subsequent weight loss. pnas.orgpnas.org The anorectic effects can be reversed by inhibiting ACC, which lowers this compound, confirming that this compound is the key signaling molecule. pnas.org
Furthermore, endocrine signals of energy abundance, such as the hormone leptin, are known to exert their appetite-suppressing effects at least in part by increasing this compound levels in the arcuate nucleus. physiology.orgnih.gov Leptin achieves this by inhibiting AMPK, thereby activating ACC and promoting this compound synthesis. physiology.orgnih.gov These findings firmly position hypothalamic this compound as a crucial link between nutrient sensing and the neural control of feeding behavior. nih.govnih.gov
Condition/Intervention | Effect on Hypothalamic this compound | Effect on Food Intake | Associated Neuropeptide Changes | Citation |
Refeeding after fasting | Increase | Decrease | Decreased NPY/AgRP, Increased POMC | pnas.orgpnas.org |
Fasting | Decrease | Increase | Increased NPY/AgRP, Decreased POMC | pnas.orgpnas.org |
FAS Inhibition (e.g., C75) | Increase | Decrease | Decreased NPY/AgRP, Increased POMC | pnas.orgpnas.org |
Leptin Administration | Increase | Decrease | Mediated through this compound increase | physiology.orgnih.gov |
Overexpression of MCD | Decrease | Increase | Leads to increased body weight/obesity | pnas.orgpnas.org |
Regulation of Peripheral Energy Expenditure
This compound, a critical intermediate in the de novo synthesis of fatty acids, also functions as a key signaling molecule in the central nervous system's regulation of whole-body energy balance. pnas.org Fluctuations in hypothalamic this compound levels lead to adjustments in both food intake and peripheral energy expenditure. nih.gov An increase in hypothalamic this compound, which can be triggered by refeeding after a period of fasting, is associated with suppressed food intake and increased energy expenditure in peripheral tissues. nih.govpnas.org This signaling from the brain to the periphery is rapid, with effects on skeletal muscle observed within two hours. pnas.org
The mechanism by which hypothalamic this compound influences peripheral energy expenditure involves the sympathetic nervous system. pnas.org This neural pathway relays the this compound signal to skeletal muscle, leading to an increase in fatty acid oxidation and the expression of uncoupling protein 3 (UCP3), which promotes thermogenesis. pnas.org Pharmacological inhibition of fatty acid synthase (FAS) in the brain, which leads to an accumulation of its substrate, this compound, has been shown to increase fatty acid oxidation in skeletal muscle and induce weight loss. portlandpress.com Conversely, experimentally lowering this compound levels in the hypothalamus can increase food intake. nih.gov These findings underscore the role of hypothalamic this compound as a crucial link between central energy sensing and the control of energy utilization in peripheral tissues. portlandpress.com
Role of CPT1c in Hypothalamic this compound Sensing
The brain-specific isoform of carnitine palmitoyltransferase, CPT1c, is a key player in the hypothalamic sensing of this compound. nih.gov Unlike its counterparts, CPT1a and CPT1b, which are located on the outer mitochondrial membrane and are directly involved in fatty acid oxidation, CPT1c is found in the endoplasmic reticulum of neurons and possesses negligible enzymatic activity for fatty acid transport. ub.edu However, CPT1c does bind to this compound, suggesting it functions as a sensor for this metabolic intermediary. pnas.orgub.edu
CPT1c is expressed in hypothalamic regions critical for energy homeostasis, such as the arcuate nucleus. pnas.org Studies using mouse models have provided further evidence for its role. Mice lacking CPT1c (CPT1c-null) exhibit reduced food intake and are smaller than their wild-type counterparts. capes.gov.br However, these knockout mice are also more susceptible to weight gain when placed on a high-fat diet. capes.gov.br This suggests that CPT1c is integral to the metabolic adaptations in response to dietary fat. researchgate.net The interaction between CPT1c and this compound is crucial for its function; a mutated form of CPT1c that is unable to bind this compound demonstrates the importance of this binding for its regulatory role in energy balance. researchgate.net These findings collectively point to CPT1c as a critical sensor that relays the hypothalamic this compound signal to downstream pathways controlling energy homeostasis. nih.gov
This compound in Brain Development and Neuronal Function
Recent research has expanded the known roles of this compound beyond energy homeostasis, revealing its involvement in crucial aspects of brain development and neuronal function. nih.gov The sensing of this compound levels, particularly through CPT1 proteins, influences a variety of cellular processes within the brain. nih.gov
Neuronal Stem Cell Fate
The fate of neuronal stem/progenitor cells (NSPCs) is intricately linked to their metabolic state, with this compound emerging as a significant regulator. The balance between quiescence and proliferation in NSPCs is influenced by the rate of fatty acid oxidation (FAO). nih.gov Quiescent NSPCs are characterized by high levels of FAO, which is dependent on the enzyme CPT1a. nih.gov this compound acts as a natural inhibitor of CPT1a. nih.gov
Experimental manipulation of this compound levels has demonstrated its direct impact on NSPC behavior. Increasing the levels of this compound is sufficient to prompt NSPCs to exit their quiescent state and enhance their proliferation. nih.govresearchgate.net This effect is likely mediated by the promotion of de novo lipogenesis, a process for which this compound is a substrate. researchgate.net These findings suggest that this compound acts as a metabolic switch, influencing the decision of NSPCs to either remain quiescent or to proliferate, a fundamental process in neurogenesis. nih.gov
Lysosomal Motility in Developing Axons
The proper growth and development of axons are dependent on the transport of various organelles, including lysosomes. The positioning of lysosomes within the axon is a regulated process that responds to the nutrient status of the cell, with this compound and its sensor, CPT1c, playing a central role. rupress.orgnih.gov
Under nutrient-rich conditions, the sensing of this compound by CPT1c facilitates the anterograde (towards the axon tip) transport of late endosomes/lysosomes (LE/Lys). nih.govelifesciences.org This is achieved by enhancing the transfer of the motor protein kinesin-1 to these organelles, a process mediated by the endoplasmic reticulum protein protrudin. nih.govelifesciences.org This increased transport of lysosomes to the periphery supports axon growth. rupress.orguu.nl Conversely, under conditions of metabolic stress, which lead to a decrease in this compound levels, this enhanced transport is arrested. nih.govelifesciences.org This regulatory mechanism ensures that axon growth is coordinated with the availability of cellular resources. rupress.orgnih.gov
Glutamate Receptor Trafficking and Synaptic Function
This compound, through its interaction with CPT1c, also plays a significant role in regulating synaptic function by controlling the trafficking of glutamate receptors. nih.gov Specifically, the trafficking of AMPA receptors, which are crucial for fast excitatory neurotransmission and synaptic plasticity, is modulated by the this compound/CPT1c axis. researchgate.netrupress.org
Under normal conditions, CPT1c regulates the trafficking of the major AMPA receptor subunit, GluA1, to the neuron's surface. rupress.org However, when intracellular this compound levels are low, such as during glucose deprivation, the inhibitory effect of CPT1c on another protein, SAC1, is released. rupress.org This leads to the retention of GluA1 within the cell, reducing its presence at the synapse. rupress.org This mechanism provides a direct link between the metabolic state of the neuron and its synaptic strength, highlighting how nutrient availability can impact cognitive functions like learning and memory. rupress.org
Astrocyte-Neuron Metabolic Coupling
The metabolic interplay between astrocytes and neurons is essential for normal brain function. While astrocytes primarily utilize glycolysis, they also have the capacity for fatty acid metabolism and can produce ketone bodies, which can serve as an energy source for neurons. capes.gov.brresearchgate.net
The synthesis of ketone bodies in astrocytes is influenced by the levels of this compound. capes.gov.br A decrease in this compound concentration, which can occur during periods of low energy, leads to the de-inhibition of CPT1 and an increase in ketogenesis. capes.gov.br This suggests a mechanism whereby astrocytes, in response to metabolic cues, can provide an alternative fuel source to support neuronal activity. capes.gov.br Furthermore, there is evidence of metabolic coupling where peroxidized lipids from hyperactive neurons are transferred to astrocytes for degradation via fatty acid oxidation. mdpi.com This intricate metabolic relationship, potentially influenced by this compound levels, ensures the energetic and functional integrity of neuronal circuits. mdpi.combiorxiv.org
This compound in Adipose Tissue Metabolism
This compound is a critical metabolic intermediate in adipose tissue, primarily serving as a building block for the synthesis of new fatty acids through a process called de novo lipogenesis (DNL). mdpi.combiorxiv.org In lipogenic tissues like adipose tissue, acetyl-CoA is converted to this compound by the enzyme acetyl-CoA carboxylase (ACC), with the ACC1 isoform being predominant. whiterose.ac.ukplos.org This reaction is a key regulatory step in fatty acid synthesis. whiterose.ac.uk The this compound is then utilized by fatty acid synthase (FASN), a multi-enzyme complex that catalyzes the stepwise addition of two-carbon units from this compound to a growing acyl chain, ultimately producing the 16-carbon saturated fatty acid, palmitate. mdpi.combiorxiv.orgbu.edu
Beyond its role as a substrate for DNL, this compound acts as a crucial regulator of fatty acid partitioning. It allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane that is responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. jci.orgoup.compnas.org By inhibiting CPT1, an accumulation of this compound effectively blocks fatty acid breakdown and shunts fatty acids towards esterification and storage as triglycerides. jci.org This dual function positions this compound as a central signaling molecule that dictates the balance between fatty acid synthesis and oxidation, thereby controlling lipid accumulation within adipocytes. whiterose.ac.ukjci.org
The regulation of this compound levels and, consequently, DNL in adipose tissue is tightly controlled. Insulin, for example, promotes lipogenesis by stimulating glucose uptake and activating enzymes like ACC. wikipedia.org The transcription factor carbohydrate response element-binding protein (ChREBP) also plays a major role in activating lipogenic genes, including ACC1 and FASN, in response to glucose metabolites. mdpi.com Conversely, conditions like fasting or exercise lead to a decrease in this compound concentration in white adipose tissue, which is associated with an inhibition of ACC and an activation of this compound decarboxylase (MCD), the enzyme that degrades this compound. pnas.orgpnas.org This reduction in this compound alleviates the inhibition of CPT1 and promotes fatty acid oxidation. pnas.org
Research has highlighted the distinct roles of ACC isoforms. While ACC1-derived this compound is primarily channeled towards fatty acid synthesis, ACC2 is associated with the mitochondrial membrane, and its product is thought to specifically regulate CPT1 and fatty acid oxidation. whiterose.ac.ukfrontiersin.org Studies in ACC2 knockout mice have shown that despite reduced total ACC activity and this compound levels in adipose tissue, there is a simultaneous increase in both glucose and fatty acid oxidation. pnas.org
Key Enzymes and Regulators in Adipose this compound Metabolism
Molecule | Primary Function in Adipose Tissue | Key Regulatory Aspects | Reference |
---|---|---|---|
Acetyl-CoA Carboxylase 1 (ACC1) | Catalyzes the conversion of acetyl-CoA to this compound for de novo lipogenesis. | Predominant isoform in adipose tissue. Activated by insulin; gene expression stimulated by ChREBP. | mdpi.comwhiterose.ac.ukplos.org |
Fatty Acid Synthase (FASN) | Synthesizes palmitate from acetyl-CoA and this compound. | Gene expression is upregulated in obesity and by ChREBP. | mdpi.comtaylorandfrancis.com |
Carnitine Palmitoyltransferase 1 (CPT1) | Transports long-chain fatty acyl-CoAs into mitochondria for oxidation. | Allosterically inhibited by this compound. | oup.compnas.org |
This compound Decarboxylase (MCD) | Degrades this compound to acetyl-CoA. | Activated during exercise, contributing to lower this compound levels and increased fatty acid oxidation. | pnas.orgpnas.org |
This compound in Pancreatic Beta-Cell Function
In pancreatic β-cells, this compound functions not as a major precursor for fat storage, but as a critical metabolic coupling factor in glucose-stimulated insulin secretion (GSIS). nih.govdiabetesjournals.org The "this compound/long-chain acyl-CoA" signaling model posits that when β-cells are exposed to high glucose levels, the resulting increase in glucose metabolism leads to a rise in cytosolic citrate. nih.govdiabetesjournals.org Citrate is then converted to acetyl-CoA and subsequently to this compound by the enzyme ACC. mdpi.com
Unlike in lipogenic tissues, the activity of fatty acid synthase (FAS) in β-cells is relatively low compared to ACC activity. nih.govmdpi.com This enzymatic profile favors the accumulation of this compound rather than its consumption for de novo fatty acid synthesis. nih.govmdpi.com The elevated this compound inhibits CPT1, thereby suppressing the oxidation of long-chain acyl-CoAs (LC-CoAs) in the mitochondria. diabetesjournals.orgportlandpress.comsochob.cl This inhibition causes LC-CoAs to accumulate in the cytosol, where they or their derivatives (e.g., diacylglycerol) are believed to act as signaling molecules that amplify the insulin exocytosis process initiated by glucose. diabetesjournals.orgdiabetesjournals.orgdiabetesjournals.org
Several lines of evidence support this model. Glucose stimulation of β-cells leads to a rapid increase in this compound levels, which precedes the onset of insulin secretion. nih.govdiabetesjournals.orgnih.gov Experimental manipulation of this compound levels directly impacts insulin secretion. For instance, overexpressing this compound decarboxylase (MCD), which degrades this compound, in insulinoma cell lines or rat islets leads to diminished this compound content, enhanced fatty acid oxidation, and a significant reduction in GSIS, particularly in the presence of exogenous fatty acids. diabetesjournals.organu.edu.aunih.gov Conversely, inhibiting ACC has been shown to curtail GSIS. sochob.cl This indicates that the this compound-dependent pathway is crucial for amplifying the insulin secretory response to both fuel (like glucose) and non-fuel stimuli. diabetesjournals.org
The interaction between glucose and fatty acid metabolism is central to this signaling cascade. The effectiveness of the this compound signal in promoting insulin release is dependent on the availability of fatty acids to generate the necessary LC-CoA signaling molecules. diabetesjournals.org In this context, this compound acts as a metabolic switch, translating the signal of glucose abundance into a directive that shifts fatty acid metabolism from oxidation towards signaling for insulin release. portlandpress.comsochob.cl
Research Findings on this compound's Role in GSIS
Experimental Condition | Key Finding | Implication for GSIS | Reference |
---|---|---|---|
High Glucose Exposure (HIT cells) | This compound content increased more than 3-fold, preceding insulin secretion. | Supports this compound as a coupling factor in the signaling cascade for insulin release. | nih.gov |
Overexpression of this compound Decarboxylase (MCD) in INS-1 cells | Markedly diminished this compound levels, enhanced fat oxidation at high glucose. | Reduced GSIS in the presence of fatty acids, highlighting the necessity of the this compound pathway. | diabetesjournals.organu.edu.aunih.gov |
Overexpression of a this compound-Insensitive CPT1 Mutant | Enhanced fatty acid oxidation at all glucose levels and suppressed GSIS. | Provides direct support that the this compound/CPT1 interaction is a key component of the metabolic signaling network controlling insulin secretion. | diabetesjournals.org |
Inhibition of Acetyl-CoA Carboxylase (ACC) | Curtailed lipogenesis and inhibited GSIS. | Demonstrates that the synthesis of this compound is a critical step for normal insulin secretion. | sochob.cl |
This compound in Endothelial Cell Metabolism
In endothelial cells (ECs), the monolayer lining blood vessels, this compound is a key regulator of the balance between fatty acid synthesis and fatty acid oxidation (FAO), which is crucial for maintaining vascular homeostasis. nih.govresearchgate.net While glycolysis is the primary source of ATP in ECs, FAO plays important roles in providing precursors for DNA synthesis during proliferation and maintaining redox balance. nih.govmdpi.com The regulation of FAO in ECs operates through the AMP-activated protein kinase (AMPK)–ACC–this compound–CPT1 pathway. ahajournals.orgnih.gov
Activation of AMPK, a cellular energy sensor, leads to the phosphorylation and inhibition of ACC. ahajournals.orgnih.gov This reduces the synthesis of this compound. ahajournals.org The resulting drop in this compound concentration relieves the inhibition on CPT1, thereby promoting the transport of fatty acids into the mitochondria for oxidation. oup.comahajournals.org This mechanism allows ECs to adapt their metabolism to different fuel availability and cellular stresses.
Dysregulation of this pathway is implicated in endothelial dysfunction, a key event in the pathogenesis of cardiovascular diseases like atherosclerosis. nih.govnih.gov For example, conditions of nutrient excess, such as high levels of glucose and free fatty acids seen in diabetes and obesity, can alter this compound signaling. portlandpress.com Prolonged exposure to high glucose has been shown to increase this compound levels in human umbilical vein endothelial cells (HUVECs), leading to an inhibition of FAO and increased synthesis of lipids like diacylglycerol. portlandpress.com This metabolic shift is associated with increased oxidative stress and impaired insulin signaling within the endothelial cell. nih.govportlandpress.com
Furthermore, this compound and the subsequent partitioning of fatty acids play a role in regulating the production of nitric oxide (NO), a critical vasodilator and anti-atherogenic molecule produced by endothelial nitric oxide synthase (eNOS). ahajournals.org Elevated levels of free fatty acids can impair insulin-mediated eNOS activation and NO production, a process that may be linked to inflammatory signaling pathways that are influenced by lipid metabolism. nih.gov Thus, the proper regulation of this compound is essential for preserving normal endothelial function and preventing the progression of vascular disease. portlandpress.com
Malonyl-coa in Pathophysiological States
Malonyl-CoA Dysregulation in Metabolic Disorders
Dysregulation of this compound metabolism is a key factor in the development of several metabolic disorders, including obesity, insulin resistance, type 2 diabetes, cardiovascular disease, and metabolic syndrome. ontosight.ai
This compound plays a significant role in the central regulation of energy balance and the development of obesity. oup.com In the hypothalamus, a key brain region for controlling appetite and energy expenditure, this compound acts as a signal of nutrient abundance. researchgate.netresearchgate.net An increase in hypothalamic this compound levels is associated with a decrease in food intake and an increase in peripheral energy expenditure. oup.com Conversely, a decrease in hypothalamic this compound can lead to increased food intake and weight gain. oup.com This regulatory role is linked to its influence on orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuropeptides. researchgate.net Studies in animal models have shown that inhibiting fatty acid synthase (FAS), an enzyme that uses this compound, leads to an accumulation of hypothalamic this compound, resulting in suppressed food intake and weight loss. researchgate.net
The concentration of this compound in muscle and liver is also crucial. A sustained increase in this compound in these tissues, which can result from a high-fat diet, is hypothesized to contribute to the development of obesity by impairing fat oxidation. nih.gov
Table 1: Role of Hypothalamic this compound in Energy Balance
Change in Hypothalamic this compound | Effect on Food Intake | Effect on Energy Expenditure | Potential Impact on Body Weight |
Increase | Decrease oup.com | Increase oup.com | Decrease |
Decrease | Increase oup.com | Decrease oup.com | Increase |
Elevated levels of this compound are a significant contributor to the development of insulin resistance in key metabolic tissues. elsevier.es In skeletal muscle, which accounts for the majority of insulin-stimulated glucose uptake, increased this compound inhibits the oxidation of fatty acids. diabetesjournals.org This leads to an accumulation of intracellular lipid intermediates like long-chain fatty acyl-CoAs (LCACoAs), diacylglycerol (DAG), and ceramides, which can interfere with insulin signaling pathways. diabetesjournals.orgcas.cz
Specifically, in skeletal muscle of obese and type 2 diabetic individuals, increased this compound levels have been observed, which is associated with decreased fatty acid oxidation and increased lipid synthesis. diabetesjournals.org This dysregulation is often linked to decreased activity of AMP-activated protein kinase (AMPK), an enzyme that normally inhibits acetyl-CoA carboxylase (ACC), the enzyme that produces this compound. diabetesjournals.org
In the liver, elevated this compound also promotes lipogenesis and inhibits fatty acid oxidation, contributing to hepatic steatosis (fatty liver), a condition strongly associated with insulin resistance. nih.gov In adipose tissue, while ACC1-generated this compound is primarily used for fatty acid synthesis, ACC2-generated this compound regulates fatty acid oxidation. nih.gov An imbalance in this regulation can contribute to the accumulation of fat and the development of insulin resistance. pnas.org
Table 2: Impact of Elevated this compound on Insulin Target Tissues
Tissue | Primary Effect of Elevated this compound | Consequence |
Skeletal Muscle | Inhibition of CPT-1, leading to decreased fatty acid oxidation. diabetesjournals.org | Accumulation of intracellular lipids (LCACoAs, DAG, ceramides) that impair insulin signaling. diabetesjournals.orgcas.cz |
Liver | Inhibition of fatty acid oxidation and promotion of de novo lipogenesis. nih.gov | Hepatic steatosis and insulin resistance. nih.gov |
Adipose Tissue | Altered balance between fatty acid synthesis and oxidation. pnas.org | Increased fat storage and contribution to systemic insulin resistance. |
The dysregulation of this compound is deeply intertwined with the pathophysiology of type 2 diabetes. oup.com Elevated this compound levels in muscle and other tissues contribute to the insulin resistance that is a hallmark of the disease. diabetesjournals.org By inhibiting fatty acid oxidation, high levels of this compound lead to the accumulation of intracellular lipids that disrupt insulin signaling. diabetesjournals.orgcas.cz
Some studies have found that muscle this compound concentrations are not abnormally elevated at baseline in individuals with type 2 diabetes but do increase during hyperinsulinemia and hyperglycemia. nih.gov However, other research suggests that even with similar increases in this compound during a glucose clamp, the regulation is abnormal in diabetic subjects. oup.com
In pancreatic β-cells, this compound is involved in glucose-stimulated insulin secretion. physiology.org However, under conditions of chronic nutrient excess (glucolipotoxicity), the accumulation of glucose-derived this compound can inhibit fatty acid oxidation, leading to the buildup of toxic lipid species that impair β-cell function and can even lead to apoptosis (cell death). diabetesjournals.org
This compound plays a critical role in cardiac energy metabolism and is implicated in cardiovascular diseases such as ischemic heart disease and diabetic cardiomyopathy. oup.com The heart relies heavily on fatty acid oxidation for energy, and this compound is a key regulator of this process by inhibiting carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls fatty acid uptake into the mitochondria. oup.com
In the context of ischemic heart disease , a decrease in myocardial this compound levels during ischemia and reperfusion leads to an excessive increase in fatty acid oxidation. oup.com This metabolic shift can be detrimental, leading to reduced cardiac efficiency and increased cell injury. oup.com
In diabetic cardiomyopathy , there are significant alterations in cardiac energy metabolism. nih.gov The diabetic heart often exhibits increased rates of fatty acid oxidation, partly due to lower levels of this compound. nih.govnih.gov This decrease in this compound can be a result of reduced synthesis by ACC and/or increased degradation by this compound decarboxylase (MCD). nih.gov The resulting metabolic inflexibility and over-reliance on fatty acids contribute to cardiac dysfunction. physiology.org This can lead to lipotoxicity, increased reactive oxygen species production, and ultimately, heart failure. physiology.org
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Dysregulation of this compound is a common thread linking many of these components. elsevier.es
The accumulation of this compound is associated with insulin resistance, a central feature of metabolic syndrome. elsevier.es By promoting the storage of fat in tissues like the liver and muscle, elevated this compound contributes to the development of non-alcoholic fatty liver disease (NAFLD), which is considered the hepatic manifestation of metabolic syndrome. elsevier.es Furthermore, the role of this compound in obesity and dyslipidemia further solidifies its association with this syndrome. oup.com
Cardiovascular Disease (e.g., Ischemic Heart Disease, Diabetic Cardiomyopathy)
Role in Glucolipotoxicity Mechanisms
Glucolipotoxicity refers to the damaging effects of chronically elevated levels of both glucose and free fatty acids on cells, particularly pancreatic β-cells. nih.gov this compound is a key player in the mechanism of glucolipotoxicity. diabetesjournals.org
When both glucose and fatty acid levels are high, increased glucose metabolism leads to a rise in cytosolic citrate, which in turn stimulates the production of this compound. oup.com This elevated this compound inhibits CPT-1, blocking the entry of fatty acids into the mitochondria for oxidation. diabetesjournals.orgoup.com As a result, long-chain acyl-CoA esters (LCACoAs) accumulate in the cytosol. oup.com
This accumulation of LCACoAs and their conversion into other lipid molecules like ceramides and diacylglycerol can have several toxic effects on β-cells, including:
Impaired insulin gene expression and secretion. oup.com
Induction of endoplasmic reticulum (ER) stress.
Generation of oxidative stress. nih.gov
Promotion of apoptosis, leading to a reduction in β-cell mass. nih.gov
This process creates a vicious cycle where the metabolic environment intended to handle nutrient excess ultimately becomes toxic to the very cells responsible for maintaining glucose homeostasis. diabetesjournals.orgcapes.gov.br
This compound in Cellular Growth and Proliferation
This compound, a critical intermediate in fatty acid synthesis, has emerged as a significant regulator of cellular growth and proliferation. Its influence extends to fundamental signaling pathways and nutrient-sensing mechanisms that govern cell growth.
Direct Inhibition of mTORC1 Signaling
Recent research has unveiled a direct and evolutionarily conserved role for this compound as an inhibitor of the mammalian/mechanistic target of rapamycin complex 1 (mTORC1). mpg.debiorxiv.org mTORC1 is a central protein complex that functions as a nutrient sensor and a primary controller of most biosynthetic pathways, ensuring that cells only grow when conditions are favorable. mpg.denih.gov
Interestingly, mTORC1 physically interacts with the enzymes responsible for this compound metabolism, acetyl-CoA carboxylase 1 (ACC1) and FASN. mpg.denih.gov This proximity allows mTORC1 to directly sense the levels of this compound at its site of production, enabling a rapid and localized response to changes in fatty acid biosynthetic capacity. mpg.de
Interaction with Nutrient Sensing Mechanisms
This compound is a key player in the intricate network of nutrient sensing that regulates cellular metabolism and energy balance. The cell's ability to sense and respond to nutrient availability is crucial for maintaining homeostasis. All major classes of macronutrients—fatty acids, glucose, and certain amino acids—can be metabolized to acetyl-CoA, the precursor of this compound. mdpi.com This positions this compound as a central hub in integrating signals from various nutrient sources. mdpi.comscholaris.ca
Implications for Cancer Metabolism (excluding therapeutic applications)
The metabolic reprogramming of cancer cells often involves an upregulation of de novo fatty acid synthesis to meet the demands of rapid proliferation and membrane generation. In this context, the metabolism of this compound plays a significant role. Many types of cancer cells exhibit increased expression and activity of enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), which are central to producing and utilizing this compound.
The accumulation of this compound has been shown to be a potential mediator of cytotoxicity in cancer cells. aacrjournals.org When FASN is inhibited, the resulting buildup of its substrate, this compound, can lead to apoptosis (programmed cell death) in cancer cells. aacrjournals.orgresearchgate.net This suggests that cancer cells, due to their altered intermediary metabolism, are particularly susceptible to toxic fluxes in this compound levels. aacrjournals.org
Furthermore, this compound decarboxylase (MLYCD), the enzyme that breaks down this compound, has been implicated in cancer progression. In clear cell renal cell carcinoma (ccRCC), for example, MLYCD is often downregulated, which correlates with a poor prognosis. aacrjournals.org Low MLYCD levels lead to higher this compound content, which in turn blocks fatty acid oxidation and promotes fatty acid synthesis and lipid storage, supporting tumor progression. aacrjournals.org In breast cancer cells, reducing MLYCD expression has been shown to be cytotoxic. researchgate.netdtic.mil These findings highlight that the regulation of this compound levels is a critical aspect of the metabolic phenotype of certain cancers.
This compound and Mitochondria Biogenesis
Impact on Oxidative Gene Expression (e.g., PGC-1α)
Intriguing research has revealed a connection between centrally-located this compound in the hypothalamus and the regulation of mitochondrial biogenesis and oxidative gene expression in peripheral tissues like skeletal muscle. pnas.orgresearchgate.net This signaling pathway appears to be mediated by the transcriptional coactivator PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator-1 alpha), a master regulator of mitochondrial biogenesis and energy metabolism. pnas.orgresearchgate.net
Studies have shown that an increase in hypothalamic this compound can lead to an upregulation of PGC-1α expression in skeletal muscle. pnas.orgoup.com This, in turn, activates a cascade of gene expression that promotes mitochondrial biogenesis and enhances the machinery for fatty acid oxidation and energy expenditure. pnas.orgresearchgate.net PGC-1α coactivates nuclear respiratory factors (NRF-1 and NRF-2) and estrogen-related receptor α (ERRα), which drive the expression of nuclear and mitochondrial genes essential for mitochondrial function. researchgate.netnih.gov
The upregulation of PGC-1α in muscle cells leads to several metabolic changes, including an increased expression of carnitine palmitoyltransferase 1b (CPT1b), which facilitates the transport of fatty acids into the mitochondria for oxidation. pnas.orgnih.gov This process ultimately enhances the capacity of the muscle for oxidative metabolism. pnas.orgresearchgate.net
Genetic Deficiencies Affecting this compound Metabolism (e.g., this compound Decarboxylase Deficiency)
This compound decarboxylase (MCD) deficiency, also known as malonic aciduria, is a rare, autosomal recessive inborn error of metabolism. metabolicsupportuk.orgwikipedia.orgorpha.net It is caused by mutations in the MLYCD gene, which provides instructions for making the MCD enzyme. metabolicsupportuk.orgwikipedia.org This enzyme is responsible for the decarboxylation of this compound back to acetyl-CoA and carbon dioxide. dtic.milwikipedia.org
A deficiency in MCD leads to an accumulation of this compound. orpha.net This buildup has several pathological consequences. The excess this compound inhibits CPT-1, which impairs the transport of long-chain fatty acids into the mitochondria for oxidation. wikipedia.org This disruption of fatty acid breakdown prevents the body from efficiently using fats for energy, which is particularly critical for tissues like the heart muscle. metabolicsupportuk.orgwikipedia.org
The clinical presentation of MCD deficiency typically appears in early childhood and can be variable. metabolicsupportuk.orgorpha.net Common signs and symptoms include:
Developmental delay metabolicsupportuk.orgwikipedia.orgnih.gov
Cardiomyopathy (disease of the heart muscle) metabolicsupportuk.orgwikipedia.orgnih.gov
Hypoglycemia (low blood sugar) metabolicsupportuk.orgnih.gov
Weak muscle tone (hypotonia) metabolicsupportuk.orgwikipedia.orgnih.gov
Seizures metabolicsupportuk.orgwikipedia.orgnih.gov
Metabolic acidosis (too much acid in the body) wikipedia.orgnih.gov
Diarrhea and vomiting metabolicsupportuk.orgnih.gov
The accumulation of malonic acid, a byproduct of excess this compound, can be detected in the urine (malonic aciduria). wikipedia.orgorpha.net This condition can also lead to an increase in lactic acid as cells are forced to rely more heavily on glycolysis for energy. wikipedia.org The combination of elevated malonic and lactic acid can significantly lower blood pH. wikipedia.org
Table of Clinical Manifestations in this compound Decarboxylase Deficiency
Symptom | Description | Commonality |
---|---|---|
Developmental Delay | Slower acquisition of milestones in childhood. | Almost all affected children. wikipedia.orgnih.gov |
Cardiomyopathy | Disease of the heart muscle, making it difficult to pump blood. | Common feature. metabolicsupportuk.orgwikipedia.orgnih.gov |
Hypoglycemia | Low blood sugar levels. | Common. metabolicsupportuk.orgnih.gov |
Hypotonia | Weak muscle tone. | Frequent. metabolicsupportuk.orgwikipedia.orgnih.gov |
Seizures | Sudden, uncontrolled electrical disturbance in the brain. | Can occur. metabolicsupportuk.orgwikipedia.orgnih.gov |
Metabolic Acidosis | Buildup of acid in the body. | Can be present. wikipedia.orgnih.gov |
Advanced Research Methodologies for Malonyl-coa Studies
Quantification Techniques for Malonyl-CoA and Related Acyl-CoAs in Biological Samples
Quantifying this compound and other acyl-CoAs in complex biological matrices presents significant challenges due to their low abundance, rapid turnover, and susceptibility to degradation during sample preparation pnas.orgresearchgate.netacs.org. Various analytical techniques have been developed to address these challenges, each offering distinct advantages in sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is widely recognized as the most effective and sensitive analytical method for the quantification of this compound and a broad spectrum of other acyl-CoAs in biological samples researchgate.netacs.orgmdpi.combiorxiv.orgrsc.orgnih.govresearchgate.netnih.gov. This technique offers superior selectivity and sensitivity compared to earlier methods like HPLC with UV detection, which often suffered from lower specificity and co-elution issues rsc.orgtandfonline.com.
LC-MS/MS methods can simultaneously quantify multiple acyl-CoA species, providing comprehensive metabolic profiles researchgate.netmdpi.combiorxiv.orgnih.govnih.gov. The use of stable isotope-labeled internal standards, such as [(13)C3]this compound or n-propionyl-CoA, is critical for accurate quantification, compensating for matrix effects and variations in sample recovery researchgate.netbiorxiv.orgresearchgate.nettandfonline.com. Different configurations of MS, including high-resolution mass spectrometry (LC-HRMS) and direct injection HRMS, are employed to enhance detection and quantification biorxiv.org.
Typical LC-MS/MS protocols involve reversed-phase chromatography with mobile phases often consisting of ammonium formate and acetonitrile, delivered at controlled flow rates, allowing for rapid analysis times (e.g., 3 minutes per run for simultaneous acetyl-CoA and this compound estimation) researchgate.netresearchgate.net. The detection limits for this compound using LC-MS/MS can be as low as 0.225 pmol or 0.5 pmol, demonstrating its high sensitivity researchgate.nettandfonline.com.
Table 1: Representative this compound Concentrations in Rat Tissues by HPLC/MS
Tissue Type | This compound Content (nmol/g wet weight) researchgate.net |
Liver | 1.9 ± 0.6 |
Heart | 1.3 ± 0.4 |
Skeletal Muscle | 0.7 ± 0.2 |
Enzymatic Assays for this compound and ACC Activity
Enzymatic assays offer an alternative approach for quantifying this compound and measuring the activity of Acetyl-CoA Carboxylase (ACC), the enzyme responsible for this compound synthesis.
For This compound quantification , a widely used enzymatic recycling assay, adapted from Takamura et al., involves the amplification of acetate. In this method, this compound is decarboxylated to produce acetyl-CoA, which then participates in a cycling reaction with exogenous malonate, catalyzed by bacterial malonate decarboxylase and acetate kinase pnas.org. Prior to the cycling reaction, any endogenous acetyl-CoA in the tissue extract must be eliminated using citrate synthase and oxaloacetate to ensure selective measurement of this compound pnas.org. The final product, acetate, is converted to acetyl phosphate and then to acetohydroxamate, which is quantified spectrophotometrically at 540 nm pnas.org. This method can achieve detection limits of approximately 1 pmol, with a linear range typically between 0.62 and 20 pmol of this compound pnas.org. Another enzymatic assay measures the this compound-dependent incorporation of radiolabelled acetyl-CoA into fatty acids by fatty acid synthase .
For Acetyl-CoA Carboxylase (ACC) activity , assays typically measure the enzyme's ability to catalyze the ATP- and bicarbonate-dependent carboxylation of acetyl-CoA to form this compound, which is the rate-limiting step in de novo fatty acid synthesis uu.nlbpsbioscience.comassaygenie.comoup.com. The traditional bicarbonate-fixation assay involves incubating an enzyme preparation with [14C]bicarbonate, acetyl-CoA, MgATP, and citrate, followed by measuring the non-volatile, acid-stable radioactive products uu.nl. Coupled enzyme assays are also employed, where the ACC reaction is linked to the fatty acid synthase reaction, allowing for the measurement of labeled acetyl-CoA incorporation into fatty acids uu.nlnih.gov. More recently, spectrophotometric assays have been developed that couple acetyl-CoA carboxylation to the NADPH-dependent reduction of this compound, catalyzed by recombinant this compound reductase. The decrease in NADPH absorbance at 340 nm is monitored, offering a method adaptable for high-throughput screening nih.govpubcompare.airesearchgate.net. Commercial kits are also available for measuring ACC1 activity, often utilizing detection reagents like ADP-Glo™ bpsbioscience.com.
Spectrophotometric and Fluorometric Methods
Spectrophotometric and fluorometric methods are generally less sensitive and specific for acyl-CoA quantification compared to LC-MS/MS, but they can be useful for certain applications, particularly for more abundant species like acetyl-CoA mdpi.comrsc.orgtandfonline.com. These methods often rely on coupled enzymatic reactions that produce a detectable change in absorbance or fluorescence. For instance, some assays measure the generation of NADH or other chromogenic/fluorogenic products linked to CoA or acetyl-CoA metabolism mdpi.compubcompare.ai.
Enzyme-linked immunosorbent assay (ELISA) kits represent a type of spectrophotometric method for this compound quantification. These are typically quantitative sandwich enzyme immunoassays where this compound in the sample binds to a pre-coated antibody on a microplate. A biotin-conjugated antibody and an avidin-HRP conjugate are then used, and a colorimetric substrate (e.g., TMB) develops color in proportion to the this compound concentration, which is measured spectrophotometrically (e.g., at 450 nm) mybiosource.comafgsci.comamsbio.com. These ELISA kits are reported to have high sensitivity and excellent specificity for human this compound, with no significant cross-reactivity or interference from analogues mybiosource.comamsbio.com.
Isotope Tracing and Metabolic Flux Analysis
Metabolic flux analysis builds upon isotope tracing data to quantitatively determine the rates of biochemical reactions within a metabolic network. This approach is crucial for understanding the dynamic changes in this compound levels and its contribution to various biosynthetic pathways under different physiological or pathological conditions pnas.org. The ability of mass spectrometry-based assays to incorporate isotope analysis is a significant advantage for these studies biorxiv.org.
Considerations for Sample Preparation and Interference (e.g., HB-CoA)
Effective sample preparation is paramount for accurate this compound quantification due to its dynamic nature, rapid turnover, and sensitivity to environmental conditions such as pH and temperature pnas.orgacs.org. Key considerations include:
Rapid Quenching: Cellular metabolism must be rapidly quenched to prevent ex vivo degradation or alteration of this compound levels. This is typically achieved by quick freezing of tissues in liquid nitrogen or immediate extraction with strong acids pnas.orgpnas.org.
Extraction Solvents: Acid extraction procedures are commonly employed to deproteinize samples and stabilize acyl-CoAs. Perchloric acid (PCA), trichloroacetic acid (TCA), and 5-sulfosalicylic acid (SSA) are frequently used nih.govtandfonline.commdpi.com. SSA has been noted to result in higher recovery of CoA biosynthetic intermediates and short-chain acyl-CoAs compared to TCA, as it obviates the need for solid-phase extraction (SPE) which can lead to losses nih.govmdpi.com.
Internal Standards: The use of stable isotope-labeled internal standards is essential to account for variations in extraction efficiency, matrix effects, and potential losses during the analytical process researchgate.netbiorxiv.org.
Interference: A significant challenge in this compound quantification, particularly with LC-MS/MS, is the potential interference from other acyl-CoAs with similar masses. For instance, hydroxybutyryl-CoA (HB-CoA) (PubChem CID: 5283731) has a very close exact mass to this compound (PubChem CID: 11181) (853.1520 vs. 853.1156, respectively) researchgate.net. Careful chromatographic separation is required to resolve these isobaric species and ensure accurate quantification researchgate.netresearchgate.net.
Stability: this compound and other CoA species can be unstable. Using glass vials instead of plastic and incorporating specific additives can improve sample stability and facilitate accurate analysis across large sample sets acs.org. Repeated freeze/thaw cycles should be avoided afgsci.com.
Genetic Manipulation and Gene Editing Approaches in this compound Research
Genetic manipulation and gene editing technologies are indispensable tools for elucidating the biological functions of this compound and for engineering microbial hosts for enhanced production of this compound-derived compounds.
A primary target for genetic manipulation in this compound research is Acetyl-CoA Carboxylase (ACC) , as it catalyzes the committed and often rate-limiting step of this compound synthesis from acetyl-CoA nih.govbiorxiv.orguu.nlbpsbioscience.comoup.combiorxiv.orgfrontiersin.orgbiorxiv.orgspringernature.comtandfonline.com. Strategies to enhance this compound availability often involve the overexpression or modification of ACC. For example, expressing a double mutant ACC1 (ACC1S659A, S1157A), which removes two phosphorylation sites, results in a constitutively active version of the enzyme, leading to higher flux towards this compound and its derived products nih.govbiorxiv.org.
CRISPR/Cas9 technology has emerged as a powerful gene editing tool for precise modifications in the genome, enabling researchers to manipulate this compound levels and related metabolic pathways biorxiv.orgfrontiersin.orghu.edu.jotechscience.com. This technology allows for targeted gene knockouts, insertions, or specific base changes (base editing) in genes encoding enzymes involved in this compound metabolism, such as ACCase frontiersin.orghu.edu.jo. For instance, CRISPR/Cas9 has been applied to engineer Saccharomyces cerevisiae to increase this compound supply for the production of fatty acids and other bioproducts biorxiv.org. In plants, genome editing of the ACCase gene has been explored to develop herbicide-resistant varieties or to alter lipid biosynthesis for increased oil content frontiersin.orghu.edu.jo.
Metabolic engineering efforts aim to redirect central carbon metabolism to increase the supply of this compound, which is a crucial building block for the biosynthesis of various value-added compounds, including long-chain fatty acids, polyketides, and phenylpropanoids nih.govpnas.orgbiorxiv.orgbiorxiv.orgspringernature.com. However, balancing this compound supply with other essential cellular metabolic processes can be challenging due to the central role of acetyl-CoA and the tight regulation of ACC biorxiv.orgbiorxiv.org.
To overcome these limitations, researchers have developed innovative approaches such as "dynamic pathway regulation." This involves using synthetic metabolic switches, like the transcriptional regulator FapR, to dynamically control gene expressions involved in both the supply and consumption of this compound pnas.org. This allows engineered cells to regulate pathway expression based on intracellular this compound levels, optimizing the balance between cell growth and product formation pnas.org. Furthermore, novel non-carboxylative this compound (NCM) pathways are being explored as alternative routes for this compound biosynthesis that bypass the limitations of the canonical ACC pathway, offering faster kinetics and avoiding the tight regulations and energy consumption associated with the natural route springernature.com.
Table 2: Genetic Manipulation Strategies for Modulating this compound
Strategy | Target Enzyme/Gene | Effect on this compound / Pathway | Application/Outcome |
Overexpression/Modification | Acetyl-CoA Carboxylase (ACC1**) | Increased flux towards this compound | Enhanced production of fatty acids and derived products nih.govbiorxiv.org |
Gene Knockout/Base Editing (CRISPR/Cas9) | Acetyl-CoA Carboxylase (ACCase) gene | Altered enzyme activity, potentially increased or decreased this compound production | Herbicide resistance in rice, altered lipid production in microalgae frontiersin.orghu.edu.jo |
Metabolic Engineering | Genes involved in central carbon metabolism | Redirect carbon flux towards this compound supply | Increased production of polyketides, fatty acids, and other this compound-derived compounds nih.govpnas.orgbiorxiv.org |
Dynamic Pathway Regulation | Genes for this compound supply and consumption (e.g., FapR) | Dynamic control of gene expression based on this compound levels | Optimized fatty acid production, balanced metabolism between growth and product formation pnas.org |
Artificial Pathway Design | Non-carboxylative this compound (NCM) pathway | Acetyl-CoA-independent this compound formation, faster kinetics, reduced regulation/toxicity springernature.com | Efficient biosynthesis of this compound-derived natural products in engineered microbes springernature.com |
Gene Knockout and Knockdown Models
Genetic manipulation techniques, such as gene knockout and knockdown, are indispensable tools for investigating the physiological functions of enzymes involved in this compound metabolism. These models allow researchers to observe the long-term consequences of altered this compound levels in vivo.
ACC-deficient mice: Acetyl-CoA carboxylase (ACC) is the enzyme responsible for the carboxylation of acetyl-CoA to this compound scbt.commdpi.com. There are two main isoforms in mammals: ACC1 (cytosolic, involved in fatty acid synthesis) and ACC2 (at the mitochondrial membrane, regulating fatty acid oxidation) mdpi.com. Studies involving whole-body deletion of ACC2 have shown that such mice exhibit increased fatty acid oxidation, elevated energy expenditure, and improved insulin sensitivity, alongside a lean and hyperphagic phenotype nih.gov. This suggests that reducing this compound levels by inhibiting its production can have beneficial metabolic effects.
MCD overexpression: this compound decarboxylase (MCD) is the enzyme that catalyzes the decarboxylation of this compound back to acetyl-CoA, thereby reducing this compound levels and alleviating its inhibition of CPT-1, which enhances fatty acid oxidation ahajournals.orgoup.com. Overexpression of MCD has been a significant strategy to study the effects of lowered this compound.
In studies with INS cell clones and isolated rat islets, overexpression of cytosolic MCD (MCDc) markedly increased MCD activity (6- to 13-fold) and dramatically lowered this compound levels under both low and high glucose conditions diabetesjournals.org. This led to altered partitioning of exogenous palmitate, favoring oxidation over esterification products at elevated glucose diabetesjournals.org. In the presence of exogenous fatty acids, MCDc overexpression reduced glucose-induced insulin secretion (GIIS) diabetesjournals.organu.edu.au.
Hepatic overexpression of MCD in rats fed a high-fat diet ameliorated whole-animal, muscle, and liver insulin resistance. This was associated with decreased circulating free fatty acid (FFA) and liver triglyceride content nih.gov.
However, the in vivo role of muscle MCD expression in insulin resistance has yielded conflicting results. Acute induction of MCD in the skeletal muscle of obese and glucose-intolerant mice did not improve obesity or insulin resistance; instead, it further impaired insulin signaling in the skeletal muscle of diet-induced obese mice nih.govnih.gov. This induction also suppressed fatty acid oxidative genes, suggesting a complex, metabolite-driven regulation of gene expression nih.gov.
Chemical-Genetic Induction of this compound Modulators
Chemical-genetic approaches combine genetic modifications with small molecules to precisely control gene expression or protein activity in a spatiotemporal manner. This allows for inducible modulation of this compound levels, offering finer control than constitutive genetic models. For instance, mice expressing a muscle-specific transgene for MCD (Tg-fMCDSkel) can be stabilized post-translationally by the small molecule Shield-1 nih.govnih.gov. This method enabled researchers to acutely induce MCD in skeletal muscle and study its impact on diet-induced obesity and glucose intolerance nih.govnih.gov.
Use of Pharmacological Modulators in Research (excluding dosage/administration)
Pharmacological modulators are crucial for acutely altering this compound levels or the activity of enzymes that utilize or produce it, providing insights into immediate metabolic responses.
ACC Inhibitors (e.g., TOFA)
Acetyl-CoA carboxylase (ACC) inhibitors reduce the synthesis of this compound. TOFA (5-(Tetradecyloxy)-2-furoic acid) is a well-known allosteric inhibitor of ACC, specifically ACC-α (ACC1) scbt.comaacrjournals.orgnih.gov. By blocking the carboxylation of acetyl-CoA to this compound, TOFA decreases cellular this compound levels aacrjournals.orgnih.govnih.gov.
In research, TOFA is used to study lipid metabolism, cellular energy balance, and the development of metabolic diseases scbt.com.
Studies have shown that TOFA effectively blocks fatty acid synthesis and induces apoptosis in certain human cancer cell lines, such as lung cancer cells (NCI-H460) and colon carcinoma cells (HCT-8 and HCT-15), with IC50 values around 4.5-5.0 μg/ml nih.gov. The cytotoxicity induced by TOFA can be prevented by supplementing cells with palmitic acid, indicating that the effect is due to the reduction in fatty acid synthesis nih.goviiarjournals.org.
Interestingly, TOFA can antagonize the anorectic effect induced by fatty acid synthase (FAS) inhibitors like C75, suggesting that the increase in hypothalamic this compound is critical for the feeding inhibition nih.gov.
FAS Inhibitors (e.g., C75, Cerulenin)
Fatty acid synthase (FAS) inhibitors block the elongation of this compound into long-chain fatty acids, leading to an accumulation of this compound.
C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) and Cerulenin are two commonly used FAS inhibitors nih.govciteab.comuni.luciteab.comfishersci.com.
Inhibition of FAS by compounds like C75 and Cerulenin leads to a significant increase in intracellular this compound content aacrjournals.orgnih.gov. This accumulation is partly attributed to the release of long-chain fatty acyl-CoA inhibition on ACC, which consequently increases ACC activity aacrjournals.org.
The increase in this compound levels induced by Cerulenin can occur rapidly, within 30 minutes of treatment, preceding other cellular responses like DNA synthesis inhibition or apoptosis aacrjournals.org. This suggests that high this compound levels are a characteristic effect of FAS inhibitors and are temporally linked to their cytotoxic effects aacrjournals.org.
Research has shown that FAS inhibitors can induce dramatic weight loss in mice nih.gov.
MCD Inhibitors
MCD inhibitors increase intracellular this compound levels by preventing its degradation. This strategy is primarily employed to shift substrate utilization from fatty acid oxidation to glucose oxidation, particularly in conditions like ischemic heart disease.
Novel MCD inhibitors have been shown to significantly increase this compound levels in isolated working rat hearts ahajournals.orgoup.com. This increase was associated with a significant decrease in fatty acid oxidation rates and a subsequent increase in glucose oxidation rates ahajournals.orgoup.com.
In models of demand-induced ischemia in pigs, MCD inhibition significantly increased glucose oxidation rates and reduced lactate production, leading to improved cardiac work ahajournals.org.
Studies in global ischemia/reperfusion models in rats demonstrated that MCD inhibition significantly increased glucose oxidation and improved cardiac functional recovery during reperfusion ahajournals.org.
Future Directions and Emerging Research Avenues
Elucidating Novel Malonyl-CoA Regulatory Mechanisms
The concentration of this compound within the cell is a critical determinant of metabolic fate. While the roles of acetyl-CoA carboxylase (ACC) and this compound decarboxylase (MCD) in regulating its levels are well-established, there is a growing need to uncover more nuanced and context-specific regulatory mechanisms. nih.gov Future research will likely focus on identifying and characterizing novel enzymes and pathways that contribute to the synthesis and degradation of this compound in different subcellular compartments and tissues.
Recent studies have already pointed towards alternative pathways for this compound production. For instance, research has uncovered a novel pathway where an α-keto acid dehydrogenase complex can catalyze the synthesis of this compound from oxaloacetate, a thermodynamically favorable alternative to the canonical acetyl-CoA carboxylation. biorxiv.org Further investigation into such alternative pathways is crucial.
Moreover, the development of sophisticated tools, such as genetically encoded this compound sensors, is enabling researchers to study the dynamic regulation of this compound in real-time. pnas.orgfrontiersin.org These sensors can be used in high-throughput screening assays to identify new regulatory proteins and small molecules that modulate this compound levels, offering potential therapeutic targets. frontiersin.orgresearchgate.net
Exploring Undiscovered Tissue-Specific Functions
While the roles of this compound in the liver, muscle, and adipose tissue are relatively well-understood, its functions in other tissues remain largely unexplored. nih.goviegt-rostock.de Future research will delve into the tissue-specific roles of this compound, potentially revealing novel physiological functions. For example, the precise functions of this compound in the heart, beyond its role in regulating fatty acid oxidation, are still being elucidated. oup.com
The brain, in particular, is an area of intense research interest. While the role of hypothalamic this compound in regulating food intake and energy homeostasis is established, emerging evidence suggests its involvement in a wider range of brain functions. nih.govresearchgate.netnih.gov
This compound as a Hub in Metabolite-Signaling Networks
This compound is increasingly being recognized not just as a metabolite, but as a key signaling molecule that integrates various metabolic pathways. nih.govdiabetesjournals.org It acts as an allosteric regulator of carnitine palmitoyltransferase 1 (CPT1), thereby controlling the entry of fatty acids into the mitochondria for oxidation. nih.govnih.gov This positions this compound at a critical juncture between carbohydrate and lipid metabolism.
Deeper Investigation into this compound's Role in Brain Function Beyond Energy Homeostasis
The role of this compound in the brain is expanding beyond its established function in the hypothalamic control of appetite and energy balance. nih.govresearchgate.netnih.gov Recent findings suggest that this compound is involved in cognitive processes and brain development. nih.gov The sensing of this compound by CPT1 has been implicated in regulating the fate of neuronal stem cells, the movement of lysosomes in developing axons, and the trafficking of glutamate receptors to the neuronal surface, which is essential for proper synaptic function. nih.gov
Future research will aim to further dissect the molecular mechanisms by which this compound influences these diverse neuronal functions. This includes identifying the specific neuronal populations and signaling pathways that are modulated by fluctuations in this compound levels. Understanding these roles could provide new insights into the impact of nutrients and metabolic disorders on cognitive function and may reveal novel therapeutic targets for neurological and neurodegenerative diseases. nih.gov
Understanding Malonylation as a Post-Translational Modification
One of the most exciting recent discoveries in the field is the identification of malonylation as a novel post-translational modification (PTM). ontosight.ainih.govcreative-proteomics.com In this process, a malonyl group from this compound is covalently attached to a lysine residue on a protein, altering its charge, structure, and function. ontosight.ainih.govcreative-proteomics.com This modification is reversible and has been shown to be regulated by sirtuin 5 (SIRT5), a member of the sirtuin family of deacetylases. nih.gov
Malonylation has been found on a wide range of proteins, including those involved in metabolism, stress response, and cytoskeletal organization. ontosight.ainih.gov For example, malonylation of metabolic enzymes can modulate their activity, thereby impacting metabolic flux. ontosight.ai Abnormal protein malonylation has been implicated in various diseases, including metabolic disorders and cancer. ontosight.aicreative-biolabs.com
Future research in this area will focus on:
Identifying the full spectrum of malonylated proteins (the "malonylome") in different tissues and disease states.
Characterizing the functional consequences of malonylation on specific proteins and cellular pathways.
Identifying the enzymes responsible for adding and removing malonyl groups ("writers" and "erasers") to better understand the regulation of this PTM. nih.gov
Developing tools, such as malonylation-specific antibodies, to facilitate the study of this modification. creative-biolabs.com
Integration of this compound Research with Systems Biology and Multi-Omics Approaches
To fully comprehend the multifaceted roles of this compound, it is essential to move beyond reductionist approaches and embrace systems-level analyses. nih.govazolifesciences.com The integration of data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—will provide a more holistic understanding of how this compound is embedded within complex biological networks. nih.govazolifesciences.comchalmers.se
Multi-omics approaches can help to:
Identify novel genes and pathways that are regulated by or interact with this compound. azolifesciences.com
Construct predictive models of metabolic flux and signaling in response to changes in this compound levels.
Uncover the complex interplay between different molecular layers, from gene expression to protein modification to metabolic output. nih.gov
The development of computational models and bioinformatics tools will be crucial for integrating and interpreting these large and complex datasets. azolifesciences.com This systems-level perspective will be instrumental in elucidating the global impact of this compound on cellular physiology and disease.
Identification of New this compound-Interacting Proteins and Pathways
While key interacting partners of this compound, such as fatty acid synthase and CPT1, are well-known, the full repertoire of proteins that bind to or are regulated by this compound is likely much larger. wikipedia.orgdrugbank.com The discovery that this compound can directly bind to and inhibit mTORC1 underscores the potential for identifying other novel and unexpected protein interactions. mpg.debiorxiv.org
Future research will employ a variety of techniques to identify new this compound-interacting proteins, including:
Affinity purification-mass spectrometry (AP-MS): Using tagged this compound probes to pull down interacting proteins from cell lysates.
Protein microarrays: Screening large libraries of proteins for their ability to bind to this compound.
Computational docking simulations: Predicting potential binding partners based on protein structure.
The identification of new interacting proteins will open up novel avenues of research to explore previously unknown functions and regulatory roles of this compound. This could lead to the discovery of new metabolic pathways and signaling networks that are influenced by this critical metabolite.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。